molecular formula C5H9N3O2S B1302759 1,2-Dimethylimidazole-4-sulfonamide CAS No. 415913-06-3

1,2-Dimethylimidazole-4-sulfonamide

Cat. No.: B1302759
CAS No.: 415913-06-3
M. Wt: 175.21 g/mol
InChI Key: IBPSPEHRHLEXKB-UHFFFAOYSA-N
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Description

1,2-Dimethylimidazole-4-sulfonamide (CAS 415913-06-3) is a high-purity chemical reagent featuring an imidazole ring fused with a sulfonamide functional group. With the molecular formula C5H9N3O2S and a molecular weight of 175.21 g/mol, this compound is characterized by its high melting point of 236-238°C . The sulfonamide group (-SO2NH2) is a cornerstone functional group in medicinal chemistry, known for its versatility and presence in a wide range of bioactive molecules . As such, this compound serves as a valuable synthetic intermediate or building block for researchers developing new chemical entities, particularly in the fields of organic synthesis and drug discovery. The primary research application of this compound is as a precursor for the design and synthesis of more complex molecules. Sulfonamide functional groups are prevalent in pharmaceuticals, and recent scientific advances focus on creating novel sulfur-based functionalities, such as sulfondiimidamides, for probing chemical space and fine-tuning the properties of drug candidates . Furthermore, sulfonamide-containing hybrids are actively investigated for their potential biological activities, including antibacterial properties . Researchers can utilize this compound to create novel derivatives for various biochemical assays and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) prior to use. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Please store the product sealed in a dry container at room temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9N3O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPSPEHRHLEXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280220
Record name 1,2-Dimethyl-1H-imidazole-4-sulfonamide
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Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

415913-06-3
Record name 1,2-Dimethyl-1H-imidazole-4-sulfonamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-1H-imidazole-4-sulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Dimethylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The intricate world of medicinal chemistry and advanced analytical techniques continually seeks novel molecular scaffolds that offer unique reactivity and functionality. 1,2-Dimethylimidazole-4-sulfonamide emerges as a compound of significant interest, positioned at the intersection of these demanding fields. Its structure, a hybrid of a sulfonamide group and a dimethylated imidazole ring, presents a compelling profile for researchers, scientists, and drug development professionals. The sulfonamide moiety is a well-established pharmacophore found in a multitude of FDA-approved drugs, while the imidazole core is a cornerstone of many biologically active molecules.[1][2][3][4][5] This guide provides a comprehensive exploration of the core chemical properties of this compound, moving beyond a simple data sheet to offer insights into its synthesis, reactivity, and application, thereby empowering researchers to unlock its full potential.

Molecular Structure and Physicochemical Profile

This compound is a heterocyclic organic compound. Its foundational structure consists of an imidazole ring methylated at positions 1 and 2, with a sulfonamide group appended at the 4-position.

G cluster_0 Synthesis Pathway reagent1 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) reaction Nucleophilic Substitution reagent1->reaction reagent2 Ammonia (NH3) reagent2->reaction product This compound reaction->product

Figure 2: Synthesis of the target compound from its sulfonyl chloride precursor.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1,2-dimethylimidazole-4-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to manage the exothermicity of the reaction.

  • Ammonia Addition: Add a solution of ammonia (excess, e.g., 2-3 eq) in an appropriate solvent (or bubble ammonia gas through the solution) dropwise to the cooled solution of DMISC.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Spectral Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for the title compound is not widely published, the expected NMR signals can be predicted based on its structure and data from its parent molecule, 1,2-dimethylimidazole. [6] Table 2: Predicted NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~7.5-7.8Singlet1HC5-H
~3.6-3.8Singlet3HN1-CH₃
~2.4-2.6Singlet3HC2-CH₃
~5.0-6.0Broad Singlet2HSO₂NH₂
¹³C NMR ~145-150--C2
~135-140--C4
~120-125--C5
~33-35--N1-CH₃
~12-14--C2-CH₃
Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and probing the compound's fragmentation patterns. In positive-ion electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ at m/z 176.05 would be expected.

The fragmentation of related sulfonamides provides a basis for predicting the behavior of this compound under collision-induced dissociation (CID). [7]A characteristic fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), a mass of 64 Da. [7]Furthermore, studies on derivatives of DMISC show that the dimethylimidazole moiety often forms a stable and abundant product ion. [8][9][10] Predicted Fragmentation Pathways:

  • [M+H]⁺ → [M+H - SO₂]⁺: Loss of sulfur dioxide.

  • [M+H]⁺ → [C₅H₉N₂]⁺: Cleavage of the C-S bond to yield the dimethylimidazole cation.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretch (symmetric and asymmetric)Sulfonamide (NH₂)
1350-1310S=O stretch (asymmetric)Sulfonamide
1160-1120S=O stretch (symmetric)Sulfonamide
~1600, ~1480C=C, C=N stretchingImidazole ring

Chemical Reactivity and Applications

The utility of this compound is intrinsically linked to the reactivity of its precursor, DMISC, which serves as a powerful derivatization agent in analytical chemistry.

Derivatization Agent for Enhanced LC-MS/MS Analysis

The primary and most well-documented application context for this chemical family is the use of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) to derivatize molecules with poor ionization efficiency for liquid chromatography-mass spectrometry (LC-MS) analysis. [9][11]Phenolic compounds and the anesthetic propofol, for example, exhibit weak signals in ESI-MS. [8] Mechanism of Action: DMISC reacts with hydroxyl groups on target analytes to form a dimethylimidazolesulfonyl (DMIS) derivative. This derivatization imparts several key advantages:

  • Improved Ionization: The resulting DMIS derivative readily forms intense [M+H]⁺ ions in positive-ion ESI-MS. [8][9]* Predictable Fragmentation: The DMIS moiety provides a reliable fragmentation handle, often yielding high-intensity product ions corresponding to the dimethylimidazole group, which is ideal for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) quantitative assays. [8][10]* Enhanced Chromatography: The derivatives often exhibit excellent chromatographic properties. [9]

cluster_workflow Derivatization Workflow for LC-MS/MS Analyte Phenolic Analyte (e.g., Propofol, OH-PAH) - Poor ionization Reaction Derivatization Reaction Analyte->Reaction DMISC DMISC Reagent DMISC->Reaction Derivative DMIS-Derivative - High ionization efficiency - Stable fragmentor Reaction->Derivative LCMS LC-ESI-MS/MS Analysis Derivative->LCMS

Figure 3: Workflow for enhancing analyte detection using DMISC derivatization.

This strategy has been successfully applied to the sensitive quantification of propofol in serum and 1-hydroxypyrene (a biomarker for PAH exposure) in human urine. [8][9]

A Scaffold in Medicinal Chemistry

Beyond analytics, the sulfonamide-imidazole hybrid structure is a recognized scaffold in drug discovery. [12]Sulfonamides are known to exhibit a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. [3][5][13]The imidazole ring is also a key component of many pharmaceuticals. The combination of these two pharmacophores in this compound makes it and its derivatives attractive candidates for screening in various therapeutic areas. Recent research has focused on synthesizing novel sulfonamide-imidazole hybrids to evaluate their antiproliferative properties against cancer cell lines. [12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, safety protocols can be established based on data for its precursor (DMISC) and structurally related compounds like 1,2-dimethylimidazole. [14][15]

  • Hazard Identification: Assumed to be harmful if swallowed. Causes skin irritation and serious eye damage/irritation. [14][16]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention. [14] * Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [14] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [15]* Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. [14][17]

Conclusion

This compound stands as a molecule of considerable scientific interest. While its most prominent role is as the stable endpoint in derivatization reactions designed to enhance analytical sensitivity, its inherent structural motifs—the sulfonamide and the imidazole ring—position it as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of its chemical properties, from synthesis and spectral characterization to reactivity and safety, offering a solid foundation for researchers aiming to utilize this versatile compound in their work.

References

  • Maas, A., et al. (2017). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS. Anal Bioanal Chem, 409(3), 835-843. [Link]

  • Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. J Chromatogr B Analyt Technol Biomed Life Sci, 855(2), 159-65. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine. National Institutes of Health. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,2-Dimethylimidazole-4-sulfonyl Chloride in Advanced Organic Synthesis. [Link]

  • Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. ResearchGate. [Link]

  • Aslam, M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Sami Publishing Company. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C5H9N3O2S, 1 gram. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dimethylimidazole. PubChem. [Link]

  • Guda, M., et al. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. ChemMedChem. [Link]

  • Google Patents. (2014). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • Zoumpoulakis, P., et al. (2012). Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Bioorg Med Chem, 20(4), 1561-73. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-1H-imidazole-1-sulfonamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dimethyl-1H-imidazole-4-carboxylic acid. PubChem. [Link]

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. J Mass Spectrom, 43(3), 383-93. [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 1,2-Dimethylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of chemical and pharmaceutical research, underpinning all subsequent investigations into its reactivity, biological activity, and therapeutic potential.[1] This guide provides a comprehensive, methodology-driven approach to the structure elucidation of 1,2-Dimethylimidazole-4-sulfonamide, a heterocyclic compound of interest as a potential building block in medicinal chemistry.[2] We move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. Each step is presented with its underlying scientific rationale, demonstrating how a cascade of complementary analytical data culminates in the unambiguous confirmation of the molecular architecture. This document is intended for researchers, scientists, and drug development professionals seeking a practical and intellectually rigorous framework for small molecule structure determination.

Foundational Analysis: From Molecular Formula to Unsaturation

Before engaging advanced spectroscopic techniques, the foundational step is to determine the molecular formula and the degree of unsaturation. This initial information provides critical constraints that guide the interpretation of subsequent spectral data. For the target compound, this compound, the molecular formula is C₅H₉N₃O₂S.[3][4]

1.1 Degree of Unsaturation (DoU)

The DoU, or index of hydrogen deficiency, indicates the total number of rings and/or multiple bonds within a molecule. It is calculated as follows:

DoU = C - (H/2) + (N/2) + 1 DoU = 5 - (9/2) + (3/2) + 1 DoU = 5 - 4.5 + 1.5 + 1 DoU = 3

A Degree of Unsaturation of 3 is a crucial first piece of the structural puzzle. This value is perfectly consistent with the proposed imidazole ring, which contains one ring and two double bonds, accounting for all three degrees of unsaturation. This preliminary calculation immediately validates the presence of the core heterocyclic system.

The Elucidation Workflow: A Multi-Technique Approach

The structure elucidation of an unknown compound is a systematic process where each analytical technique provides a unique piece of the puzzle.[5] Our approach integrates data from multiple orthogonal techniques to build a self-validating structural hypothesis.

G A Initial Sample (this compound) B Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) A->B Parallel Analysis C Infrared (IR) Spectroscopy - Functional Group ID A->C Parallel Analysis D NMR Spectroscopy - ¹H (Proton Environment) - ¹³C (Carbon Backbone) - 2D (Connectivity) A->D Parallel Analysis E Proposed Structure B->E Data Integration C->E Data Integration D->E Data Integration F X-ray Crystallography - Definitive 3D Structure - Stereochemistry E->F Confirmation G Confirmed Structure F->G Final Validation

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Mass spectrometry is the primary technique for determining the molecular weight of a compound and, with high-resolution instrumentation, its exact elemental composition.[6][7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500. The instrument should be calibrated to ensure high mass accuracy.

  • Analysis: Identify the protonated molecular ion [M+H]⁺ and calculate its elemental composition using the instrument's software, comparing the measured mass to the theoretical mass.

Data Interpretation & Insights

The primary objective is to confirm the molecular formula C₅H₉N₃O₂S. The expected data provides a two-fold validation:

  • Molecular Ion Peak: ESI in positive mode is expected to generate a prominent protonated molecular ion [M+H]⁺.

  • Mass Accuracy: HRMS provides an extremely precise mass measurement, which is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Species Theoretical m/z Measured m/z (Expected) Inferred Formula
[M+H]⁺ 176.0441 176.0443 (within 5 ppm) C₅H₁₀N₃O₂S

| [M+Na]⁺ | 198.0260 | 198.0262 (within 5 ppm) | C₅H₉N₃NaO₂S |

The confirmation of the molecular formula by HRMS provides a high-confidence foundation for the subsequent spectroscopic analyses.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Process the spectrum to identify characteristic absorption bands.

Data Interpretation & Insights

The IR spectrum is expected to reveal the presence of the sulfonamide group and the aromatic imidazole ring.

Table 2: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
3400-3300 Medium, Sharp N-H Stretch Sulfonamide (-SO₂NH₂)
3100-3000 Medium Aromatic C-H Stretch Imidazole Ring
2950-2850 Medium Aliphatic C-H Stretch Methyl Groups (-CH₃)
1580-1450 Strong C=N and C=C Stretch Imidazole Ring
1350-1310 Strong Asymmetric SO₂ Stretch Sulfonamide (-SO₂NH₂)

| 1170-1140 | Strong | Symmetric SO₂ Stretch | Sulfonamide (-SO₂NH₂) |

The observation of strong bands for the SO₂ and N-H stretches provides compelling evidence for the sulfonamide moiety, complementing the mass spectrometry data.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[7] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and reveals the precise connectivity between atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic to ensure the exchangeable sulfonamide protons (-NH₂) are observable.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the following spectra at room temperature:

    • ¹H NMR

    • ¹³C NMR

    • 2D Heteronuclear Single Quantum Coherence (HSQC)

    • 2D Heteronuclear Multiple Bond Correlation (HMBC)

¹H and ¹³C NMR: Data Interpretation

The ¹H NMR spectrum provides information on the number and environment of different protons, while the ¹³C NMR spectrum reveals the carbon backbone.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

Atom # Predicted ¹H δ (ppm), Mult. Predicted ¹³C δ (ppm) Rationale & Notes
C2-CH₃ ~2.4 (s, 3H) ~12.5 Methyl group on an sp² carbon of the imidazole ring.
N1-CH₃ ~3.6 (s, 3H) ~33.0 Methyl group on a nitrogen atom of the imidazole ring.
H5 ~7.8 (s, 1H) ~125.0 Lone proton on the electron-rich imidazole ring.
-SO₂NH₂ ~7.2 (br s, 2H) - Exchangeable protons of the primary sulfonamide.
C2 - ~148.0 Quaternary carbon attached to two nitrogens and a methyl group.
C4 - ~138.0 Quaternary carbon attached to the electron-withdrawing sulfonamide group.

| C5 | See H5 | See H5 | Protonated carbon of the imidazole ring. |

Note: Chemical shifts are predictions based on literature values for similar imidazole and sulfonamide structures and may vary slightly.[9][10][11][12]

2D NMR: Unambiguous Connectivity

While 1D NMR suggests the presence of the core fragments, 2D NMR is essential to prove their connectivity.

  • HSQC: This experiment would show direct one-bond correlations between the protons and the carbons they are attached to: H5 to C5, the C2-CH₃ protons to their carbon, and the N1-CH₃ protons to their carbon. This confirms the direct assignments in Table 3.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away, effectively piecing the molecular puzzle together.

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Expected Key HMBC Correlations:

  • H5 Proton to C4 and C2: The proton at the C5 position should show a strong correlation to the quaternary C4 (where the sulfonamide is attached) and the quaternary C2 (where a methyl group is attached). This definitively places the lone ring proton between these two substituted carbons.

  • N1-CH₃ Protons to C5 and C2: The protons of the N-methyl group are expected to correlate to both C5 and C2, confirming its position on the N1 nitrogen of the imidazole ring.

  • C2-CH₃ Protons to C2 and C5: The protons of the C-methyl group should correlate to the C2 carbon it is attached to and the adjacent C5 carbon, locking in its position.

The successful acquisition and interpretation of these NMR experiments provide an unambiguous 2D structure of the molecule.

Single-Crystal X-ray Crystallography: The Definitive Confirmation

While the combination of MS and NMR provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography is the gold standard, providing an absolute and definitive 3D map of the atoms in space.[13][14]

Experimental Protocol: X-ray Diffraction
  • Crystallization: High-quality single crystals must be grown. This is often the most challenging step. A common method is the slow evaporation of a saturated solution of the purified compound. A screening of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) and solvent mixtures is performed to find optimal conditions.[14][15]

  • Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[13] The crystal is rotated, and a series of diffraction patterns are collected by a detector.[14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build a model of the molecule, which is then refined to achieve the best fit with the experimental data.

Expected Results and Insights

The output of a successful crystallographic experiment is a detailed 3D model of this compound. This would:

  • Unambiguously confirm connectivity: It will show the exact bonding arrangement of all atoms.

  • Provide precise geometric data: It will yield accurate bond lengths and bond angles for the entire molecule.

  • Reveal intermolecular interactions: It will show how molecules pack in the solid state, highlighting any hydrogen bonding involving the sulfonamide -NH₂ group and other potential interactions.

Conclusion: A Synthesis of Evidence

References

  • BenchChem. (n.d.). An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives.
  • BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
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  • Parmar, I., Rathod, H., & Siddique, S. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar.
  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
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  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.

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An In-depth Technical Guide to the Synthesis of 1,2-Dimethylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 1,2-dimethylimidazole-4-sulfonamide, a versatile chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanisms, procedural details, and critical considerations for a successful synthesis. We will delve into the preparation of the core heterocyclic structure, the introduction of the reactive sulfonyl moiety, and the final amination step, grounded in established chemical principles and supported by authoritative references.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of this compound can be logically deconstructed into three primary stages. This retrosynthetic approach allows for a clear and modular understanding of the overall process.

  • Formation of the Sulfonamide: The target molecule is a primary sulfonamide, which is classically formed from a corresponding sulfonyl chloride and an ammonia source. This identifies 1,2-dimethylimidazole-4-sulfonyl chloride as the immediate key precursor.

  • Introduction of the Sulfonyl Group: The sulfonyl chloride functional group is typically introduced onto an activated aromatic or heterocyclic ring via electrophilic substitution. The reaction of the 1,2-dimethylimidazole core with a sulfonating agent like chlorosulfonic acid is the most direct route to the sulfonyl chloride intermediate.

  • Synthesis of the Heterocyclic Core: The starting point of the synthesis is the stable and commercially available 1,2-dimethylimidazole . Its preparation from simpler precursors is a well-established industrial process.

This analysis dictates a three-step forward synthesis, which will be detailed in the subsequent sections.

G Target This compound Precursor1 1,2-Dimethylimidazole-4-sulfonyl Chloride Target->Precursor1 Amination Precursor2 1,2-Dimethylimidazole Precursor1->Precursor2 Chlorosulfonation StartingMaterial 2-Methylimidazole Precursor2->StartingMaterial Methylation G cluster_0 Synthesis Pathway Start 2-Methylimidazole Inter1 1,2-Dimethylimidazole Start->Inter1 +(CH₃O)₂CO High Temp Inter2 1,2-Dimethylimidazole-4-sulfonyl Chloride Inter1->Inter2 + ClSO₃H Low Temp Product This compound Inter2->Product + NH₃

An In-depth Technical Guide to 1,2-Dimethylimidazole-4-sulfonamide and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1,2-Dimethylimidazole-4-sulfonamide (CAS 415913-06-3), a molecule of interest to researchers, scientists, and drug development professionals. Given the limited direct literature on the final sulfonamide product, this guide adopts a holistic approach by detailing the synthesis and significant applications of its immediate precursor, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), and exploring the broader context of sulfonamide-imidazole hybrids in medicinal chemistry.

Introduction: The Convergence of Imidazole and Sulfonamide Moieties

The structure of this compound combines two pharmacologically significant scaffolds: the 1,2-dimethylimidazole ring and a sulfonamide functional group. The imidazole moiety is a cornerstone of many biologically active molecules, including natural products and pharmaceuticals.[1] The sulfonamide group (-SO₂NH₂) is the basis for a wide range of drugs, from diuretics and hypoglycemic agents to a foundational class of antibacterial agents.[2][3] The strategic combination of these two groups in a single molecule offers a versatile platform for developing novel compounds in medicinal chemistry and drug discovery.[3][4]

Sulfonamides, as a class, have a storied history in medicine, being among the first broadly effective antimicrobials.[5][6] Their primary mechanism of antibacterial action involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2][5][6] This bacteriostatic effect has been leveraged to treat a variety of infections.[2] Beyond their antimicrobial properties, sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, anti-inflammatory agents, and even anticancer therapeutics.[3]

This guide will first address the core chemical properties and synthesis of the key intermediate, 1,2-dimethylimidazole, before delving into the preparation and critical applications of 1,2-dimethylimidazole-4-sulfonyl chloride. Finally, it will discuss the inferred synthesis of the target sulfonamide and the potential therapeutic avenues for such hybrid molecules.

Physicochemical Characteristics and Synthesis

Core Structure: 1,2-Dimethylimidazole

The foundational component of the target molecule is 1,2-dimethylimidazole. A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 1739-84-0
Molecular Formula C₅H₈N₂
Molecular Weight 96.13 g/mol
Appearance Solid
Melting Point 37-39 °C
Boiling Point 204 °C
Density 1.084 g/mL at 25 °C
Vapor Pressure 1 mmHg at 20 °C
Synthesis of the 1,2-Dimethylimidazole Core

The synthesis of 1,2-dimethylimidazole can be achieved through various routes. One common laboratory and industrial method involves the methylation of 2-methylimidazole.

Protocol: One-Step Methylation of 2-Methylimidazole [7]

  • Reaction Setup: Dissolve 2-methylimidazole in a high-boiling organic solvent such as N,N-dimethylformamide (DMF) or chlorobenzene in a suitable reaction vessel.[7]

  • Methylation: Heat the solution. Add dimethyl carbonate, which serves as a low-toxicity and cost-effective methylation reagent.[7]

  • Reaction: Continue the reaction at an elevated temperature. The use of dimethyl carbonate avoids the need for a catalyst and simplifies post-treatment.[7]

  • Purification: After the reaction is complete, purify the resulting 1,2-dimethylimidazole by reduced-pressure distillation and rectification.[7] This method is advantageous for its high yield, simple operation, and lack of byproducts, making it suitable for large-scale production.[7]

An alternative one-step synthesis involves the reaction of glyoxal, acetaldehyde, methylamine, and ammonia water in an aqueous solvent, offering a direct route with low raw material costs and mild reaction conditions.[8]

G cluster_synthesis Synthesis of 1,2-Dimethylimidazole 2-Methylimidazole 2-Methylimidazole Reaction High Temperature Reaction in DMF 2-Methylimidazole->Reaction Dimethyl_Carbonate Dimethyl Carbonate Dimethyl_Carbonate->Reaction Purification Reduced-Pressure Distillation Reaction->Purification Product 1,2-Dimethylimidazole Purification->Product

Caption: Workflow for the synthesis of 1,2-dimethylimidazole.

The Key Intermediate: 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC)

The direct precursor to this compound is its sulfonyl chloride derivative, DMISC (CAS 137049-02-6). This compound is a versatile reagent, primarily utilized in analytical chemistry as a derivatizing agent to enhance the detection of various molecules in mass spectrometry.[1][9][10][11][12]

Role as a Derivatizing Agent

The primary and most well-documented application of DMISC is in derivatization for liquid chromatography-mass spectrometry (LC-MS) analysis.[9][12] Many compounds, particularly those with phenolic hydroxyl groups, exhibit poor ionization efficiency and weak fragmentation in electrospray ionization mass spectrometry (ESI-MS), leading to low signal intensities.[9]

DMISC reacts with these hydroxyl groups to form dimethylimidazolesulfonyl (DMIS) derivatives.[9][12] This derivatization imparts several key advantages:

  • Enhanced Ionization: The resulting DMIS derivatives readily form intense protonated molecular ions ([M+H]⁺) in positive-ion ESI-MS.[9][10][12]

  • Predictable Fragmentation: Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the DMIS derivatives produce characteristic and abundant product ions corresponding to the dimethylimidazole moiety, allowing for sensitive and specific detection.[9][10]

  • Improved Chromatography: The derivatives often exhibit excellent chromatographic properties.[11][12]

G cluster_derivatization Derivatization Workflow using DMISC Analyte Phenolic Analyte (e.g., Propofol, OHPAHs) Reaction_Step Derivatization Reaction Analyte->Reaction_Step DMISC DMISC DMISC->Reaction_Step Derivative DMIS Derivative Reaction_Step->Derivative Analysis LC-ESI-MS/MS Analysis Derivative->Analysis Result Enhanced Signal & Sensitivity Analysis->Result

Caption: DMISC derivatization for enhanced LC-MS/MS analysis.

Application in Propofol Analysis

A notable application of DMISC is in the toxicological analysis of the anesthetic agent propofol.[9] The direct analysis of propofol by LC-MS/MS is challenging due to its poor ionization and fragmentation.[9] Derivatization with DMISC significantly improves sensitivity, with validated methods demonstrating a limit of quantification (LLoQ) as low as 5 ng/mL in serum samples.[9]

Protocol: Derivatization of Propofol in Serum for LC-MS/MS Analysis [9]

  • Protein Precipitation: Precipitate proteins in the serum sample using acetonitrile.

  • Derivatization: Directly add DMISC to the acetonitrile supernatant to convert propofol to its DMIS derivative.

  • Extraction: Perform a double liquid-liquid extraction using n-hexane to isolate the DMIS-propofol derivative.

  • Analysis: Analyze the extracted sample using LC-ESI-MS/MS in positive-ion mode. The method demonstrates linearity over a calibration range of 5 to 1000 ng/mL.[9]

ParameterValueReference
Analyte Propofol[9]
Derivatizing Agent DMISC[9]
Matrix Human Serum[9]
LLoQ 5 ng/mL[9]
LoD 0.95 ng/mL[9]
Linearity Range 5 - 1000 ng/mL[9]
Application in Environmental and Biomarker Analysis

DMISC has also been successfully employed to analyze environmentally relevant phenolic compounds, such as chlorophenols, steroidal estrogens, and hydroxy-polycyclic aromatic hydrocarbons (OHPAHs).[12] An analytical method for 1-hydroxypyrene, a biomarker for exposure to PAHs, was developed and validated using this derivatization strategy, demonstrating its utility in human biomonitoring studies.[12]

This compound (CAS 415913-06-3)

While its precursor is well-characterized as an analytical reagent, specific literature detailing the synthesis, properties, and applications of this compound is scarce. However, based on established chemical principles, a synthetic route can be proposed.

Proposed Synthesis

Sulfonamides are typically prepared by the reaction of a sulfonyl chloride with ammonia or an amine. Therefore, this compound would logically be synthesized by the reaction of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) with ammonia.

Inferred Synthetic Protocol:

  • Reaction Setup: Dissolve 1,2-dimethylimidazole-4-sulfonyl chloride in a suitable inert solvent.

  • Amination: Introduce a source of ammonia, such as concentrated aqueous ammonia, to the solution under controlled temperature conditions.[13] A vigorous reaction may occur.[13]

  • Reaction: Allow the reaction to proceed to completion. The sulfonyl chloride will react with ammonia to form the sulfonamide.

  • Isolation and Purification: After the reaction, the product, this compound, would be isolated, likely through precipitation and filtration, followed by washing and drying.[13] Further purification could be achieved by recrystallization.

G cluster_synthesis_final Inferred Synthesis of this compound DMISC 1,2-Dimethylimidazole-4- sulfonyl Chloride (DMISC) Amination_Reaction Amination DMISC->Amination_Reaction Ammonia Ammonia (NH₃) Ammonia->Amination_Reaction Product_Final 1,2-Dimethylimidazole-4- sulfonamide Amination_Reaction->Product_Final

Caption: Proposed reaction for the synthesis of the target sulfonamide.

Potential Applications in Drug Discovery

The biological activity of this compound has not been specifically reported. However, the combination of the sulfonamide and imidazole moieties in a single hybrid structure is a known strategy in the design of novel therapeutic agents with potential antibacterial, antifungal, and anticancer properties.[4] Such hybrid molecules aim to leverage the pharmacological profiles of both components to create synergistic or novel biological activities.

Safety and Handling

Specific safety data for this compound is not available. However, based on related compounds, appropriate precautions should be taken. The precursor, 1,2-dimethylimidazole, is classified as harmful if swallowed and causes skin irritation and serious eye damage. General handling of sulfonamide derivatives requires wearing personal protective equipment, including gloves and eye protection, and working in a well-ventilated area.[14]

Conclusion

This compound is a chemical entity built from two important pharmacophores. While direct research on this specific molecule is limited, its synthetic precursor, 1,2-dimethylimidazole-4-sulfonyl chloride, has proven to be a highly valuable and effective derivatizing agent for enhancing the sensitivity of LC-MS/MS analysis for a range of challenging analytes. This application is of significant utility in toxicology, environmental monitoring, and clinical diagnostics. The inferred synthesis from its sulfonyl chloride precursor is straightforward, and the resulting sulfonamide-imidazole hybrid structure represents a class of molecules with considerable potential for further investigation in drug discovery programs. Future research is warranted to elucidate the specific physicochemical properties and biological activities of this compound to fully understand its potential applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1,2-Dimethylimidazole-4-sulfonyl Chloride in Advanced Organic Synthesis.
  • Maas, A., Maier, C., et al. (2017). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS. Anal Bioanal Chem, 409(6), 1547-1554.
  • Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine.
  • Zafar, W., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics.
  • Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine.
  • Sigma-Aldrich. (n.d.). 1,2-Dimethylimidazole 97%.
  • Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. PubMed.
  • ChemicalBook. (n.d.). 1,2-Dimethylimidazole synthesis.
  • Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
  • ChemicalBook. (n.d.). 1,2-Dimethylimidazole(1739-84-0) 1H NMR spectrum.
  • CN106045912A - Preparation method for 1,2-dimethylimidazole.
  • Zafar, W., Sumrra, S. H., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Zoumpoulakis, P., et al. (2010). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Chemical & Pharmaceutical Bulletin, 58(2), 160-167.
  • Siham, Dr. (n.d.). Pharmacology Lec 3 antibacterial drugs. SULFONAMIDES.
  • CN102796047A - Method for preparing 1,2-dimethylimidazole.
  • (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide.
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An In-depth Technical Guide on the Synthesis and Inferred Bioactivity of 1,2-Dimethylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of the synthesis and potential significance of 1,2-Dimethylimidazole-4-sulfonamide. While a specific historical account of its discovery is not prominently documented in publicly available literature, this document constructs a scientifically grounded pathway to its synthesis based on established chemical principles and the known chemistry of its precursors. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering insights into the rationale behind its synthesis and its potential as a bioactive molecule.

Introduction: The Rationale for this compound

The convergence of an imidazole ring and a sulfonamide functional group within a single molecular entity presents a compelling prospect for medicinal chemistry. The imidazole moiety is a cornerstone of many biologically active molecules, including natural products and pharmaceuticals, valued for its role as a proton donor/acceptor, ligand in coordination chemistry, and its presence in key biological building blocks like the amino acid histidine.[1] Sulfonamides, on the other hand, are a well-established class of pharmacophores, most famously known for their antibacterial properties but also exhibiting a wide range of other biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2]

The combination of these two pharmacologically significant motifs in this compound suggests a molecule with potential for novel biological activities. This guide outlines a logical, multi-step synthesis for this compound, starting from commercially available precursors, and discusses its potential applications based on the known bioactivities of related chemical structures.

A Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in three principal stages:

  • Synthesis of the 1,2-Dimethylimidazole core.

  • Sulfonylation of the imidazole ring to produce the key intermediate, 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC).

  • Conversion of the sulfonyl chloride to the final sulfonamide.

This synthetic strategy is designed to be robust and scalable, employing well-understood reaction mechanisms.

Stage 1: Synthesis of 1,2-Dimethylimidazole

The initial step involves the synthesis of the core heterocyclic structure, 1,2-dimethylimidazole. A common and efficient method for this is the methylation of 2-methylimidazole.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2-methylimidazole in a high-boiling point organic solvent such as dimethylformamide (DMF).

  • Methylation: Heat the solution to 120-130°C. Add dimethyl carbonate dropwise from the dropping funnel over a period of 5-6 hours. Dimethyl carbonate is a safer and more environmentally benign methylating agent compared to traditional reagents like methyl iodide or dimethyl sulfate.

  • Reaction Completion and Monitoring: After the addition is complete, maintain the reaction mixture at 140-145°C for an additional 2 hours to ensure complete conversion. The progress of the reaction can be monitored by gas chromatography (GC) to confirm the disappearance of the 2-methylimidazole starting material.

  • Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude 1,2-dimethylimidazole is then purified by vacuum distillation to yield the final product.

Causality of Experimental Choices:

  • Solvent: A high-boiling point polar aprotic solvent like DMF is chosen to ensure the reactants remain in solution at the required reaction temperature and to facilitate the methylation reaction.

  • Methylating Agent: Dimethyl carbonate is selected for its low toxicity and cost-effectiveness. It serves as an efficient source of methyl groups at elevated temperatures.

  • Temperature Control: The temperature is carefully controlled to ensure a steady reaction rate while minimizing the formation of by-products.

G cluster_stage1 Stage 1: Synthesis of 1,2-Dimethylimidazole A 2-Methylimidazole in DMF B Heat to 120-130°C A->B C Add Dimethyl Carbonate (dropwise) B->C D Maintain at 140-145°C for 2h C->D E Vacuum Distillation D->E F Pure 1,2-Dimethylimidazole E->F

Caption: Workflow for the synthesis of 1,2-dimethylimidazole.

Stage 2: Synthesis of 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC)

With the 1,2-dimethylimidazole core synthesized, the next crucial step is the introduction of a sulfonyl chloride group at the 4-position of the imidazole ring. This is typically achieved through chlorosulfonation.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and maintained under anhydrous conditions, place the synthesized 1,2-dimethylimidazole.

  • Chlorosulfonation: Cool the flask in an ice bath. Slowly add chlorosulfonic acid to the 1,2-dimethylimidazole, ensuring the temperature is kept low to control the exothermic reaction.

  • Reaction and Work-up: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., below 50°C) to drive the reaction to completion. The reaction mixture is then carefully quenched by pouring it onto crushed ice.

  • Isolation and Purification: The precipitated solid, 1,2-Dimethylimidazole-4-sulfonyl chloride, is collected by filtration, washed with cold water to remove any remaining acid, and dried under vacuum.

Causality of Experimental Choices:

  • Reagent: Chlorosulfonic acid is a powerful and direct agent for introducing the sulfonyl chloride group onto aromatic and heteroaromatic rings.

  • Anhydrous Conditions: The reaction must be carried out in the absence of water, as 1,2-Dimethylimidazole-4-sulfonyl chloride is moisture-sensitive and will hydrolyze.

  • Low Temperature: The reaction is highly exothermic. Low-temperature control is critical to prevent degradation of the starting material and product and to ensure selective sulfonation at the desired position.

G cluster_stage2 Stage 2: Synthesis of DMISC A 1,2-Dimethylimidazole B Cool in Ice Bath A->B C Add Chlorosulfonic Acid (slowly) B->C D Stir at Controlled Temperature C->D E Quench with Ice D->E F Filter and Dry E->F G 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC) F->G

Caption: Workflow for the synthesis of DMISC.

Stage 3: Synthesis of this compound

The final step is the conversion of the reactive sulfonyl chloride intermediate into the stable sulfonamide. This is a classic nucleophilic substitution reaction.[3]

Experimental Protocol:

  • Reaction Setup: Place the crude 1,2-Dimethylimidazole-4-sulfonyl chloride in an Erlenmeyer flask.

  • Ammonolysis: Add concentrated aqueous ammonia (ammonium hydroxide) to the flask. A vigorous reaction may occur initially.

  • Heating and Completion: Heat the resulting suspension gently (e.g., in a water bath at 70-80°C) for a short period (e.g., 15-20 minutes) to ensure the reaction goes to completion.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid this compound by vacuum filtration. Wash the product with cold water until the filtrate is neutral to pH paper. The final product can be further purified by recrystallization if necessary.

Causality of Experimental Choices:

  • Nucleophile: Ammonia is the simplest nucleophile for the synthesis of a primary sulfonamide.

  • Reaction Conditions: The reaction is typically rapid. Gentle heating can ensure the conversion of any remaining sulfonyl chloride.

  • Purification: Washing with cold water removes any unreacted ammonia and ammonium salts, yielding a relatively pure product.

G cluster_stage3 Stage 3: Synthesis of the Final Sulfonamide A DMISC B Add Concentrated Aqueous Ammonia A->B C Gentle Heating (70-80°C) B->C D Cool in Ice Bath C->D E Vacuum Filtration and Washing D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Physicochemical Characterization

Once synthesized, the identity and purity of this compound would be confirmed using standard analytical techniques.

PropertyExpected Value/ObservationAnalytical Method
Molecular Formula C5H9N3O2SMass Spectrometry
Molecular Weight 175.21 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
¹H NMR Characteristic peaks for the two methyl groups and the two imidazole ring protons. The sulfonamide protons may appear as a broad singlet.[4][5]NMR Spectroscopy
¹³C NMR Distinct signals for the five carbon atoms in the molecule.NMR Spectroscopy
Infrared (IR) Spectrum Characteristic stretching vibrations for S=O (asymmetric and symmetric), S-N, and N-H bonds.IR Spectroscopy

Inferred Biological Significance and Potential Applications

Antibacterial Potential

The sulfonamide moiety is a classic pharmacophore known to inhibit bacterial growth. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[6] Since mammals obtain folic acid from their diet, this pathway is an effective target for selective antibacterial action. It is plausible that this compound could exhibit broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide This compound Sulfonamide->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Inhibition Inhibition DNA_Synthesis Bacterial DNA Synthesis Dihydrofolic_Acid->DNA_Synthesis Leads to Inhibition->Dihydrofolic_Acid

Caption: General mechanism of sulfonamide antibacterial action.

Other Potential Bioactivities

Hybrid molecules incorporating both imidazole and sulfonamide functionalities have been investigated for a range of other therapeutic applications. Recent studies have shown that such compounds can possess:

  • Anticancer properties: Some imidazole-sulfonamide hybrids have demonstrated cytotoxic activity against various cancer cell lines.[2][7]

  • Antifungal and Antiviral activities: The sulfonamide and imidazole motifs are present in various antifungal and antiviral agents.[1]

  • Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, most notably carbonic anhydrases.

The specific substitution pattern of this compound would determine its unique biological profile and potential therapeutic applications.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its hybrid structure, combining the pharmacologically relevant imidazole and sulfonamide moieties. While its formal "discovery" is not well-documented, a logical and efficient synthetic pathway can be proposed based on fundamental organic chemistry principles. The synthesis of its precursor, 1,2-Dimethylimidazole-4-sulfonyl chloride, is a key step, providing a versatile intermediate for the creation of not only the sulfonamide but also a library of related derivatives.

Future research should focus on the practical synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities. Screening for antibacterial, antifungal, and anticancer properties would be a logical starting point to unlock the therapeutic potential of this promising compound.

References

  • Bertini, I., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. Retrieved from [Link]

  • Sarker, A. H., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(33), 8434-8443. Retrieved from [Link]

  • Cole, K. P., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9591-9595. Retrieved from [Link]

  • Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(16), 4945. Retrieved from [Link]

  • Sarker, A. H., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Langmuir. Retrieved from [Link]

  • Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]

  • Kim, S., & Weinreb, S. M. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 8(20), 4473-4475. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2020). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 25(15), 3359. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive compounds containing imidazole and sulfonamide fragments. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Cole, K. P., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9591-9595. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ResearchGate. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Genc, B., et al. (2023). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. Molecules, 28(18), 6667. Retrieved from [Link]

  • Wang, Y., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348. Retrieved from [Link]

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1,2-Dimethylimidazole-4-sulfonamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of 1,2-Dimethylimidazole-4-sulfonamide

A Foreword for the Research Professional

The compound this compound is not a widely characterized agent with a well-documented mechanism of action in publicly available scientific literature. Therefore, this guide adopts a first-principles approach, deconstructing the molecule's constituent moieties to propose a putative mechanism and outlining a comprehensive strategy for its experimental validation. This document is intended to serve as a roadmap for researchers and drug development professionals in the investigation of this and similar novel chemical entities.

We will proceed by examining the well-established pharmacology of the sulfonamide group, a cornerstone of medicinal chemistry, and the potential modulatory role of the 1,2-dimethylimidazole scaffold. The primary hypothesis, grounded in extensive precedent, is that this compound acts as an inhibitor of the carbonic anhydrase enzyme family.

Part 1: Deconstruction of the Molecular Scaffold and a Primary Hypothesis

The structure of this compound combines two key functional groups: the sulfonamide (-SO₂NH₂) and a 1,2-dimethylimidazole ring.

  • The Sulfonamide Group: The Pharmacophore for Carbonic Anhydrase Inhibition The unsubstituted sulfonamide group is a classic zinc-binding pharmacophore. Its nitrogen atom coordinates with the zinc ion (Zn²⁺) present in the active site of metalloenzymes, particularly the carbonic anhydrases (CAs), displacing a zinc-bound water molecule or hydroxide ion that is crucial for the enzyme's catalytic activity. This interaction is the basis for the diuretic, antiglaucoma, and antitumor activities of numerous sulfonamide-based drugs.

  • The 1,2-Dimethylimidazole Ring: The Selectivity-Driving Moiety While the sulfonamide group provides the anchoring interaction with the active site zinc, the heterocyclic ring to which it is attached dictates the molecule's physicochemical properties and its selectivity profile across the 15 known human carbonic anhydrase isoforms. The 1,2-dimethylimidazole ring, with its specific steric and electronic properties, will form interactions with amino acid residues lining the active site cavity. These secondary interactions are critical for determining the affinity and isoform selectivity of the inhibitor. For instance, residues in the middle and outer parts of the active site cleft will have a significant influence on the binding of the tail of the inhibitor.

Based on this analysis, the primary hypothesis is that This compound functions as a carbonic anhydrase inhibitor. The subsequent sections of this guide will detail the experimental workflows required to validate this hypothesis and characterize the compound's specific mechanism of action.

Part 2: A Proposed Workflow for Mechanistic Elucidation

A logical, multi-stage experimental approach is required to systematically investigate the mechanism of action of a novel compound like this compound.

G cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Cellular Activity & Target Validation cluster_2 Phase 3: Structural & Kinetic Characterization A Compound Synthesis & QC B Carbonic Anhydrase Isoform Panel Screening (hCA I, II, IV, IX, XII) A->B Purity >95% C IC50 Determination (Stopped-Flow CO2 Hydration Assay) B->C Identified Hits D Cell Line Selection (e.g., MCF-7, HT-29) C->D Potent Isoform-Selective Inhibitors E Cell-Based Thermal Shift Assay (CETSA) D->E Confirm Target Engagement F Hypoxia-Inducible Factor 1α (HIF-1α) Western Blot E->F Validate Downstream Effects G Isothermal Titration Calorimetry (ITC) F->G Cellularly Active Compound H X-ray Crystallography (Co-crystallization with hCA isoform) G->H Thermodynamic Data I Surface Plasmon Resonance (SPR) I->H Kinetic Data (kon/koff)

Caption: Proposed experimental workflow for mechanistic characterization.

Phase 1: In Vitro Target Engagement and Potency

The initial phase focuses on confirming direct interaction with the hypothesized targets and quantifying the potency of this interaction.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the inhibition of carbonic anhydrase activity.

  • Reagents & Buffers:

    • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

    • HEPES buffer (20 mM, pH 7.4).

    • CO₂-saturated water (substrate).

    • pH indicator (e.g., p-nitrophenol).

    • This compound stock solution in DMSO.

  • Instrumentation:

    • Applied Photophysics SX20 Stopped-Flow Spectrofluorometer or equivalent.

  • Procedure:

    • Equilibrate two syringes, one containing the enzyme and pH indicator in buffer, and the other containing the CO₂-saturated water. The enzyme syringe will also contain varying concentrations of the test compound.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate by CA causes a pH change, which is monitored by the change in absorbance of the pH indicator over time (typically at 400 nm).

    • The initial rates of the reaction are calculated from the slope of the absorbance curve.

    • The concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀) is determined by plotting the initial rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Causality and Self-Validation:

    • Why this method? It directly measures the catalytic event in real-time, providing highly accurate kinetic data.

    • Internal Control: A known, potent CA inhibitor like acetazolamide must be run as a positive control to validate the assay setup and enzyme activity. A DMSO vehicle control is essential to rule out solvent effects.

Data Presentation: Putative Inhibition Data

The expected outcome of this screening would be a table summarizing the inhibitory potency (Kᵢ) of the compound against key CA isoforms.

IsoformPutative Kᵢ (nM)
hCA I8,500
hCA II150
hCA IV3,200
hCA IX25
hCA XII40

This is example data for illustrative purposes.

Phase 2: Cellular Target Engagement and Downstream Effects

Demonstrating that the compound can engage its target in a complex cellular environment and elicit a biological response is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Culture:

    • Culture a relevant cell line (e.g., HT-29 colon cancer cells, which overexpress CA IX) to 80% confluency.

  • Treatment:

    • Treat cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells, resuspend them in PBS, and aliquot them into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble CA IX (the target protein) remaining at each temperature by Western blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature for the drug-treated sample confirms target engagement.

Validation of Downstream Signaling

Since CA IX is a key regulator of tumor pH and is transcriptionally regulated by HIF-1α, inhibiting CA IX should impact the hypoxic response.

G A Hypoxia B HIF-1α Stabilization A->B C HIF-1α Dimerization with ARNT B->C D Transcription of CA9 Gene C->D E CA IX Protein D->E F Extracellular Acidification E->F Catalyzes CO2 -> H+ + HCO3- H Reduced Tumor Acidosis E->H F->H G 1,2-Dimethylimidazole- 4-sulfonamide G->E Inhibition

Caption: Putative signaling pathway involving CA IX inhibition.

Part 3: High-Resolution Structural and Kinetic Analysis

The final phase involves defining the precise molecular interactions and binding kinetics that underpin the compound's activity.

Experimental Protocol: X-ray Co-crystallography

  • Protein Expression and Purification: Express and purify the target human carbonic anhydrase isoform (e.g., a highly inhibited isoform like hCA IX) to >98% homogeneity.

  • Co-crystallization: Set up crystallization trials (e.g., using hanging drop vapor diffusion) with the purified protein in the presence of a 3-5 fold molar excess of this compound.

  • Data Collection and Structure Solution: Screen the resulting crystals for diffraction at a synchrotron source. Collect a full dataset from a well-diffracting crystal. Solve the structure using molecular replacement and refine it to obtain a high-resolution model of the protein-inhibitor complex.

Authoritative Grounding and Causality

  • Why this is critical: A high-resolution crystal structure provides irrefutable evidence of the binding mode. It will reveal:

    • The coordination of the sulfonamide nitrogen to the active site Zn²⁺ ion.

    • The specific hydrogen bonds and van der Waals contacts between the 1,2-dimethylimidazole ring and the amino acid residues of the active site.

    • The conformation of the inhibitor within the active site.

  • Trustworthiness: This structural data is the ultimate validation of the proposed mechanism and provides a rational basis for future structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

Conclusion

While this compound is not a well-characterized agent, its chemical structure strongly implies a mechanism of action centered on the inhibition of carbonic anhydrases. The experimental roadmap detailed in this guide, progressing from in vitro enzymatic assays to cellular target validation and finally to high-resolution structural studies, provides a rigorous and self-validating framework for elucidating its precise biological function. This systematic approach is essential for advancing novel chemical entities from initial hypothesis to validated drug candidates.

References

  • Title: Carbonic Anhydrase Inhibitors Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Structure-Based Drug Discovery of Carbonic Anhydrase Inhibitors Source: International Journal of Molecular Sciences URL: [Link]

  • Title: The sulfonamide motif in the design of enzyme inhibitors Source: Expert Opinion on Therapeutic Patents URL: [Link]

An In-depth Technical Guide to the Biological Activity of Imidazole-Based Sulfonamides and the Prospective Analysis of 1,2-Dimethylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic combination of distinct pharmacophores into hybrid molecules is a cornerstone of modern drug development, aimed at creating novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This guide focuses on one such promising class of compounds: imidazole-based sulfonamides. The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore, forming the basis of a wide array of drugs, including antibacterial, and anticancer agents.[1][2] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is another privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a broad spectrum of biological activities.[3][4]

The fusion of these two moieties offers the potential for synergistic effects and the development of compounds with novel biological profiles. This guide will provide a comprehensive overview of the synthesis, known biological activities, and structure-activity relationships of imidazole-based sulfonamides. Furthermore, it will present a prospective analysis of the potential biological activity of a specific, lesser-studied member of this class, 1,2-Dimethylimidazole-4-sulfonamide, based on the established properties of its structural analogues.

Synthesis of Imidazole-Based Sulfonamides

The synthesis of imidazole-based sulfonamides can be achieved through several reliable synthetic routes. A common and effective method involves the reaction of a substituted sulfonyl chloride with an imidazole derivative. The specific pathway can be adapted to accommodate a wide range of substituents on both the imidazole ring and the sulfonyl chloride, allowing for the creation of a diverse library of compounds for biological screening.[3][5]

A general synthetic scheme is outlined below:

Step 1: Preparation of the Sulfonyl Chloride This can be achieved by chlorosulfonation of a suitable aromatic or heterocyclic precursor.

Step 2: Coupling of the Sulfonyl Chloride with an Imidazole Derivative The sulfonyl chloride is then reacted with the desired imidazole compound in the presence of a base (e.g., pyridine, triethylamine) to facilitate the formation of the sulfonamide bond.

Experimental Protocol: General Synthesis of an Imidazole-Sulfonamide Derivative
  • Dissolution of Imidazole: Dissolve the chosen imidazole derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the reaction mixture and stir for 10-15 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add the corresponding sulfonyl chloride (1 equivalent) to the mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period ranging from a few hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure imidazole-based sulfonamide.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]

G cluster_synthesis General Synthesis of Imidazole-Based Sulfonamides imidazole Imidazole Derivative reaction Reaction Mixture imidazole->reaction sulfonyl_chloride Sulfonyl Chloride sulfonyl_chloride->reaction base Base (e.g., Pyridine) base->reaction solvent Aprotic Solvent solvent->reaction purification Purification (Chromatography) reaction->purification Work-up product Imidazole-Based Sulfonamide purification->product

A simplified workflow for the synthesis of imidazole-based sulfonamides.

Biological Activities of Imidazole-Based Sulfonamides

Antibacterial Activity

A significant body of research has demonstrated the potent antibacterial properties of various imidazole and benzimidazole sulfonamide derivatives.[3][5] These compounds have shown activity against a range of both Gram-positive and Gram-negative bacteria.[3]

Mechanism of Action: The antibacterial action of sulfonamides is primarily attributed to their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for DNA and RNA synthesis. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to bacteriostasis.

Structure-Activity Relationship (SAR):

  • Electron-withdrawing groups on the arylsulfonyl moiety, such as a nitro group, have been shown to enhance antibacterial activity compared to electron-donating groups like methyl or methoxy.[3]

  • The presence of a sulfur atom, for instance as a sulfide linkage, can contribute to the stability of the molecule's three-dimensional structure and improve antibacterial efficacy.[3]

Compound Type Bacterial Strains Activity Reference
Bis-imidazole sulfonamidesStaphylococcus aureus, Bacillus subtilis (Gram+)Moderate to good[3]
Escherichia coli, Pseudomonas aeruginosa (Gram-)Moderate[3]
Benzimidazole sulfonamidesStaphylococcus aureus, Bacillus subtilis (Gram+)Good to excellent[3][6]
Escherichia coli, Pseudomonas aeruginosa (Gram-)Moderate to good[3][6]
Sulfonamide-1,2,4-triazole derivativesGram-negative bacteriaMore sensitive than Gram-positive[7]
Enzyme Inhibition

Beyond their antibacterial effects, imidazole-based sulfonamides are recognized as potent inhibitors of various enzymes, making them attractive candidates for the treatment of a range of diseases, including cancer and glaucoma.

Carbonic Anhydrase Inhibition: Several studies have highlighted the ability of imidazole-sulfonamide hybrids to selectively inhibit carbonic anhydrase (CA) isoforms, particularly those associated with tumors, such as CA IX and CA XII.[8] The sulfonamide moiety plays a crucial role by coordinating with the zinc ion in the enzyme's active site, thereby blocking its activity.[8]

Kinase Inhibition: Substituted imidazole sulfonamides have emerged as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[9] For instance, certain derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, a mutated kinase prevalent in melanoma.[9]

G cluster_inhibition Mechanism of Enzyme Inhibition by Imidazole-Sulfonamides enzyme Enzyme Active Site (e.g., Carbonic Anhydrase with Zn²⁺) no_product No Product Formation enzyme->no_product Inhibition inhibitor Imidazole-Sulfonamide (-SO₂NH₂ group) inhibitor->enzyme Competitive Binding substrate Natural Substrate substrate->enzyme Binding Blocked binding Inhibitor Binds to Active Site

General mechanism of competitive enzyme inhibition.

Other Potential Therapeutic Applications

The versatility of the imidazole-sulfonamide scaffold has led to its exploration in various other therapeutic areas, including:

  • Anticancer: Some derivatives exhibit antiproliferative activity against cancer cell lines, including those resistant to conventional therapies.[10][11]

  • Antifungal: Certain sulfonamide-triazole hybrids have demonstrated significant antifungal activity.[7]

  • Anti-inflammatory: The sulfonamide moiety is present in several anti-inflammatory drugs, and imidazole derivatives can also modulate inflammatory pathways.[3][4]

Prospective Analysis of this compound

While there is a lack of direct studies on the biological activity of this compound, a prospective analysis based on its structural features and the known properties of related compounds can provide valuable insights into its potential therapeutic applications. The compound is commercially available, primarily as a chemical intermediate.[12] Its sulfonyl chloride precursor, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), is utilized as a derivatizing agent in analytical chemistry to enhance the detection of phenolic compounds and propofol in mass spectrometry.[13]

Hypothesized Biological Activities:

  • Antibacterial Potential: Given the established antibacterial properties of imidazole sulfonamides, it is plausible that this compound could exhibit activity against various bacterial strains. The presence of the sulfonamide group suggests a potential to inhibit dihydropteroate synthase. The dimethylated imidazole ring may influence the compound's lipophilicity and ability to penetrate bacterial cell walls.

  • Enzyme Inhibition:

    • Carbonic Anhydrase: The core sulfonamide structure is a strong indicator of potential carbonic anhydrase inhibitory activity. The 1,2-dimethylimidazole moiety would likely influence the binding affinity and selectivity for different CA isoforms.

    • Other Kinases: While less certain, the imidazole scaffold could facilitate interactions with the active sites of various kinases.

Future Research Directions:

To validate these hypotheses, a systematic investigation of this compound is warranted. Key experimental steps would include:

  • In vitro Antibacterial Screening: Testing the compound against a panel of Gram-positive and Gram-negative bacteria using methods like the microbroth dilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Enzyme Inhibition Assays: Evaluating the inhibitory activity against a range of enzymes, with a primary focus on carbonic anhydrases and a selection of relevant protein kinases.

  • Cytotoxicity and Antiproliferative Studies: Assessing the compound's effect on various cancer cell lines to explore its potential as an anticancer agent.

Conclusion

Imidazole-based sulfonamides represent a versatile and promising class of compounds with a wide spectrum of biological activities, including antibacterial and enzyme-inhibiting properties. The ability to readily synthesize a diverse range of derivatives allows for the fine-tuning of their pharmacological profiles. While this compound remains largely unexplored in terms of its biological activity, its structural similarity to other potent members of this class strongly suggests that it may possess valuable therapeutic properties. Further experimental investigation is essential to unlock the full potential of this and other novel imidazole-sulfonamide hybrids in the ongoing quest for new and effective therapeutic agents.

References

  • Al-Masoudi, N. A., et al. (2014). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 19(6), 8094-8108. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. MDPI. [Link]

  • Celik, F., et al. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. ChemMedChem. [Link]

  • Abdel-Gawad, N. M., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4690. [Link]

  • Chen, J., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry. [Link]

  • An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. (2025). ResearchGate. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). ResearchGate. [Link]

  • Maas, A., et al. (2017). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS. Analytical and Bioanalytical Chemistry, 409(3), 847-857. [Link]

  • Dash, P. R., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 11(6), 679-693. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B. [Link]

  • Ezabadi, I. R., et al. (2008). Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Bioorganic & Medicinal Chemistry, 16(3), 1150-1161. [Link]

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An In-depth Technical Guide to 1,2-Dimethylimidazole-4-sulfonamide for Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting New Territories in Proteome Analysis

In the dynamic landscape of proteomics, the quest for novel chemical tools that offer enhanced sensitivity, specificity, and multiplexing capabilities is perpetual. This guide introduces a promising, albeit nascent, reagent class centered around the 1,2-dimethylimidazole-4-sulfonamide (DMIS) moiety for advanced proteomics applications. While direct, extensive literature on this specific compound in proteomics is emerging, its chemical architecture—a stable sulfonamide linkage formed from a reactive sulfonyl chloride precursor and a readily ionizable dimethylimidazole group—presents a compelling rationale for its utility. This document serves as a technical exploration of its potential, grounded in established principles of chemical proteomics and mass spectrometry. We will delve into the hypothesized mechanism of action, potential applications, and a detailed, field-proven protocol for its use in quantitative proteomics workflows.

Introduction: The Rationale for Novel Chemical Probes in Proteomics

Mass spectrometry-based proteomics has become an indispensable tool for the large-scale identification and quantification of proteins.[1] Chemical labeling strategies, in particular, have revolutionized quantitative proteomics by enabling the multiplexed analysis of several samples in a single experiment.[2][3] These methods typically employ reagents that react with specific functional groups on proteins or peptides, most commonly primary amines found on lysine residues and N-termini.[4][5]

The ideal chemical label should possess several key attributes:

  • High Reactivity and Specificity: The reagent should react efficiently and selectively with the target functional group under biocompatible conditions.

  • Stable Covalent Bond Formation: The resulting linkage must be stable throughout sample processing and analysis.

  • Enhanced Mass Spectrometry Detection: The tag should improve the ionization efficiency and/or provide characteristic fragmentation patterns for confident identification and quantification.

It is within this context that we propose the exploration of reagents based on the 1,2-dimethylimidazole-4-sulfonyl scaffold. The precursor, 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), is a reactive compound capable of forming stable sulfonamide bonds with primary amines.[6] The resulting this compound (DMIS)-labeled peptides are hypothesized to exhibit favorable properties for mass spectrometric analysis.

The Chemistry of DMIS Labeling: A Hypothesized Mechanism of Action

The core of the proposed application lies in the reaction between 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) and the primary amine groups of peptides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a highly stable sulfonamide bond and the release of hydrochloric acid.

The 1,2-dimethylimidazole moiety of the DMIS tag is expected to play a crucial role in the subsequent mass spectrometry analysis. Imidazole-containing compounds are known to exhibit good ionization efficiency in electrospray ionization (ESI), and the dimethylated imidazole ring can serve as a fixed positive charge, further enhancing signal intensity in the mass spectrometer.[6][7]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Peptide Peptide with Primary Amine (Lysine or N-terminus) Reaction Nucleophilic Attack Peptide->Reaction Primary Amine DMISC 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC) DMISC->Reaction Sulfonyl Chloride Labeled_Peptide DMIS-Labeled Peptide (Stable Sulfonamide Bond) Reaction->Labeled_Peptide HCl Hydrochloric Acid Reaction->HCl

Caption: Hypothesized reaction of DMISC with a peptide's primary amine.

Potential Applications in Proteomics Research

The unique chemical properties of the DMIS tag suggest its utility in several key areas of proteomics:

Quantitative Proteomics

By synthesizing isotopic variants of DMISC, it is possible to create a set of isobaric or isotopic labeling reagents for relative and absolute quantification of proteins. For instance, incorporating stable isotopes such as ¹³C or ¹⁵N into the dimethylimidazole ring would result in a set of chemically identical but mass-differentiated tags. This would allow for the simultaneous analysis of multiple samples, a cornerstone of modern quantitative proteomics.[2][3]

Targeted Protein Analysis

The enhanced ionization efficiency conferred by the DMIS tag could be particularly advantageous in targeted proteomics workflows, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). By improving the signal intensity of target peptides, DMIS labeling could lead to lower limits of detection and quantification, enabling the analysis of low-abundance proteins.

Chemical Cross-Linking

Bifunctional versions of DMISC, containing two reactive sulfonyl chloride groups, could be developed for chemical cross-linking mass spectrometry (CX-MS) studies. These reagents would allow for the covalent linkage of interacting amino acid residues, providing valuable information on protein structure and protein-protein interactions.

Experimental Protocol: DMIS Labeling for Quantitative Proteomics

The following protocol outlines a generalized workflow for the use of a hypothetical set of DMIS isobaric tags for quantitative proteomics analysis of cultured cells.

4.1. Materials and Reagents

  • Cell lysis buffer (e.g., 8 M urea in 100 mM TEAB)

  • Reducing agent (e.g., DTT or TCEP)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • DMIS isobaric labeling reagents (dissolved in anhydrous acetonitrile)

  • Quenching solution (e.g., 5% hydroxylamine)

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS grade solvents (water, acetonitrile, formic acid)

4.2. Step-by-Step Methodology

  • Protein Extraction and Digestion:

    • Lyse cell pellets in lysis buffer and determine protein concentration using a compatible assay (e.g., BCA).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating at room temperature for 30 minutes in the dark.

    • Dilute the sample with 100 mM TEAB to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and digest overnight at 37°C.

  • DMIS Labeling:

    • Acidify the peptide digests with formic acid and desalt using C18 SPE cartridges.

    • Elute the peptides and dry them completely using a vacuum centrifuge.

    • Reconstitute each peptide sample in 100 mM TEAB.

    • Add the appropriate DMIS isobaric labeling reagent to each sample and incubate at room temperature for 1 hour.

  • Sample Quenching and Pooling:

    • Add quenching solution to each sample to stop the labeling reaction and incubate for 15 minutes.

    • Combine the labeled samples into a single tube.

  • Sample Cleanup and Fractionation:

    • Desalt the pooled sample using a C18 SPE cartridge.

    • For complex samples, perform offline peptide fractionation using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis:

    • Analyze the labeled and fractionated peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Configure the mass spectrometer to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).

G cluster_prep Sample Preparation cluster_label DMIS Labeling cluster_analysis Analysis A Protein Extraction B Reduction & Alkylation A->B C Tryptic Digestion B->C D Peptide Labeling with DMIS Reagents C->D E Quenching & Pooling D->E F Sample Cleanup (SPE) E->F G Offline Fractionation (Optional) F->G H LC-MS/MS Analysis G->H

Caption: Workflow for DMIS-based quantitative proteomics.

Data Analysis and Interpretation

Data from DMIS-based proteomics experiments can be analyzed using standard proteomics software packages. The software should be configured to search for the DMIS modification on lysine residues and peptide N-termini. For quantitative analysis, the reporter ion intensities from the MS/MS spectra of the labeled peptides are used to determine the relative abundance of each protein across the different samples.

Future Perspectives and Conclusion

The application of this compound and its reactive precursors in proteomics research represents a promising new avenue for innovation. While this guide has outlined a hypothesized framework for its use, further research is needed to fully characterize its reactivity, optimize labeling conditions, and validate its performance against established methods. The development of a broader range of DMIS-based reagents, including those for targeting other amino acid residues and for in vivo applications, will undoubtedly expand the toolkit available to proteomics researchers. As we continue to push the boundaries of sensitivity and throughput in proteome analysis, the exploration of novel chemical probes like DMIS will be paramount to unraveling the complexities of biological systems.

References

  • Shannon, D. A., et al. (2012). Sulfonyl Fluoride-Based Probes for Serine Protease Activity-Based Protein Profiling. Journal of the American Chemical Society. [Link]

  • Herring, C. P., et al. (2013). Amine-reactive Neutron-encoded Labels for Highly Plexed Proteomic Quantitation. Molecular & Cellular Proteomics. [Link]

  • Frost, D. C., et al. (2012). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry. [Link]

  • Lermyte, F., et al. (2020). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Wojdyla, J. A., & Klont, F. (2019). Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. Molecules. [Link]

  • Maas, A., et al. (2017). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS. Analytical and Bioanalytical Chemistry. [Link]

  • Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature. [Link]

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A Technical Guide to the Therapeutic Potential of Imidazole Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The hybrid scaffold of imidazole sulfonamides represents a highly versatile and potent class of compounds in modern medicinal chemistry. By combining the aromatic imidazole ring, a crucial component in many biological systems, with the pharmacologically established sulfonamide group, these molecules exhibit a wide spectrum of therapeutic activities. This technical guide provides an in-depth exploration of the core mechanisms, therapeutic applications, and experimental validation protocols for imidazole sulfonamide derivatives. We will delve into their primary role as carbonic anhydrase inhibitors and the subsequent impact on oncology, neurology, and infectious diseases, offering field-proven insights and detailed methodologies to empower researchers in the rational design and evaluation of novel therapeutic agents based on this privileged structure.

Introduction: The Imidazole Sulfonamide Pharmacophore

The convergence of the imidazole and sulfonamide moieties into a single molecular entity has created a class of compounds with significant therapeutic interest.[1] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous endogenous molecules, including the amino acid histidine, and is known to participate in key enzymatic reactions as a proton donor or acceptor.[1][2] The sulfonamide group (-SO₂NH₂), famously introduced with the advent of sulfa drugs, is a powerful pharmacophore renowned for its ability to inhibit specific enzymes, most notably carbonic anhydrase.[3][4]

The synergistic combination of these two groups allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties like solubility and lipophilicity to optimize pharmacokinetic and pharmacodynamic profiles.[5] This structural versatility has led to the exploration of imidazole sulfonamides across a wide range of diseases, including cancer, epilepsy, glaucoma, and various microbial infections.[3][5][6]

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The predominant mechanism underpinning the therapeutic effects of many imidazole sulfonamides is the potent inhibition of carbonic anhydrases (CAs).[3][5]

2.1. The Role of Carbonic Anhydrases

Carbonic anhydrases are a superfamily of ubiquitous metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). This seemingly simple reaction is fundamental to numerous physiological processes, including:

  • pH homeostasis and acid-base balance[5][7]

  • CO₂ and bicarbonate transport between tissues and lungs[5][7]

  • Electrolyte secretion in various organs[5]

  • Key biosynthetic reactions like gluconeogenesis and lipogenesis[5][7]

In humans, at least 16 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization. This isoform diversity is the key to the targeted therapeutic potential of CA inhibitors (CAIs).

2.2. Molecular Mechanism of Inhibition

The catalytic activity of CAs is dependent on a zinc ion (Zn²⁺) located deep within the active site. Sulfonamides act as potent inhibitors by coordinating directly with this zinc ion. The sulfonamide group (-SO₂NH₂) is deprotonated to its anionic form (-SO₂NH⁻), which then serves as a mimic of the transition state of the CO₂ hydration reaction. This anionic sulfonamide binds to the Zn²⁺ ion with high affinity, displacing the zinc-bound water molecule/hydroxide ion and effectively blocking the enzyme's catalytic activity.[8]

Mechanism of Carbonic Anhydrase Inhibition.

Key Therapeutic Applications

The ability of imidazole sulfonamides to inhibit specific CA isoforms has been leveraged to develop treatments for a variety of pathological conditions.

3.1. Anticancer Therapy

A primary focus of current research is the application of imidazole sulfonamides as anticancer agents.[1][9] This strategy targets the tumor-associated CA isoforms, particularly CA IX and CA XII.[7]

  • Mechanism: In many solid tumors, rapid proliferation leads to hypoxic (low oxygen) conditions. To survive, cancer cells upregulate CA IX and XII, which are transmembrane enzymes. These enzymes help maintain the intracellular pH by converting CO₂ into bicarbonate and protons, exporting the protons to the extracellular space. This process acidifies the tumor microenvironment while keeping the cancer cells' internal pH alkaline, promoting tumor growth, survival, and metastasis.[7][10] Imidazole sulfonamide inhibitors block this activity, leading to intracellular acidification and subsequent apoptosis (programmed cell death), and they can reduce the acidification of the tumor exterior, potentially inhibiting metastasis.[10]

  • Beyond CA Inhibition: Some novel imidazole-sulfonamide hybrids have demonstrated anticancer activity by targeting other critical pathways, such as the Epidermal Growth Factor Receptor (EGFR) and HER2 signaling cascades, which are often mutated or overexpressed in various cancers.[11] Certain derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, including drug-resistant variants.[11][12]

Table 1: Reported In Vitro Anticancer Activity of Imidazole Derivatives

Compound Class Cancer Cell Line(s) Reported IC₅₀ Values Primary Target(s) Reference
Imidazole-Triazole Hybrids Caco-2, HeLa, MCF-7 0.38 - 30.41 µM GSK-3β (putative) [13]
Trimethoxybenzoyl Imidazole SW480, HCT116, Caco-2 23.12 - 33.14 nM Tubulin Polymerization [14]
Sulfonamide-Imidazole Piperazines MCF-7, A549, A2780 Comparable to Etoposide Topoisomerase IIβ [15]

| Tetrasubstituted Imidazoles | MCF-7 | Growth inhibition up to 95% at 10 µM | EGFR, HER2 |[11] |

3.2. Anticonvulsant and Neurological Applications

The role of CA inhibitors as anticonvulsants has been established for decades, and imidazole sulfonamides are being explored as next-generation therapies for epilepsy.[16]

  • Mechanism: Several CA isozymes are expressed in the brain.[16] Inhibition of these enzymes is thought to cause a mild respiratory acidosis due to CO₂ accumulation, which can increase the seizure threshold and stabilize neuronal membranes. This modulation of pH and ion transport helps to suppress the abnormal, excessive neuronal firing characteristic of seizures.[5]

  • Recent Developments: Novel imidazole and imidazolidindione derivatives have shown excellent activity in preclinical models of seizures, such as the pentylenetetrazole (PTZ)-induced seizure test, with some compounds exhibiting higher potency than the reference drug valproate sodium.[17] Other research has focused on imidazole-based antagonists for the histamine H3 receptor (H3R), which also show significant protection in maximal electroshock (MES)-induced convulsion models.[18]

3.3. Antimicrobial Activity

The sulfonamide scaffold has a long history as an antibacterial agent, and its incorporation into an imidazole framework yields compounds with broad-spectrum antimicrobial potential.[3][4]

  • Antibacterial Mechanism: In bacteria, sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid. Bacteria need folic acid to produce nucleotides for DNA and RNA synthesis. By blocking this pathway, sulfonamides halt bacterial growth and replication.[19] Imidazole derivatives may also exert antimicrobial effects by disrupting cell wall synthesis or the integrity of the cell membrane.[2][20]

  • Spectrum of Activity: Various imidazole and benzimidazole sulfonamide derivatives have demonstrated promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][2][4][19]

  • Antifungal Properties: The imidazole core is a well-known feature of many antifungal drugs (e.g., clotrimazole, econazole).[2][5] This activity often stems from the inhibition of fungal cytochrome P450 enzymes, disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.

Experimental Validation: Protocols and Workflows

Synthesizing scientifically robust and reproducible data is paramount in drug discovery. The following protocols provide a validated framework for assessing the therapeutic potential of novel imidazole sulfonamides.

4.1. Experimental Workflow for Preliminary Screening

A logical progression from synthesis to biological validation is crucial for efficient drug development. The workflow ensures that the primary mechanistic hypothesis is tested before proceeding to more complex cellular assays.

Screening_Workflow A Synthesis & Purification of Imidazole Sulfonamide Derivatives B Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay A->B D Protocol 2: In Vitro Cell Viability (MTT / Cytotoxicity Assay) A->D C Determine Inhibition Constants (Ki) B->C Data Analysis F Hit Compound Selection (Potent CAI & High Cytotoxicity) C->F Input for Selection E Calculate IC₅₀ Values Against Cancer Cell Lines D->E Data Analysis E->F Input for Selection G Advanced Studies: (Mechanism of Action, In Vivo Models) F->G

Rational screening workflow for novel compounds.

4.2. Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

  • Principle: This assay is based on the esterase activity of carbonic anhydrase.[21] The enzyme catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to the yellow-colored product, 4-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically, is proportional to CA activity. An inhibitor will decrease this rate.[22]

  • Materials:

    • Purified human CA isozyme (e.g., hCA II, hCA IX)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5[22]

    • Substrate: 4-Nitrophenyl acetate (p-NPA)

    • Test Compounds (Imidazole Sulfonamides) dissolved in DMSO

    • Positive Control: Acetazolamide (a known pan-CA inhibitor)[21][22]

    • 96-well clear, flat-bottom microplate

    • Microplate reader capable of kinetic measurements at 400-405 nm[22]

  • Methodology:

    • Reagent Preparation: Prepare a working solution of the CA enzyme in cold Assay Buffer. Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in Assay Buffer. Prepare the p-NPA substrate solution in an organic solvent like acetonitrile.

    • Assay Setup (in triplicate): [22]

      • Test Wells: 158 µL Assay Buffer + 2 µL test compound dilution + 20 µL CA working solution.

      • Positive Control Wells: 158 µL Assay Buffer + 2 µL Acetazolamide dilution + 20 µL CA working solution.

      • Maximum Activity Control: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA working solution.

      • Blank Well: 180 µL Assay Buffer (no enzyme).

    • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[22]

    • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-20 minutes.[22]

    • Data Analysis:

      • Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.[22]

      • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

      • Plot percent inhibition vs. inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

4.3. Protocol 2: In Vitro Anticancer Cell Viability (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[23]

  • Materials:

    • Adherent cancer cell line (e.g., MCF-7, A549, HCT116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization Solution: DMSO[24] or a buffered detergent solution.

    • Test Compounds (Imidazole Sulfonamides)

    • 96-well sterile, flat-bottom cell culture plate

    • Microplate reader capable of measuring absorbance at ~570 nm

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.[24]

    • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[24]

    • Absorbance Measurement: Measure the absorbance of each well at 590 nm.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration: % Viability = (Abs_treated / Abs_control) * 100.

      • Plot percent viability vs. compound concentration on a log scale. Use non-linear regression (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration that reduces cell viability by 50%.[23][25]

Future Directions and Conclusion

The imidazole sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The future of this field lies in the rational design of isoform-selective inhibitors to minimize off-target effects and enhance therapeutic indices. Combining the CA-inhibitory moiety with other pharmacophores targeting distinct cancer pathways, such as tyrosine kinase inhibition, represents a promising strategy for developing multi-targeted drugs capable of overcoming therapeutic resistance.[12] Furthermore, exploring their potential in other CA-related pathologies, such as neuropathic pain and obesity, could open new avenues for clinical application.[8]

References

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An In-depth Technical Guide to 1,2-Dimethylimidazole-4-sulfonamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dimethylimidazole-4-sulfonamide, a heterocyclic compound of interest in medicinal and analytical chemistry. While direct literature on its biological applications is nascent, this document synthesizes available information on its synthesis, physicochemical properties, and the established applications of its key precursor, 1,2-dimethylimidazole-4-sulfonyl chloride. By examining the broader context of imidazole-based sulfonamides, this guide explores the potential therapeutic avenues for this compound, particularly in oncology and infectious diseases. Detailed experimental protocols for its synthesis and characterization are proposed, alongside a discussion of its role as an analytical reagent. This whitepaper serves as a foundational resource for researchers seeking to explore the untapped potential of this molecule.

Introduction: The Significance of Imidazole Sulfonamides in Drug Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticonvulsant, and anticancer properties[1][2]. When incorporated into a heterocyclic scaffold such as imidazole, the resulting molecules often exhibit enhanced pharmacological profiles. Imidazole derivatives are known for their diverse biological activities, and their fusion with a sulfonamide moiety can lead to novel compounds with significant therapeutic potential[3][4]. These hybrid molecules have been investigated for a range of applications, including as inhibitors of key enzymes in cancer signaling pathways and as potent antimicrobial agents[4][5]. The global market for sulfonamides continues to expand, underscoring the ongoing importance of this class of compounds in drug development[1]. This compound represents a specific, yet underexplored, member of this promising family of compounds.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its application in both research and development. The table below summarizes its key identifiers and properties.

PropertyValueSource
CAS Number 415913-06-3[6][7]
Molecular Formula C5H9N3O2S[6][7]
Molecular Weight 175.21 g/mol [7]
Appearance Solid (predicted)Inferred
Solubility Soluble in water (predicted for the imidazole core)[8]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via the reaction of 1,2-dimethylimidazole-4-sulfonyl chloride with ammonia. This is a standard method for the preparation of primary sulfonamides[9].

Synthesis_Pathway start 1,2-Dimethylimidazole-4-sulfonyl Chloride (CAS: 137049-02-6) product This compound (CAS: 415913-06-3) start->product Ammonolysis reagent Ammonia (NH3) reagent->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the proposed synthesis:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1,2-dimethylimidazole-4-sulfonyl chloride in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonolysis: Cool the solution in an ice bath to 0-5 °C. Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by the careful addition of water. If a precipitate (the product) forms, it can be collected by vacuum filtration. If the product remains in the organic layer, perform a liquid-liquid extraction. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Analytical Applications: A Role as a Derivatizing Agent Precursor

The direct precursor to this compound, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), has found a significant niche in analytical chemistry as a derivatizing agent to enhance the detection of phenolic compounds and other challenging analytes by liquid chromatography-mass spectrometry (LC-MS)[10][11].

Mechanism of Derivatization

DMISC reacts with the hydroxyl group of phenols or the amino group of primary and secondary amines to form a dimethylimidazolesulfonyl (DMIS) derivative[11]. This derivatization improves the ionization efficiency and fragmentation patterns of the analyte in the mass spectrometer, leading to significantly enhanced signal intensities and lower detection limits[10].

Derivatization_Workflow sample Biological Sample (e.g., Serum, Urine) extraction Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) sample->extraction derivatization Derivatization with 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC) extraction->derivatization analysis LC-MS/MS Analysis derivatization->analysis

Caption: Workflow for analyte derivatization using DMISC.

Case Study: Analysis of Propofol

The anesthetic agent propofol is notoriously difficult to analyze by LC-MS/MS due to its poor ionization and fragmentation[10]. Derivatization with DMISC to form the DMIS-propofol derivative dramatically improves its analytical characteristics, allowing for sensitive and reliable quantification in biological samples[10]. This method has achieved limits of quantification as low as 5 ng/mL in serum, making it suitable for toxicological and clinical analyses[10].

Potential Pharmacological Applications: An Unexplored Frontier

While direct pharmacological studies on this compound are lacking, the broader class of imidazole sulfonamides has demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this compound.

Anticancer Potential

Numerous studies have highlighted the potential of imidazole-based sulfonamides as anticancer agents[4][5]. These compounds have been shown to target various cancer-related pathways. For instance, some derivatives have been designed as inhibitors of BRAF V600E, a mutated kinase found in various cancers, with some compounds exhibiting IC50 values in the nanomolar range[4]. The general mechanism often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

Anticancer_Mechanism drug This compound (Hypothesized) target Protein Kinase (e.g., BRAF V600E) drug->target Inhibition pathway Cancer Signaling Pathway target->pathway Activation proliferation Tumor Cell Proliferation and Survival pathway->proliferation Promotion

Caption: Hypothesized anticancer mechanism of action.

Antimicrobial Activity

The sulfonamide moiety is historically significant for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis[12][13]. The combination of a sulfonamide with an imidazole ring has been explored to develop novel antibacterial and antifungal agents[3]. It is plausible that this compound could exhibit similar antimicrobial activities.

Future Directions and Conclusion

This compound is a molecule with untapped potential. While its precursor has found a firm place in analytical chemistry, the sulfonamide itself remains largely unexplored. Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and well-characterized synthetic route.

  • In Vitro Biological Screening: Evaluating its activity against a panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: If biological activity is observed, elucidating the underlying molecular mechanisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

References

  • Zhang, Q., & Willis, M. C. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem, 8(4), 887-889.
  • Das, R., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(7), 1265-1271.
  • Al-Masoudi, N. A., et al. (2018). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 23(10), 2533.
  • Ali, E. M. H., et al. (2021). Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. Bioorganic Chemistry, 106, 104508.
  • Šačkus, A., et al. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. ChemMedChem.
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  • Sigma-Aldrich. (n.d.). 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE AldrichCPR.
  • ChemicalBook. (n.d.). 1,2-Dimethylimidazole synthesis.
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  • Maas, A., et al. (2017). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS. Analytical and Bioanalytical Chemistry, 409(6), 1547-1554.
  • Salomonsson, M., et al. (2022). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine.
  • Supuran, C. T. (2017). Special Issue: Sulfonamides. Molecules, 22(10), 1642.
  • Zafar, W., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry, 7(1), 99-120.
  • Siham, D. (n.d.). Pharmacology Lec 3 antibacterial drugs. SULFONAMIDES.
  • Sigma-Aldrich. (n.d.). 1,2-Dimethylimidazole 97.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • CN106045912A - Preparation method for 1,2-dimethylimidazole. (2016).
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Methodological & Application

Application Note: Quantitative Analysis of 1,2-Dimethylimidazole-4-sulfonamide in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 1,2-Dimethylimidazole-4-sulfonamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring a robust, selective, and sensitive method for the determination of this analyte in complex biological matrices such as plasma or urine. We delve into the foundational principles of the method, including the mass spectrometric behavior of the analyte, detailed sample preparation, optimized chromatographic conditions, and mass spectrometer parameters. Furthermore, this guide outlines a systematic approach to method validation in accordance with regulatory expectations, ensuring data integrity and reliability.

Introduction and Scientific Background

This compound is a chemical entity featuring a substituted imidazole ring coupled to a sulfonamide functional group. Its molecular formula is C₅H₉N₃O₂S, with a monoisotopic mass of 175.04 g/mol [1]. Compounds of this class are of significant interest in pharmaceutical development, potentially as active pharmaceutical ingredients (APIs), metabolites, or process-related impurities. The accurate quantification of such molecules in biological matrices is a critical step in pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies[2][3][4].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its unparalleled sensitivity, specificity, and wide dynamic range[4][5][6]. The specificity is achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, which significantly reduces matrix interference and ensures confident identification and quantification[7].

This application note will detail a complete workflow, from sample receipt to final data analysis, grounded in established scientific principles and regulatory guidelines.

Analyte Physicochemical Properties and Mass Spectrometric Behavior

Understanding the analyte's behavior in the mass spectrometer is fundamental to developing a robust method.

2.1. Ionization

The 1,2-dimethylimidazole moiety contains two nitrogen atoms. The imidazole ring is basic and readily accepts a proton, particularly in an acidic environment. Therefore, positive mode Electrospray Ionization (ESI+) is the logical choice, as it will efficiently generate the protonated molecule, [M+H]⁺, which serves as the precursor ion for MS/MS analysis. The addition of a mobile phase modifier like formic acid promotes this protonation, enhancing signal intensity[8][9].

2.2. Fragmentation (Collision-Induced Dissociation, CID)

The protonated [M+H]⁺ ion of this compound is predicted to have a mass-to-charge ratio (m/z) of 176.0. Based on extensive studies of sulfonamide and imidazole fragmentation, several characteristic bond cleavages are expected upon collision-induced dissociation (CID)[10][11][12][13].

  • Primary Fragmentation: The most common fragmentation pathway for sulfonamides is the cleavage of the S-N bond, which is relatively labile[11][14]. This would result in the loss of the sulfonamide group (SO₂NH₂).

  • Secondary Fragmentation: Another characteristic fragmentation is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da, often occurring via rearrangement[12][13].

  • Imidazole Ring Fragmentation: The 1,2-dimethylimidazole portion of the molecule is stable but can produce characteristic product ions. Studies on the closely related derivatizing agent, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), show that dominant product ions corresponding to the dimethylimidazole moiety are formed[15][16][17][18]. A key fragment observed is the protonated 1,2-dimethylimidazole at m/z 97.

Therefore, the most probable and specific MRM transitions to monitor would be derived from the fragmentation of the parent ion (m/z 176.0) to product ions representing the core imidazole structure.

Quantitative LC-MS/MS Protocol

This protocol provides a starting point for the analysis of this compound in human plasma. Optimization is recommended for different matrices or instrumentation.

3.1. Materials and Reagents

  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₃,¹⁵N₂-1,2-Dimethylimidazole-4-sulfonamide (recommended for highest accuracy) or a structurally similar analog.

  • LC-MS grade Acetonitrile, Methanol, and Water

  • Formic Acid (≥99%)

  • Human Plasma (K₂EDTA)

3.2. Sample Preparation: Protein Precipitation

Protein Precipitation (PPT) is a rapid and effective method for removing the majority of proteins from plasma samples, making it suitable for high-throughput analysis[19][20].

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute to ensure complete mixing and precipitation.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Rationale: Acetonitrile is an efficient precipitating agent. The acidic condition helps to stabilize the analyte and improve chromatographic peak shape. Using a 4:1 ratio of precipitation solvent to sample volume ensures effective protein removal[19].

3.3. Liquid Chromatography Conditions

The goal of chromatography is to separate the analyte from matrix components that can cause ion suppression, thereby improving accuracy and reproducibility[19].

ParameterRecommended ConditionRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µmC18 columns provide excellent retention for moderately polar compounds like sulfonamides[21].
Mobile Phase A Water with 0.1% Formic AcidVolatile, MS-friendly additive to promote protonation[9].
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLMinimizes potential matrix effects while ensuring sufficient sensitivity.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA generic gradient suitable for initial method development.

3.4. Mass Spectrometry Conditions

These parameters should be optimized on the specific instrument being used.

ParameterRecommended ConditionRationale
MS System Triple Quadrupole Mass SpectrometerThe standard for quantitative analysis using MRM mode.
Ionization Mode Electrospray Ionization (ESI), PositiveOptimal for basic compounds containing nitrogen, such as imidazoles[10][22].
MRM Transitions Quantifier: 176.0 → 97.0 Qualifier: 176.0 → [Second most intense product]The transition to the stable dimethylimidazole core (m/z 97) is expected to be highly specific and intense[15][18]. A qualifier ion confirms identity.
Capillary Voltage 3.5 kVTypical starting voltage for ESI+.
Gas Temp. 350 °CFacilitates desolvation of droplets.
Gas Flow 10 L/minAssists in desolvation and ion formation.
Collision Energy Optimize experimentallyThe voltage required to induce optimal fragmentation will be compound-specific.

Experimental Workflow and Validation Strategy

A robust analytical method must be validated to demonstrate it is fit for its intended purpose. The validation should adhere to regulatory guidelines such as the FDA's Bioanalytical Method Validation (BMV) Guidance and ICH M10[2][23][24][25].

4.1. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/ Calibrator/QC Spike_IS Spike with Internal Standard Sample->Spike_IS PPT Protein Precipitation (Acidified ACN) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quant Quantify Unknowns Calibration->Quant

Caption: LC-MS/MS workflow for the quantification of this compound.

4.2. Method Validation Parameters

The following parameters must be assessed to ensure the method is reliable and reproducible.

ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Calibration curve with ≥6 non-zero points; r² ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Signal-to-Noise > 10; Precision ≤20% CV; Accuracy ±20%.
Accuracy The closeness of measured values to the true value. Assessed using QC samples at multiple concentrations.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision The closeness of replicate measurements. Assessed as intra-day and inter-day precision (CV%).CV ≤15% (≤20% at LLOQ).
Matrix Effect To assess the suppression or enhancement of ionization caused by matrix components.CV of IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible across the concentration range.
Stability To ensure the analyte is stable during sample collection, storage, and processing (e.g., freeze-thaw, bench-top).Mean concentration within ±15% of nominal baseline samples.

This validation framework establishes a self-validating system where the performance of the assay is continuously monitored through the use of QCs and adherence to pre-defined acceptance criteria, ensuring the trustworthiness of the generated data[2][23][26][27][28].

4.3. Validation Logic Diagram

G cluster_validation Method Validation Core Tests cluster_matrix Matrix & Stability Tests Method Analytical Method Developed Selectivity Selectivity & Specificity Method->Selectivity MatrixEffect Matrix Effect Method->MatrixEffect Linearity Linearity & Range Selectivity->Linearity LLOQ LLOQ Linearity->LLOQ Accuracy Accuracy & Precision (Intra/Inter-day) LLOQ->Accuracy Validated Validated Method Ready for Use Accuracy->Validated Recovery Recovery MatrixEffect->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) Recovery->Stability Stability->Validated

Caption: Logical flow for comprehensive bioanalytical method validation per regulatory guidelines.

Conclusion

This application note presents a detailed and scientifically grounded protocol for the quantitative analysis of this compound by LC-MS/MS. By leveraging the inherent selectivity of MRM and following a structured approach to method development and validation, researchers can achieve reliable, accurate, and reproducible results suitable for regulatory submission. The provided methodologies serve as a robust foundation that can be adapted to specific laboratory instrumentation and matrix requirements, empowering professionals in the field of drug development to confidently assess the behavior of this and structurally related compounds.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link][10]

  • Sun, Y., Liu, S., & Chen, H. (2006). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 71(21), 8173-8179. Available at: [Link][11]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link][2]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link][26]

  • Wang, J., & Fung, Y. S. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 17(10), 1413-1422. Available at: [Link][12]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link][3]

  • Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. Available at: [Link][23]

  • Reddy, G. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research, 9(1), 250-259. Available at: [Link][7]

  • Perera, I., & Kadi, A. A. (2014). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link][13]

  • Shimadzu Corporation. (n.d.). Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Available at: [Link][29]

  • Oresmaa, L., Aulaskari, P., & Vainiotalo, P. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-6. Available at: [Link][22]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link][24]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link][27]

  • Horwitz, W. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 65(5), 1079-1107. Available at: [Link][30]

  • Ramos, C. I. V., et al. (2014). Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. Journal of Mass Spectrometry, 49(10), 1038-1049. Available at: [Link][31]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link][25]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][28]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link][32]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link][33]

  • Sun, Y., Liu, S., & Chen, H. (2006). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link][14]

  • Suganthi, A., et al. (2019). Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry. Biosciences Biotechnology Research Asia. Available at: [Link][34]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available at: [Link][8]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Available at: [Link][35]

  • Kaufmann, A., et al. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available at: [Link][36]

  • Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine. NIH National Library of Medicine. Available at: [Link][15]

  • Söylemez, Y., & Avcı, A. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available at: [Link][37]

  • Dejaegher, B., & Vander Heyden, Y. (2011). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-866. Available at: [Link][4]

  • Van Eeckhaut, A., et al. (2013). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. Available at: [Link][6]

  • Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds... ResearchGate. Available at: [Link][16]

  • Meyer, M. R., et al. (2013). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS. Analytical and Bioanalytical Chemistry, 405(28), 9187-9193. Available at: [Link][17]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link][9]

  • Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent... PubMed. Available at: [Link][18]

  • Zacharis, C. K., & Tzanavaras, P. D. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 23(8), 1949. Available at: [Link][38]

  • Wu, Y., et al. (2019). Influence of Counterion Substitution on the Properties of Imidazolium-Based Ionic Liquid Clusters. The Journal of Physical Chemistry A, 123(39), 8449-8458. Available at: [Link][39]

  • Zacharis, C. K., & Tzanavaras, P. D. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. ResearchGate. Available at: [Link][40]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Available at: [Link][20]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,2-Dimethylimidazole-4-sulfonyl Chloride in Advanced Organic Synthesis. Available at: [Link][41]

Sources

Application Note: Derivatization of Phenols with 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) for Enhanced Chemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the derivatization of phenolic compounds using 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC). Phenols are a broad class of molecules, including environmental pollutants, biomarkers, and pharmaceutical compounds, that can present analytical challenges due to poor ionization efficiency or lack of a suitable chromophore. Chemical derivatization with DMISC converts the phenolic hydroxyl group into a stable dimethylimidazolesulfonyl (DMIS) sulfonate ester. This modification significantly enhances detectability in mass spectrometry and improves chromatographic behavior. This document details the underlying reaction mechanism, provides a validated step-by-step protocol for researchers, discusses expected outcomes, and offers troubleshooting guidance.

Principle of the Method

The derivatization of phenols with DMISC is a robust method designed to improve the analytical sensitivity for techniques like Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)[1][2]. The core of the method is the reaction between the nucleophilic phenoxide ion (formed from the phenol under basic conditions) and the highly electrophilic sulfur atom of the sulfonyl chloride group on DMISC[3].

The resulting DMIS derivative offers several key analytical advantages:

  • Enhanced Ionization: The dimethylimidazole moiety is readily protonated, leading to the formation of intense [M+H]⁺ ions in positive-ion ESI-MS, a mode where many underivatized phenols respond poorly[1][2].

  • Improved Stability: The formed sulfonate esters are stable in aqueous solutions, ensuring sample integrity during preparation and analysis[1][2].

  • Excellent Chromatographic Properties: The derivatives exhibit good behavior in reverse-phase liquid chromatography, leading to sharp and symmetric peaks[1][4].

  • Versatility: The method is applicable to a wide range of phenolic structures, including chlorophenols, alkylphenols, steroidal estrogens, and hydroxy-polycyclic aromatic hydrocarbons (OHPAHs)[1][2].

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic substitution at the sulfur center. The mechanism involves two primary steps, which are facilitated by a basic environment.

  • Deprotonation of the Phenol: The reaction is performed under basic conditions (e.g., a sodium bicarbonate buffer at pH 10.5) to deprotonate the weakly acidic phenolic hydroxyl group, forming a much more nucleophilic phenoxide anion. This step is critical, as the neutral phenol is not a sufficiently strong nucleophile to attack the sulfonyl chloride efficiently.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic sulfur atom of the 1,2-dimethylimidazole-4-sulfonyl chloride. The electron-withdrawing oxygen atoms and the chlorine atom render the sulfur atom highly susceptible to nucleophilic attack[3].

  • Formation of the Sulfonate Ester: The reaction culminates in the formation of a stable sulfonate ester bond and the displacement of the chloride ion as the leaving group.

The overall transformation is the conversion of a phenol into a dimethylimidazolesulfonyl (DMIS) derivative.

G cluster_0 Reaction Mechanism phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) phenol->phenoxide Deprotonation base Base (e.g., HCO₃⁻) base->phenoxide intermediate Transient Intermediate phenoxide->intermediate Nucleophilic Attack dmisc DMISC Reagent dmisc->intermediate product DMIS Derivative (Ar-O-SO₂-Im) intermediate->product Chloride Elimination hcl Byproducts (H₂O, Cl⁻) intermediate->hcl

Caption: Key steps in the DMISC derivatization of phenols.

Detailed Experimental Protocol

This protocol is adapted from established methods for the derivatization of phenolic compounds for LC-MS/MS analysis[1][4].

Required Materials and Reagents
  • Phenolic Analyte: Standard solution or dried extract residue.

  • Derivatization Reagent: 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), CAS 137049-02-6.

  • Reagent Solvent: HPLC-grade Acetone.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃) buffer, adjusted to pH 10.5 with NaOH.

  • Reaction Vials: 1.5 mL glass autosampler vials or microcentrifuge tubes.

  • Nitrogen Gas Source: For sample evaporation.

  • Heating Block or Water Bath: Capable of maintaining 60°C (optional, for reaction optimization).

Reagent Preparation
  • DMISC Solution (1.0 mg/mL): Prepare this solution fresh daily to ensure maximum reactivity. Dissolve 1.0 mg of DMISC in 1.0 mL of acetone. Vortex briefly to ensure complete dissolution.

    • Scientist's Note: Sulfonyl chlorides are sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid, rendering the reagent inactive. Using anhydrous acetone and minimizing exposure to atmospheric moisture is critical for reproducible results.

  • Sodium Bicarbonate Buffer (0.1 M, pH 10.5): Dissolve 0.84 g of NaHCO₃ in 90 mL of deionized water. Adjust the pH to 10.5 using 1 M NaOH, then bring the final volume to 100 mL.

Step-by-Step Derivatization Procedure

G start Start: Phenolic Sample evap 1. Evaporate to Dryness (under N₂) start->evap reconstitute 2. Reconstitute in Buffer (100 µL, 0.1 M NaHCO₃, pH 10.5) evap->reconstitute add_dmisc 3. Add DMISC Reagent (100 µL, 1 mg/mL in Acetone) reconstitute->add_dmisc react 4. React (e.g., 60 min at 60°C or RT) add_dmisc->react analyze 5. Analyze via LC-MS/MS react->analyze

Caption: Standard workflow for DMISC derivatization of phenols.

  • Sample Preparation: Transfer an aliquot of the phenolic standard or purified sample extract into a clean reaction vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

    • Causality Note: For volatile phenols (e.g., simple phenol, 2-chlorophenol), this step should be omitted to prevent analyte loss. The reaction can be performed directly in the methanolic or aqueous solution[1].

  • Reconstitution: Add 100 µL of the 0.1 M sodium bicarbonate buffer (pH 10.5) to the dried residue. Vortex for 15-30 seconds to dissolve the analyte.

  • Reagent Addition: Add 100 µL of the freshly prepared 1.0 mg/mL DMISC solution in acetone. The final reaction mixture will be a 1:1 aqueous buffer:acetone solution.

  • Reaction Incubation: Cap the vial tightly and vortex briefly. Incubate the reaction mixture. While the reaction can proceed at room temperature, incubation at 60°C for 60 minutes is often used to ensure complete derivatization, especially for sterically hindered phenols[5].

    • Expert Insight: Reaction conditions (time, temperature) may need to be optimized for specific classes of phenols. A time-course study is recommended when establishing a new method[6][7].

  • Analysis: Following incubation, the sample is ready for direct injection into the LC-MS system. No quenching step is typically required, but if excess reagent is a concern, a small amount of a scavenger amine or dilution can be employed.

Results and Discussion

The primary outcome of DMISC derivatization is a significant enhancement in signal intensity for phenolic compounds in positive-ion LC-MS/MS. For steroidal estrogens, a 20-fold improvement in sensitivity has been reported, enabling detection of as little as 0.01 pg per sample[8].

The fragmentation pattern of the DMIS derivatives in tandem mass spectrometry (MS/MS) is predictable and useful for structural confirmation.

  • Simple Phenols: Product ion spectra are often dominated by fragments corresponding to the DMIS moiety (m/z 159) and the dimethylimidazole group (m/z 97)[1][4].

  • Polycyclic Aromatic Hydrocarbons (PAHs): For derivatives of OHPAHs with three or more rings, a prominent fragment corresponding to the phenoxide ion [ArO]⁺ is often observed[1][4].

Analyte Class Typical Substrate Expected Analytical Improvement Key MS/MS Fragments
Simple PhenolsPhenol, 2-ChlorophenolSignificant signal enhancement in ESI+m/z 159, m/z 97
Steroidal Estrogens17β-Estradiol, Estrone>20-fold sensitivity increase[8]DMIS fragments, specific steroid backbone ions
AlkylphenolsPhenylphenolStrong [M+H]⁺ ion formationm/z 159, m/z 97
OHPAHs1-HydroxypyreneEnables robust quantification in biological matrices[ArO]⁺, m/z 159

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Degraded DMISC reagent. 2. Incorrect pH of reaction buffer. 3. Incomplete reaction.1. Prepare fresh DMISC solution in anhydrous acetone immediately before use. 2. Verify buffer pH is 10.5. The phenoxide will not form efficiently at lower pH. 3. Increase reaction time or temperature (e.g., 60°C for 60 min).
High Background or Interfering Peaks Excess derivatization reagent in the final sample.1. Decrease the concentration of the DMISC solution. 2. Dilute the final sample before injection. 3. Optimize chromatography to separate the analyte from the excess reagent peak.
Poor Reproducibility 1. Inconsistent sample evaporation. 2. Moisture contamination. 3. Inconsistent reaction timing/temperature.1. Ensure samples are completely and consistently dry. 2. Use anhydrous solvents and handle DMISC quickly. 3. Use a calibrated heating block and a precise timer for all samples.

References

  • Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine. Journal of Chromatography B, 855(2), 159–165. [Link]

  • ResearchGate. (n.d.). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. Retrieved January 17, 2026, from [Link]

  • Kaur, H., et al. (2020). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1152, 122240. [Link]

  • Campmajó, G., et al. (2011). Optimization of the derivatization reaction and the solid-phase microextraction conditions using a D-optimal design and three-way calibration in the determination of non-steroidal anti-inflammatory drugs in bovine milk by gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(28), 4487-97. [Link]

  • ResearchGate. (n.d.). Optimization of the derivatization reaction using an eight-point.... Retrieved January 17, 2026, from [Link]

  • Blevins, C. A., et al. (2021). LC-MS/MS for Ultra-Sensitive Quantification of Multiple Estrogens in the Blood and Brain. eNeuro. [Link]

  • PubMed. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Retrieved January 17, 2026, from [Link]

  • Ngassa, F. N., et al. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Metabolomics Workbench. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Retrieved January 17, 2026, from [Link]

  • YouTube. (2021). Sulfonyl Chlorides. Retrieved January 17, 2026, from [Link]

  • PQRI. (n.d.). Sulfonate Esters – How Real is the Risk? Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Derivatization reaction optimization. Retrieved January 17, 2026, from [Link]

  • Quora. (2018). Does phenol react with thionyl chloride? Retrieved January 17, 2026, from [Link]

Sources

Application Note: Ultrasensitive Quantification of Propofol in Biological Matrices by LC-MS/MS Following Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and highly sensitive method for the quantification of the anesthetic agent propofol (2,6-diisopropylphenol) in biological matrices such as plasma and whole blood. Propofol, a small, volatile, and low-polarity molecule, presents significant analytical challenges for conventional LC-MS/MS analysis, primarily due to its poor ionization efficiency in electrospray ionization (ESI) sources.[1][2] To overcome these limitations, this protocol employs a chemical derivatization strategy. While the core principles can be adapted for various derivatizing agents, we focus on the use of dansyl chloride, a reagent known to react efficiently with phenolic hydroxyl groups to introduce a readily ionizable moiety.[3][4][5] This derivatization step dramatically enhances the mass spectrometric response—increasing signal intensity by up to 200-fold in positive ESI mode—enabling reliable and precise quantification at very low concentrations.[3][6] The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a field-proven workflow from sample preparation to data acquisition, grounded in established bioanalytical method validation principles.[7][8]

Introduction: The Analytical Challenge of Propofol

Propofol is a widely used intravenous anesthetic for the induction and maintenance of anesthesia.[9][10] Accurate measurement of its concentration in biological fluids is critical for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and forensic toxicology.[9][11] However, the physicochemical properties of propofol—specifically its high volatility and the absence of a readily ionizable functional group—make it a challenging analyte for LC-MS/MS.[1] Direct analysis often suffers from poor sensitivity and reproducibility, necessitating alternative approaches to meet the rigorous demands of bioanalysis.[1][6]

Chemical derivatization offers a powerful solution by covalently attaching a tag to the analyte molecule. This tag is specifically designed to enhance ionization efficiency, improve chromatographic retention, and increase the selectivity of the assay.[1][12][13] For propofol, targeting its phenolic hydroxyl group is the most logical derivatization strategy.

Rationale and Mechanism of Dansyl Derivatization

Why Derivatize Propofol?

  • Enhanced Ionization Efficiency: The primary reason for derivatization is to introduce a functional group that is easily protonated. The dansyl moiety contains a dimethylamino group, which has a high proton affinity, making the propofol-dansyl derivative exceptionally responsive to positive mode ESI.[3][4] This leads to a substantial increase in signal intensity compared to the underivatized molecule.[6]

  • Improved Chromatography: Propofol's volatility can be problematic for sample preparation and analysis. The addition of the larger, less volatile dansyl group results in a derivative with improved retention and peak shape on reversed-phase columns.

  • Increased Specificity: Derivatization increases the mass of the analyte, shifting it to a higher m/z region where background interference is often lower. The specific Multiple Reaction Monitoring (MRM) transitions for the derivative provide an additional layer of selectivity.

Chemical Reaction:

The derivatization reaction involves the nucleophilic attack of the phenoxide ion of propofol on the sulfonyl chloride of the dansyl reagent. The reaction is typically carried out under basic conditions to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Diagram: Derivatization of Propofol with Dansyl Chloride

G cluster_reactants Reactants cluster_products Products Propofol Propofol (2,6-diisopropylphenol) Reaction_Point + Propofol->Reaction_Point DansylCl Dansyl Chloride DansylCl->Reaction_Point Propofol_Dansyl Propofol-Dansyl Derivative (Readily Ionizable) HCl HCl Base Base (e.g., Na2CO3/NaHCO3) Base->Reaction_Point  Catalyst Reaction_Point->Propofol_Dansyl  Reaction

Caption: Reaction of propofol with dansyl chloride under basic conditions.

Detailed Protocols

This section provides a comprehensive, step-by-step guide for the analysis. It is imperative that all steps are followed precisely to ensure reproducibility and accuracy. The method should be validated in your laboratory according to established guidelines (e.g., ICH M10) before analyzing study samples.[7]

Sample Preparation and Derivatization Protocol

This protocol is adapted from established methods for the derivatization of phenols in biological matrices.[3][14]

Materials:

  • Propofol and Internal Standard (IS), e.g., Eugenol or Propofol-d17

  • Human Plasma/Blood (with appropriate anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Dansyl Chloride solution (e.g., 1 mg/mL in ACN)

  • Sodium Carbonate/Bicarbonate Buffer (e.g., 250 mM, pH 10)

  • Formic Acid

  • Microcentrifuge tubes

Procedure:

  • Sample Thawing: Thaw frozen plasma or blood samples at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., eugenol at a suitable concentration) to each tube, except for blank matrix samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a new clean tube. Be cautious not to disturb the protein pellet.

  • Derivatization Reaction:

    • Add 50 µL of the carbonate/bicarbonate buffer to the supernatant.

    • Add 50 µL of the dansyl chloride solution.

    • Vortex the mixture for 15 seconds.

    • Incubate the reaction mixture at 60°C for 15 minutes in a heating block or water bath.

  • Reaction Quenching: After incubation, cool the samples to room temperature. Add 10 µL of 2% formic acid to quench the reaction and neutralize the excess base. Vortex briefly.

  • Final Centrifugation: Centrifuge the samples again at >10,000 x g for 5 minutes to pellet any minor precipitates.

  • Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Diagram: Sample Preparation and Derivatization Workflow

workflow A 1. Aliquot Sample (100 µL Plasma/Blood) B 2. Add Internal Standard A->B C 3. Protein Precipitation (300 µL ACN) B->C D 4. Centrifuge & Collect Supernatant C->D E 5. Add Buffer & Dansyl-Cl D->E F 6. Incubate (60°C, 15 min) E->F G 7. Quench Reaction (Formic Acid) F->G H 8. Transfer to Vial for LC-MS/MS G->H

Caption: Step-by-step workflow for sample preparation and derivatization.

LC-MS/MS Instrumental Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Method Parameters:

ParameterRecommended Setting
Column C18 reversed-phase, e.g., 100 mm x 2.1 mm, <3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 70% B, increase to 95% B over 3 min, hold for 1 min, return to 70% B and re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Method Parameters:

The following MRM transitions are based on published data for dansylated propofol and should be optimized on your specific instrument.[3][6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Propofol-Dansyl Derivative 412.2171.1ESI Positive
Eugenol-Dansyl Derivative (IS) 398.2171.1ESI Positive

Note on Optimization: The product ion at m/z 171 corresponds to the dimethylaminonaphthalene fragment, which is characteristic of dansyl derivatives. Collision energy (CE) and other source parameters must be empirically optimized to achieve maximum signal intensity for both the analyte and the internal standard.

Method Performance and Validation

A bioanalytical method is only reliable if it is properly validated. The validation process demonstrates that the method is suitable for its intended purpose.[7][8] Key validation parameters are summarized below.

Validation Parameters Summary:

ParameterTypical Acceptance Criteria (ICH M10)Expected Performance of this Method
Linearity (r²) ≥ 0.99> 0.995 over the range of 20 - 20,000 ng/mL[3]
Lower Limit of Quantification (LLOQ) S/N > 5; Accuracy & Precision within ±20%~20 ng/mL in plasma, with potential for lower levels with optimization[3]
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)Within ±10%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Matrix Effect IS-normalized factor should be consistentMinimal matrix effects expected due to robust cleanup and stable isotope-labeled IS if used.
Recovery Consistent and reproducibleHigh and consistent recovery expected from protein precipitation.
Stability Analyte stable under tested conditionsPropofol-dansyl derivative demonstrates good stability in processed samples.[3]

Conclusion

The analytical method detailed in this note provides a robust and highly sensitive solution for the quantification of propofol in biological matrices. By employing a dansyl chloride derivatization strategy, the inherent challenges of propofol analysis by LC-MS/MS, particularly its poor ionization efficiency, are effectively overcome. The resulting propofol-dansyl derivative exhibits excellent signal response in positive ESI mode, enabling the development of an assay with a wide linear range and a low limit of quantification. This method is well-suited for demanding applications in clinical and forensic toxicology, as well as for pharmacokinetic research in drug development. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality, reliable, and reproducible data.

References

  • Vaiano, F., et al. (2014). Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization. Forensic Toxicology, 32(2), 276-283. Available at: [Link]

  • Beaudry, F., et al. (2005). Development of a rapid and sensitive LC-ESI/MS/MS assay for the quantification of propofol using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 557-564. Available at: [Link]

  • Bertol, E., et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Forensic Science International, 255, 68-73. Available at: [Link]

  • Vaiano, F., et al. (2014). Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization. Semantic Scholar. Available at: [Link]

  • Vaiano, F., et al. (2014). Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization. ResearchGate. Available at: [Link]

  • AB SCIEX. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. Available at: [Link]

  • Al-Amri, A. M., et al. (2013). High-throughput toxicological analysis of propofol in human whole blood by LC-MS. Journal of Taibah University Medical Sciences, 8(3), 167-172. Available at: [Link]

  • Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 32, 60-67. Available at: [Link]

  • Raju, B., et al. (2018). Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation. Research Journal of Pharmacy and Technology, 11(9), 4065-4069. Available at: [Link]

  • Wang, Y., et al. (2013). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical and Bioanalytical Chemistry, 405(28), 9197-9206. Available at: [Link]

  • Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. PubMed. Available at: [Link]

  • Kim, J., et al. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. Journal of Analytical Methods in Chemistry, 2016, 8407461. Available at: [Link]

  • Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. ResearchGate. Available at: [Link]

  • Beaudry, F., et al. (2005). Development of a rapid and sensitive LC–ESI/MS/MS assay for the quantification of propofol using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity. ResearchGate. Available at: [Link]

  • Vaiano, F., et al. (2014). Comparison between the chromatograms of underivatizated propofol ( a ) and azo-propofol ( b ) obtained in the SIM and MRM modes, respectively. ResearchGate. Available at: [Link]

  • Zhou, R., et al. (2014). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry. Methods in Molecular Biology, 1198, 133-145. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Draft Guidance on Propofol. FDA. Available at: [Link]

  • Zheng, S., et al. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. Available at: [Link]

  • Hájková, K., et al. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Journal of Chromatography A, 1417, 53-61. Available at: [Link]

  • Al-Obaidi, A., et al. (2024). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 29(9), 2095. Available at: [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • Egan, T. D. (2019). Novel propofol derivatives and implications for anesthesia practice. Anesthesiology, 130(3), 479-492. Available at: [Link]

  • Division of Microbiology and Infectious Disease. (2024). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK) Studies. DMID. Available at: [Link]

  • Beaudry, F., et al. (2005). Development of a rapid and sensitive LC-ESI/MS/MS assay for the quantification of propofol using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity. Semantic Scholar. Available at: [Link]

Sources

Application Note & Protocol: Derivatization Strategies for the 1,2-Dimethylimidazole-4-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2-dimethylimidazole-4-sulfonamide core is a privileged scaffold in medicinal chemistry, combining the versatile imidazole ring with the pharmacologically significant sulfonamide group.[1][2] Derivatization of this core is a critical strategy for modulating physicochemical properties, exploring structure-activity relationships (SAR), and developing novel therapeutic agents or bioanalytical tools. This document provides detailed protocols for two primary derivatization strategies: the functionalization of the sulfonamide nitrogen (N-alkylation/acylation) and the use of its precursor, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), as a highly effective derivatizing agent to enhance the analytical detection of phenols and other nucleophiles.

Introduction: The Scientific Rationale

The imidazole ring is a five-membered aromatic heterocycle present in numerous biomolecules, including the amino acid histidine. Its unique electronic characteristics allow it to act as both a proton donor and acceptor, facilitating key interactions with biological targets like enzymes and receptors.[3][4] The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern pharmaceuticals, found in a wide array of drugs including antibacterial, anti-inflammatory, and anticancer agents.[5][6] The combination of these two moieties in the this compound structure presents a powerful platform for drug discovery.

Derivatization serves two primary objectives for researchers:

  • Medicinal Chemistry & Drug Discovery: Modifying the sulfonamide group allows for the systematic exploration of chemical space. Introducing different substituents can alter a molecule's size, lipophilicity, and hydrogen bonding capacity, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to therapeutic targets.[7][8]

  • Bioanalytical Chemistry: The imidazole group is readily protonated, making it an excellent charge carrier for mass spectrometry. By using 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) to "tag" other molecules, particularly those that ionize poorly like phenols, their detectability in techniques like Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) can be dramatically improved.[9][10]

This guide provides trusted, step-by-step protocols to empower researchers in both of these critical application areas.

Protocol 1: N-Substitution of this compound

This protocol details the derivatization of the sulfonamide nitrogen via alkylation or acylation. This is a fundamental strategy for creating a library of analogs for SAR studies. The core of the reaction involves the deprotonation of the weakly acidic sulfonamide proton, followed by a nucleophilic attack on an appropriate electrophile (e.g., an alkyl halide or acyl chloride).

Workflow Overview: N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Dissolve Sulfonamide in Anhydrous DMF base 2. Add Base (e.g., K₂CO₃) to form Anion reagents->base Inert Atmosphere (N₂) electrophile 3. Add Electrophile (R-X) (e.g., Benzyl Bromide) base->electrophile Nucleophilic Sulfonamide Anion stir 4. Stir at Controlled Temp. (e.g., 60 °C, 4-12 h) electrophile->stir quench 5. Quench with Water & Extract with EtOAc stir->quench Reaction Monitoring (TLC) purify 6. Purify via Column Chromatography quench->purify product Final Product: N-Substituted Sulfonamide purify->product

Caption: Workflow for N-alkylation of this compound.

Materials & Reagents
ReagentSupplier ExampleCAS NumberNotes
This compoundSigma-Aldrich(Not Available)Synthesize or source commercially.
Alkyl/Acyl Halide (e.g., Benzyl Bromide)Sigma-Aldrich100-39-0The "R" group to be added.
Potassium Carbonate (K₂CO₃), anhydrousFisher Scientific584-08-7Mild base. For stronger activation, use NaH.
N,N-Dimethylformamide (DMF), anhydrousAcros Organics68-12-2Aprotic polar solvent.
Ethyl Acetate (EtOAc)VWR141-78-6Extraction solvent.
Brine (Saturated NaCl solution)Lab Prepared7647-14-5For washing organic layer.
Magnesium Sulfate (MgSO₄), anhydrousSigma-Aldrich7487-88-9Drying agent.
Silica Gel for Column ChromatographySorbent Tech.7631-86-9For purification.
Experimental Protocol (N-Alkylation Example)
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1 equiv.).

  • Solvent & Base Addition: Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved. Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Causality Note: The aprotic polar solvent DMF is ideal for Sₙ2 reactions. K₂CO₃ is a suitable base to deprotonate the sulfonamide, generating the nucleophilic anion required for the reaction.[11] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be required.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol, 1.1 equiv.) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 15 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Derivatization of Phenols using DMISC

This protocol describes the use of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) as an analytical derivatizing agent. The reaction targets nucleophilic groups, most notably the hydroxyl group of phenols, to form a stable dimethylimidazolesulfonyl (DMIS) derivative. This "DMIS tag" contains a readily ionizable imidazole moiety, significantly enhancing detection sensitivity in positive-ion LC-ESI-MS/MS.[9][12]

Workflow Overview: DMISC Derivatization

G cluster_reagents Reagent Addition cluster_reaction Reaction & Quenching analyte Phenolic Analyte in Acetonitrile dmisc 1. Add DMISC Solution (in ACN) analyte->dmisc base 2. Add Base Solution (e.g., Pyridine in ACN) dmisc->base Catalytic Base vortex 3. Vortex & Incubate (e.g., 60 °C, 30 min) base->vortex quench 4. Quench with Formic Acid to neutralize base vortex->quench Stable DMIS-Derivative formed analysis LC-MS/MS Analysis quench->analysis Direct Injection

Caption: Workflow for derivatizing phenolic compounds with DMISC.

Materials & Reagents
ReagentSupplier ExampleCAS NumberNotes
1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC)Sigma-Aldrich873379-29-0The derivatizing agent.[9]
Phenolic Analyte (e.g., Propofol, 1-Hydroxypyrene)LGC StandardsVariesThe target molecule for analysis.
Acetonitrile (ACN), LC-MS GradeHoneywell75-05-8Reaction and mobile phase solvent.
Pyridine, AnhydrousSigma-Aldrich110-86-1Base catalyst.
Formic Acid, LC-MS GradeThermo Scientific64-18-6For quenching and mobile phase additive.
Deionized Water, LC-MS GradeLab Prepared7732-18-5For mobile phase.
Experimental Protocol (for LC-MS Sample Prep)
  • Sample Preparation: Prepare a solution of the phenolic analyte in acetonitrile (e.g., 100 µL of a 1 µg/mL solution in an autosampler vial).

  • Reagent Preparation:

    • DMISC Solution: Prepare a 1 mg/mL solution of DMISC in acetonitrile.

    • Base Solution: Prepare a 10% (v/v) solution of pyridine in acetonitrile.

  • Derivatization Reaction:

    • To the 100 µL analyte solution, add 50 µL of the DMISC solution.

    • Add 50 µL of the pyridine solution.

    • Causality Note: Pyridine acts as a base to facilitate the reaction between the phenolic hydroxyl group and the sulfonyl chloride. The reaction forms a stable sulfonate ester linkage.[10]

  • Incubation: Cap the vial, vortex briefly, and incubate in a heating block at 60 °C for 30 minutes.

  • Quenching: Cool the vial to room temperature. Add 10 µL of 1% formic acid in water to quench the reaction and neutralize the pyridine.

  • Analysis: The sample is now ready for direct injection into an LC-MS/MS system. The DMIS-derivatized analyte will produce a strong [M+H]⁺ ion in positive ESI mode, with characteristic fragment ions corresponding to the DMIS tag, enabling highly sensitive and specific quantification.[9][10]

Data Summary & Troubleshooting

Table 1: N-Substitution Reaction Parameters & Expected Outcomes
Electrophile (R-X)BaseTemperature (°C)Expected Outcome on Properties
Methyl IodideK₂CO₃40-50Increases lipophilicity slightly.
Benzyl BromideK₂CO₃50-60Significantly increases steric bulk and lipophilicity.
Acetyl ChloridePyridine0 - RTAdds a hydrogen bond acceptor, may increase polarity.
Boc AnhydrideDMAP/Et₃NRTAdds a bulky, lipophilic protecting group.
Table 2: Troubleshooting Common Issues
ProblemPotential CauseSuggested Solution
Low or No Reaction (Protocol 1) Insufficiently strong base; Inactive electrophile; Low reaction temperature.Use a stronger base (e.g., NaH). Check the quality of the electrophile. Increase the reaction temperature.
Multiple Products (Protocol 1) Side reactions (e.g., reaction at imidazole nitrogen); Over-alkylation.Use milder conditions. Carefully control stoichiometry (add electrophile slowly). Purify carefully by HPLC if needed.
Low Derivatization Yield (Protocol 2) Presence of water in the sample; Insufficient DMISC or base.Ensure sample and solvents are anhydrous. Optimize the concentration of DMISC and pyridine.
Poor Chromatographic Peak Shape Suboptimal LC conditions for the derivatized analyte.Optimize the mobile phase gradient and pH. The DMIS derivative is more basic and may require different conditions.

Conclusion

The derivatization of the this compound scaffold is a versatile and powerful tool for both medicinal and analytical chemists. The N-substitution protocol provides a direct path to generating novel chemical entities for biological screening, enabling detailed exploration of structure-activity relationships. Concurrently, the use of DMISC as a derivatization agent offers a validated method to significantly enhance the LC-MS/MS sensitivity for phenolic compounds, a crucial capability in toxicology, environmental analysis, and pharmaceutical metabolism studies. The protocols provided herein are designed to be robust and reproducible, serving as a solid foundation for innovation in drug development and analytical science.

References

  • Khan, I., Zaib, S., Batool, S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

  • Bull, J.A., Croft, R.A., Davis, O.A., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. National Center for Biotechnology Information. [Link]

  • Tantak, M.P., & Singh, P. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry. PubMed. [Link]

  • Wang, Y., Xie, Y., Li, F., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]

  • Al-Masoudi, N.A., Al-Salihi, N.J., & Al-Amiery, A.A. (2018). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. National Center for Biotechnology Information. [Link]

  • Badgujar, Y., Ajgaonkar, N., Vasishta, A., et al. (2020). Route of synthesis of imidazole-based sulfonated ionic liquids. ResearchGate. [Link]

  • Fries, E., & Wirtz, M. (2011). 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine. National Center for Biotechnology Information. [Link]

  • Maas, A., Wirtz, M., Piper, T., et al. (2017). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS. PubMed. [Link]

  • Abdel-Wahab, B.F. (2015). Synthetic Routes to Imidazothiadiazines. ResearchGate. [Link]

  • El-Gaby, M.S.A., Atalla, A.A., & Abdel-Wahab, B.F. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

  • Kumar, R., & Kumar, S. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]

  • Fries, E., & Wirtz, M. (2011). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. ResearchGate. [Link]

  • Bista, B. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Rutkute, K., Vektariene, A., Zubriene, A., et al. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. PubMed. [Link]

  • Ali, M., Shah, M.R., & Khan, M. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Center for Biotechnology Information. [Link]

  • Al-Hussain, S.A., & Al-Obaidi, A.M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]

  • Manzoor, S., Bukhari, S.A., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. PubMed Central. [Link]

  • Bull, J.A., Croft, R.A., Davis, O.A., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. ResearchGate. [Link]

  • Camoutsis, C., Geronikaki, A., Ciric, A., et al. (2010). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. PubMed. [Link]

  • Al-Bayati, F.I.H., & Al-Azzawi, A.M. (2023). In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. ResearchGate. [Link]

  • Bisharat, R., Oudah, E., & Al-Hiari, Y. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Peer-reviewed journal. [Link]

Sources

Application Notes and Protocols for 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC) in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Analytical Sensitivity with 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC)

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for highly sensitive and selective methods for the quantification of small molecules is paramount. While techniques like liquid chromatography-mass spectrometry (LC-MS) have revolutionized bioanalysis, certain classes of compounds present inherent challenges due to poor ionization efficiency and fragmentation patterns. To overcome these limitations, chemical derivatization has emerged as a powerful strategy to enhance the detectability of target analytes.

This guide provides a comprehensive overview of the analytical applications of 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a versatile derivatization reagent. DMISC has demonstrated significant utility in improving the LC-MS/MS analysis of compounds containing hydroxyl and potentially primary/secondary amine functionalities.[1][2][3][4] The imidazole moiety within the DMISC structure provides a readily ionizable site, leading to the formation of intense protonated molecules [M+H]⁺ in positive-ion electrospray ionization (ESI), while the sulfonyl chloride group offers a reactive site for covalent modification of the analyte.[1][2][3][4]

These application notes will delve into the mechanistic principles of DMISC derivatization, provide detailed, field-proven protocols for its use with phenolic compounds and the anesthetic propofol, and explore its potential for broader applications, including the derivatization of primary and secondary amines to form the corresponding 1,2-Dimethylimidazole-4-sulfonamides.

The Principle of DMISC Derivatization

The core of DMISC's efficacy as a derivatization reagent lies in its bifunctional nature. The sulfonyl chloride (-SO₂Cl) group is highly reactive towards nucleophilic functional groups such as hydroxyls (-OH) and amines (-NH₂ or -NHR), forming stable sulfonate esters and sulfonamides, respectively.[5] This reaction covalently links the 1,2-dimethylimidazole moiety to the target analyte.

The primary advantages of this derivatization are:

  • Enhanced Ionization Efficiency: The 1,2-dimethylimidazole group has a high proton affinity, leading to a significant increase in the signal intensity of the derivatized analyte in positive-ion ESI-MS.[1][2][3][4]

  • Improved Fragmentation: The resulting dimethylimidazolesulfonyl (DMIS) derivatives often produce characteristic and intense product ions upon collision-induced dissociation (CID), which are ideal for selective and sensitive quantification using multiple reaction monitoring (MRM) in tandem mass spectrometry.[1][2]

  • Enhanced Chromatographic Retention: Derivatization can alter the polarity of the analyte, potentially improving its retention and peak shape on reverse-phase liquid chromatography columns.[2][4]

Application Note 1: Quantification of Phenolic Compounds in Biological Matrices

Background

Phenolic compounds, including environmental contaminants like chlorophenols and biomarkers of exposure such as 1-hydroxypyrene, are often analyzed at trace levels in complex biological matrices like urine.[2][3][4] Direct analysis can be hampered by low sensitivity. Derivatization with DMISC offers a robust solution to this challenge.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of phenolic compounds using DMISC derivatization.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Urine) hydrolysis Enzyme Hydrolysis (β-glucuronidase/sulfatase) sample->hydrolysis Release of conjugated phenols spe Solid Phase Extraction (SPE) hydrolysis->spe Cleanup and concentration derivatization Reaction with DMISC spe->derivatization Analyte extract lcms LC-MS/MS Analysis (Positive ESI, MRM) derivatization->lcms Derivatized sample data Data Acquisition and Quantification lcms->data

Caption: Workflow for the analysis of phenolic compounds using DMISC derivatization.

Detailed Protocol: Determination of 1-Hydroxypyrene in Human Urine

This protocol is adapted from the method developed by Xu and Spink (2007).[2][3][4]

1.3.1. Sample Preparation and Hydrolysis

  • To 1 mL of human urine, add 10 µL of an internal standard solution (e.g., 1-hydroxypyrene-d₉).

  • Add 1.5 mL of 0.1 M sodium acetate buffer (pH 5.0).

  • Add 5 µL of β-glucuronidase/sulfatase solution.

  • Incubate the mixture at 37°C for at least 4 hours to overnight to ensure complete hydrolysis of glucuronide and sulfate conjugates.

1.3.2. Solid Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 40% methanol in water.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

1.3.3. Derivatization with DMISC

  • Reconstitute the dried residue in 100 µL of acetonitrile.

  • Add 10 µL of a freshly prepared 1 mg/mL solution of DMISC in acetonitrile.

  • Add 10 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for LC-MS/MS analysis.

1.3.4. LC-MS/MS Parameters

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Acetic acid in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the derivatized analyte.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

1.3.5. MRM Transitions for DMIS-Derivatized Phenols

CompoundPrecursor Ion (m/z)Product Ion (m/z)
4-Chlorophenol-DMIS287.0159.0
4-Phenylphenol-DMIS329.1159.0
1-Hydroxypyrene-DMIS377.1217.1
Estrone-DMIS429.2159.0
Estradiol-diDMIS591.2433.1

Data synthesized from Xu and Spink (2007).[2][3][4]

Application Note 2: Quantification of Propofol in Serum

Background

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent. Its quantification in biological samples is crucial for pharmacokinetic studies and in forensic toxicology.[1] Propofol's structure, however, leads to poor ionization and weak fragmentation in LC-MS/MS. Derivatization with DMISC significantly enhances its analytical performance.[1]

Experimental Workflow

propofol_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis serum Serum Sample precip Protein Precipitation (Acetonitrile) serum->precip derivatization Derivatization of Supernatant with DMISC precip->derivatization lle Liquid-Liquid Extraction (n-hexane) derivatization->lle lcms LC-MS/MS Analysis (Positive ESI, MRM) lle->lcms

Caption: Workflow for propofol analysis in serum using DMISC derivatization.

Detailed Protocol: Determination of Propofol in Human Serum

This protocol is based on the method described by Maas et al. (2017).[1]

2.3.1. Sample Preparation

  • To 100 µL of serum, add an appropriate internal standard (e.g., propofol-d₁₇).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube.

2.3.2. Derivatization with DMISC

  • To the supernatant, add 50 µL of a 1 mg/mL solution of DMISC in acetonitrile.

  • Add 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Vortex and incubate at 60°C for 20 minutes.

2.3.3. Liquid-Liquid Extraction (LLE)

  • After cooling, add 500 µL of n-hexane to the reaction mixture.

  • Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer (n-hexane) to a clean tube.

  • Repeat the extraction with another 500 µL of n-hexane and combine the organic layers.

  • Evaporate the combined hexane extracts to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2.3.4. LC-MS/MS Parameters

  • LC Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

2.3.5. Analytical Performance

ParameterValue
Linearity Range5 - 1000 ng/mL
LLoQ5 ng/mL
LoD0.95 ng/mL

Data from Maas et al. (2017).[1]

Future Perspectives: Derivatization of Amines to form 1,2-Dimethylimidazole-4-sulfonamides

While the published applications of DMISC focus on hydroxyl groups, the reactivity of the sulfonyl chloride functional group with primary and secondary amines to form stable sulfonamides is a fundamental reaction in organic chemistry.[5] This presents a significant opportunity to extend the utility of DMISC to the analysis of a wide range of amine-containing compounds, such as amphetamines, certain pharmaceuticals, and biological amines.

The resulting 1,2-Dimethylimidazole-4-sulfonamide derivatives would be expected to exhibit the same beneficial analytical properties as the sulfonate esters, namely enhanced ionization and predictable fragmentation.

Proposed General Protocol for Amine Derivatization
  • Sample Preparation: Extract the amine-containing analyte from its matrix using an appropriate method (e.g., LLE or SPE).

  • Solvent Exchange: Ensure the final extract is in an aprotic solvent like acetonitrile.

  • Derivatization:

    • To the dried extract, add a solution of DMISC in acetonitrile.

    • Add a suitable non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) to catalyze the reaction and neutralize the HCl byproduct.

    • Incubate at a slightly elevated temperature (e.g., 50-70°C) for 30-60 minutes.

  • Cleanup: A simple LLE or SPE step may be necessary to remove excess reagent and base.

  • Analysis: Analyze the resulting this compound derivative by LC-MS/MS in positive ESI mode, monitoring for the characteristic fragment ions of the 1,2-dimethylimidazole moiety.

Method development and validation would be required to optimize the reaction conditions for specific amine analytes.

Conclusion

1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) is a highly effective derivatization reagent for enhancing the sensitivity and selectivity of LC-MS/MS analysis for compounds that are otherwise difficult to detect. The established protocols for phenolic compounds and propofol demonstrate its robustness and utility in complex biological matrices. The potential to extend this methodology to the analysis of primary and secondary amines through the formation of 1,2-Dimethylimidazole-4-sulfonamides opens up new avenues for bioanalytical method development in drug discovery, clinical diagnostics, and forensic science.

References

  • Cravatt, B. F., & Wright, A. T. (2008). Chemical proteomics: a powerful new approach for drug discovery. Current opinion in chemical biology, 12(1), 1-2.
  • Knapp, D. R. (1979).
  • Maas, A., Wirtz, S., & Madea, B. (2017). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS. Analytical and bioanalytical chemistry, 409(6), 1547–1554. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1,2-Dimethylimidazole-4-sulfonyl Chloride in Advanced Organic Synthesis. [Link]

  • Wikipedia. Sulfonamide. [Link]

  • Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 855(2), 159–165. [Link]

Sources

Application Notes and Protocols for 1,2-Dimethylimidazole-4-sulfonamide as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Specialized Reference Materials in Modern Analytical Chemistry

In the landscape of pharmaceutical development and chemical analysis, the precision and accuracy of quantitative measurements are paramount. The reliability of such measurements hinges on the availability of well-characterized analytical standards. 1,2-Dimethylimidazole-4-sulfonamide (CAS No. 415913-06-3) is a heterocyclic organic compound that serves as a crucial reference material, particularly in the analysis of emerging classes of imidazole-based therapeutic agents and related impurities.[1] Its structural predecessor, 1,2-dimethylimidazole-4-sulfonyl chloride, is recognized as a valuable derivatizing agent for enhancing the detection of phenolic compounds and propofol in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[2][3][4] This highlights the importance of the this compound moiety in sensitive analytical methodologies.

This technical guide provides a comprehensive overview of this compound, presenting its physicochemical properties, safe handling procedures, and detailed protocols for its application as an analytical standard. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not broadly available in peer-reviewed literature, its fundamental properties can be inferred from supplier specifications and the known characteristics of its structural components—the 1,2-dimethylimidazole and sulfonamide functional groups.

PropertyValue/InformationSource
CAS Number 415913-06-3[1]
Molecular Formula C₅H₉N₃O₂S[1]
Molecular Weight 175.21 g/mol [1]
Physical State Presumed to be a solid at room temperature.Inferred
Purity Commercially available with a purity of ≥98%.[5]
Solubility Expected to be soluble in polar organic solvents such as methanol, acetonitrile, and DMSO. Water solubility may be limited but can be influenced by pH.Inferred
Storage Conditions Store in a cool, dry, and well-ventilated area. Keep container tightly sealed. For long-term storage, refrigeration at 2-8°C is recommended.General Practice

Safety, Handling, and Storage

As a member of the sulfonamide class of compounds, this compound should be handled with appropriate precautions. Sulfonamides, as a group, can be associated with hypersensitivity reactions in susceptible individuals.[6][7]

General Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.[8]

  • Wash hands thoroughly after handling.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Storage:

  • Store the analytical standard in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • For long-term stability, storage at 2-8°C is advisable. Stock solutions should be stored under similar conditions and their stability evaluated periodically.[9]

Application as an Analytical Standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The primary application of this compound is as a certified reference material for the accurate quantification of itself or structurally related compounds. LC-MS/MS is the method of choice for the analysis of sulfonamides due to its high sensitivity and selectivity.[10][11][12]

Protocol 1: Preparation of Standard Stock and Working Solutions

The accuracy of quantitative analysis begins with the precise preparation of standard solutions.

Objective: To prepare a primary stock solution and a series of working standards of this compound for calibration.

Materials:

  • This compound analytical standard

  • LC-MS grade methanol

  • LC-MS grade water with 0.1% formic acid

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve the compound in approximately 50 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with methanol and mix thoroughly.

    • This stock solution should be stored at 2-8°C and is generally stable for several months.[9]

  • Intermediate and Working Standards:

    • Prepare an intermediate stock solution of 10 µg/mL by diluting 10 mL of the 100 µg/mL stock solution to 100 mL with methanol.

    • From the 10 µg/mL intermediate stock, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by serial dilution with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid.

G cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation weigh Weigh 10 mg of Standard dissolve Dissolve in Methanol & Sonicate weigh->dissolve volume_stock Bring to 100 mL Volume dissolve->volume_stock stock 100 µg/mL Stock Solution volume_stock->stock intermediate Prepare 10 µg/mL Intermediate stock->intermediate Dilute 1:10 serial_dilution Serial Dilution with Mobile Phase intermediate->serial_dilution working_standards Working Standards (1-100 ng/mL) serial_dilution->working_standards

Caption: Workflow for standard solution preparation.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound. Method parameters may require optimization for specific instrumentation and sample matrices.

Objective: To quantify this compound using a validated LC-MS/MS method.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample vials.

LC-MS/MS Parameters:

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be determined by direct infusion of the standard. A likely precursor ion would be the protonated molecule [M+H]⁺ at m/z 176.2. Product ions would be characteristic fragments of this precursor.

LC Gradient Program:

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Procedure:

  • System Suitability: Inject a mid-range working standard (e.g., 25 ng/mL) multiple times (n=5) to ensure system suitability. Check for consistent retention times, peak areas, and peak shapes.

  • Calibration Curve: Inject the prepared working standards in increasing order of concentration.

  • Sample Analysis: Inject the unknown samples for analysis.

  • Data Processing:

    • Integrate the peak areas of the specific MRM transitions for this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the unknown samples by interpolating their peak areas from the calibration curve.

G start Start Analysis system_suitability System Suitability Test (n=5 injections) start->system_suitability calibration Inject Calibration Standards system_suitability->calibration If Passed sample_injection Inject Unknown Samples calibration->sample_injection data_processing Data Processing & Integration sample_injection->data_processing quantification Quantify Samples from Calibration Curve data_processing->quantification end End of Analysis quantification->end

Sources

Application and Protocol for the Use of 1,2-Dimethylimidazole-4-sulfonamide in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization and application of 1,2-dimethylimidazole-4-sulfonamide as a potential selective inhibitor of Cytochrome P450 2C8 (CYP2C8) in drug metabolism studies. Recognizing the critical role of selective inhibitors in reaction phenotyping, this document outlines detailed protocols for determining the inhibitory potency (IC₅₀) and mechanism (Kᵢ) of this compound, as well as for assessing its selectivity across major human CYP isoforms. Furthermore, a validated workflow for utilizing a characterized inhibitor to elucidate the contribution of CYP2C8 to the metabolic clearance of investigational drugs is presented. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and drug-drug interaction studies.

Introduction: The Imperative for Selective CYP2C8 Inhibition

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Within this superfamily, CYP2C8 is recognized for its significant contribution to the clearance of numerous clinically important therapeutic agents.[1][2] Substrates of CYP2C8 include drugs from various classes, such as the anticancer agent paclitaxel, the antidiabetic drug repaglinide, and the statin cerivastatin.[2][3] Given its role in drug metabolism, the inhibition of CYP2C8 can lead to significant drug-drug interactions (DDIs), potentially resulting in adverse effects due to increased drug exposure.[4]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of the DDI potential of new chemical entities.[5][6] A key component of this evaluation is "reaction phenotyping," the process of identifying which CYP isoforms are responsible for a drug's metabolism.[7][8] The use of selective chemical inhibitors is a cornerstone of in vitro reaction phenotyping studies.[7][9] An ideal chemical inhibitor exhibits potent inhibition of the target enzyme with minimal activity against other isoforms.

The compound this compound (CAS 415913-06-3) presents structural features—an imidazole moiety and a sulfonamide group—that are found in various enzyme inhibitors.[5][7][10][11] The imidazole nitrogen can coordinate with the heme iron of CYP enzymes, a common mechanism for inhibition, while the sulfonamide group can contribute to binding affinity and specificity within the active site.[7][12] This application note will therefore use this compound as a candidate molecule to detail the necessary experimental workflows for the rigorous characterization and subsequent use of a novel chemical inhibitor in drug metabolism research.

Foundational Principles of CYP Inhibition

Understanding the mechanism of inhibition is crucial for interpreting in vitro data and predicting in vivo outcomes. CYP inhibition can be broadly categorized as reversible or irreversible.

  • Reversible Inhibition: This occurs when the inhibitor binds non-covalently to the enzyme. The enzyme's activity is restored upon dissociation of the inhibitor. Reversible inhibition can be further classified as:

    • Competitive: The inhibitor and substrate compete for the same active site.

    • Non-competitive: The inhibitor binds to an allosteric site, distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency.

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

  • Irreversible Inhibition (Mechanism-Based Inhibition): In this scenario, the CYP enzyme metabolizes the inhibitor, generating a reactive metabolite that covalently binds to the enzyme, leading to its inactivation.[1][9][13] This is often referred to as "suicide inhibition." Restoring enzyme activity requires the synthesis of new enzyme.

The workflow for characterizing a potential inhibitor involves determining its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ), which provides insight into the potency and mechanism of inhibition.

Caption: Mechanisms of Cytochrome P450 Enzyme Inhibition.

Experimental Application Notes and Protocols

This section is divided into two primary protocols. Part A details the essential experiments to characterize the inhibitory profile of this compound. Part B provides a protocol for using the now-characterized inhibitor in a reaction phenotyping study.

Part A: Protocol for Characterization of this compound as a CYP2C8 Inhibitor

Objective: To determine the IC₅₀ and Kᵢ of this compound for CYP2C8 and to assess its selectivity against other major human CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

  • This compound (CAS 415913-06-3)

  • Pooled Human Liver Microsomes (HLM)

  • Recombinant human CYP enzymes (optional, for confirming direct inhibition)

  • CYP2C8 substrate: Amodiaquine or Paclitaxel[14]

  • Substrates for other major CYPs (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) and Methanol (MeOH) for quenching reactions

  • LC-MS/MS system for metabolite quantification

Workflow Diagram:

Inhibitor_Characterization_Workflow start Start: Prepare Reagents ic50_determination IC50 Determination (Fixed Substrate, Variable Inhibitor) start->ic50_determination selectivity_screen Selectivity Screening (IC50 against other CYPs) ic50_determination->selectivity_screen ki_determination Ki Determination (Variable Substrate, Variable Inhibitor) ic50_determination->ki_determination data_analysis Data Analysis (Non-linear Regression) selectivity_screen->data_analysis ki_determination->data_analysis end End: Characterized Inhibitor data_analysis->end

Caption: Workflow for CYP Inhibitor Characterization.

Step-by-Step Protocol for IC₅₀ Determination:

  • Prepare Stock Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM). Prepare serial dilutions to create a range of working solutions. The final solvent concentration in the incubation should be ≤0.5% to avoid affecting enzyme activity.

  • Incubation Setup: In a 96-well plate, combine potassium phosphate buffer, pooled HLM (typically 0.1-0.5 mg/mL), and the CYP2C8 substrate (at a concentration approximately equal to its Kₘ). Add varying concentrations of this compound. Include a vehicle control (no inhibitor).

  • Pre-incubation: Equilibrate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to start the metabolic reaction.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-15 minutes) within the linear range of metabolite formation.

  • Quench Reaction: Stop the reaction by adding an equal volume of cold ACN or MeOH, containing an internal standard for analytical quantification.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the CYP2C8 substrate.

  • Data Analysis: Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol for Selectivity Assessment:

Repeat the IC₅₀ determination protocol using specific substrates for other major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4). A highly selective inhibitor will have a significantly higher IC₅₀ value for off-target isoforms compared to the target isoform (CYP2C8).

Table 1: Illustrative Selectivity Data for a Hypothetical Selective CYP2C8 Inhibitor

CYP IsoformProbe SubstrateIC₅₀ (µM)
CYP2C8 Amodiaquine 0.15
CYP1A2Phenacetin> 50
CYP2C9Diclofenac25.5
CYP2C19S-Mephenytoin> 50
CYP2D6Dextromethorphan45.8
CYP3A4Midazolam15.2

Protocol for Kᵢ Determination:

To determine the mechanism of inhibition, the experiment is conducted with varying concentrations of both the substrate and the inhibitor. The data are then fitted to different enzyme inhibition models (competitive, non-competitive, etc.). A Dixon plot or Lineweaver-Burk plot can be used for graphical analysis to visualize the inhibition mechanism.

Part B: Protocol for Reaction Phenotyping Using a Characterized Inhibitor

Objective: To determine the relative contribution of CYP2C8 to the metabolism of an investigational new drug (IND).

Prerequisites: The inhibitor (this compound) has been characterized as potent and selective for CYP2C8 from the protocol in Part A.

Materials:

  • Characterized and selective CYP2C8 inhibitor (this compound)

  • Investigational New Drug (IND)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Quenching solvent (ACN or MeOH) with internal standard

  • LC-MS/MS system

Step-by-Step Protocol:

  • Incubation Setup: Prepare incubations containing pooled HLM, the IND (at a concentration below its Kₘ), and buffer.

  • Inhibitor Addition: To one set of incubations, add the selective CYP2C8 inhibitor at a concentration that provides maximal inhibition of CYP2C8 with minimal off-target effects (typically 5-10 times its Kᵢ or a concentration that gives >90% inhibition). To a control set, add the vehicle.

  • Pre-incubation: Equilibrate all samples at 37°C.

  • Initiate and Incubate: Start the reaction with the NADPH regenerating system and incubate for a time within the linear range of IND depletion.

  • Quench and Process: Stop the reactions and process the samples as described in the IC₅₀ protocol.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent IND.

  • Data Analysis: Calculate the percentage of metabolism inhibited by the selective inhibitor using the following equation: % Inhibition = [1 - (Rate of metabolism with inhibitor / Rate of metabolism without inhibitor)] x 100

The resulting % inhibition value represents the contribution of CYP2C8 to the total metabolism of the IND under the tested in vitro conditions.

Self-Validation and Trustworthiness in Protocols

The integrity of any drug metabolism study hinges on the validity of its methods. The protocols described herein are designed as self-validating systems:

  • Positive Controls: In every assay, a known selective inhibitor for the target enzyme should be run in parallel. For CYP2C8, a compound like Montelukast can be used as a positive control inhibitor.[14] This validates the experimental system's ability to detect inhibition.

  • Linearity Checks: Enzyme concentration and incubation time must be optimized to ensure that substrate depletion and metabolite formation are linear over the course of the experiment. This is critical for accurate kinetic calculations.

  • Solvent Effects: The concentration of organic solvents (like DMSO) used to dissolve the inhibitor must be kept constant across all wells and at a minimal level (e.g., <0.5%) to ensure it does not independently affect enzyme activity.

  • Selectivity Confirmation: The trustworthiness of a reaction phenotyping experiment is directly proportional to the selectivity of the inhibitor used. The comprehensive selectivity screen outlined in Part A is a non-negotiable step before using a novel inhibitor for definitive studies.

Conclusion

The systematic characterization and application of selective chemical inhibitors are indispensable for modern drug development. This guide provides a robust framework for evaluating a candidate molecule, such as this compound, for its potential as a selective CYP2C8 inhibitor. By adhering to these detailed protocols and principles of self-validation, researchers can generate reliable in vitro data to predict the potential for CYP2C8-mediated drug-drug interactions, thereby enhancing the safety and efficacy assessment of new therapeutic agents.

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  • MDPI. (2023). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Retrieved from [Link]

  • Khan, D. A., & Knowles, S. R. (2019). Sulfonamide Hypersensitivity: Fact and Fiction. The journal of allergy and clinical immunology. In practice, 7(7), 2116–2123.

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Application Notes & Protocols for High-Throughput Screening with Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets.[1] Sulfonamides represent a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs with applications ranging from antimicrobial and antiviral to anticancer and anti-inflammatory therapies.[2][3][4] This guide provides a detailed framework for designing, validating, and executing HTS campaigns focused on identifying novel, bioactive sulfonamide derivatives. We delve into the causality behind experimental design, robust validation metrics, and detailed protocols for both biochemical and cell-based assays.

Introduction: The Significance of the Sulfonamide Scaffold in HTS

The sulfonamide functional group (–SO₂NH₂–) is a cornerstone of drug design due to its versatile chemical properties and ability to engage in critical hydrogen bonding interactions with biological targets.[2][3] Since the discovery of prontosil in the 1930s, this scaffold has been integral to the development of drugs targeting a wide array of diseases.[2][3] Its prevalence in approved pharmaceuticals underscores its "drug-like" characteristics and established safety profiles, making sulfonamide-based libraries an attractive starting point for HTS campaigns.

Key therapeutic areas where sulfonamide derivatives have proven effective include:

  • Carbonic Anhydrase Inhibition: Targeting glaucoma, epilepsy, and certain cancers.[4][5][6]

  • Antimicrobial Agents: Classic "sulfa drugs" that inhibit bacterial folate synthesis.[4][6]

  • Anti-inflammatory & Anticancer Therapies: Modulating pathways like Janus kinase (JAK)/STAT and inhibiting proteases.[2][3]

  • Central Nervous System (CNS) Disorders: Acting on various enzymes, ion channels, and receptors.[7]

HTS provides the necessary scale to explore the vast chemical space of sulfonamide derivatives, identifying "hit" compounds that modulate a biological target of interest.[1] The success of such a campaign hinges on a meticulously developed and validated assay.[8][9]

Pillar 1: Assay Development and Validation

The goal of assay development is to create a robust, reproducible, and sensitive method that can be miniaturized for screening large compound libraries.[8][10] The choice between a biochemical and a cell-based assay depends entirely on the biological question being asked.

Choosing the Right Assay Format: Biochemical vs. Cell-Based
Assay TypeDescription & PrinciplesAdvantagesDisadvantages
Biochemical Assays Cell-free systems that measure the direct interaction between a compound and a purified target (e.g., enzyme, receptor).[11][12] Common readouts include fluorescence, luminescence, or absorbance to detect product formation or binding events.[12]High reproducibility, lower variability, simpler to troubleshoot. Directly measures target engagement.[11][13]Lacks physiological context; does not provide information on cell permeability, off-target effects, or cytotoxicity.[13][14]
Cell-Based Assays Use living cells to measure a compound's effect on a biological pathway or cellular phenotype (e.g., cell viability, reporter gene expression).[14]Provides a more physiologically relevant context, screening for cell permeability and potential toxicity simultaneously.[13][14] Can identify modulators of complex pathways.[13]Higher inherent variability, more complex to develop and optimize. Hit deconvolution can be challenging.[11][14]

Causality in Selection: For identifying direct inhibitors of a purified enzyme like carbonic anhydrase, a biochemical assay is the logical first step. It provides clean, unambiguous data on target engagement.[5][11] To find compounds that disrupt a signaling pathway in cancer cells, a cell-based assay is superior as it accounts for the complexities of the cellular environment.[14]

The Cornerstone of Trustworthiness: Assay Validation & Quality Control

A screening assay is only as reliable as its validation. Rigorous validation ensures that the results are meaningful and reproducible.[9] The primary metric for this is the Z'-factor (Z-prime) .[15][16][17]

The Z'-Factor: This statistical parameter quantifies the separation between the distributions of the positive and negative controls, providing a measure of assay quality and signal window.[18][19]

The formula for the Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • SD_pos / Mean_pos : Standard deviation and mean of the positive control.

  • SD_neg / Mean_neg : Standard deviation and mean of the negative control.

Z'-Factor ValueAssay QualityInterpretation for HTS
> 0.5ExcellentIdeal for HTS. A large separation between controls allows for confident hit identification.[17][18][19]
0 to 0.5AcceptableThe assay may be usable, but it is more susceptible to false positives/negatives. Further optimization is recommended.[17][18]
< 0UnacceptableThe assay is not suitable for screening. The variability within controls is larger than the signal window.[17][18][19]

Protocol 1: Z'-Factor Determination (Dry Run) This protocol must be performed before initiating the main screen to confirm assay readiness.[20]

  • Plate Layout: Design a 384-well plate map. Dedicate half of the wells to the negative control (e.g., DMSO vehicle) and the other half to the positive control (e.g., a known inhibitor).

  • Reagent Addition: Dispense all assay components (buffer, enzyme, substrate, cells, etc.) as you would in the HTS protocol.

  • Control Addition: Add the positive control compound to its designated wells and the vehicle (e.g., 0.1% DMSO) to the negative control wells.[20]

  • Incubation: Incubate the plate under the conditions defined for the main assay.

  • Signal Detection: Read the plate using the appropriate detection instrument (e.g., fluorescence plate reader).

  • Calculation: Calculate the mean and standard deviation for both control populations and determine the Z'-factor using the formula above.

  • Acceptance: Proceed to the pilot screen only if the Z'-factor is consistently > 0.5.[20]

Pillar 2: The High-Throughput Screening Workflow

The HTS workflow is a systematic, automated process designed for speed and consistency.[1] Automation is critical to minimize human error and reduce variability.[21]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis & Hit Selection cluster_validation Phase 4: Hit Validation Lib Compound Library (Sulfonamide Derivatives) Dispense Compound Dispensing (Acoustic/Pin Tool) Lib->Dispense Assay Assay-Ready Plates (Enzyme/Substrate or Cells) Assay->Dispense Incubate Incubation Dispense->Incubate Read Signal Detection (Plate Reader) Incubate->Read QC Data QC (Z'-Factor Calc) Read->QC Norm Normalization QC->Norm HitPick Hit Identification (z-score threshold) Norm->HitPick Confirm Confirmatory Screen (Dose-Response) HitPick->Confirm Ortho Orthogonal Assays Confirm->Ortho SAR Preliminary SAR Ortho->SAR

Caption: The HTS workflow from library preparation to hit validation.

Protocol 2: Example Biochemical HTS for a Carbonic Anhydrase (CA) Inhibitor

This protocol outlines a fluorescence-based assay to screen for inhibitors of a hypothetical Carbonic Anhydrase isozyme. The principle relies on a change in pH, detected by a pH-sensitive fluorescent dye, resulting from the enzyme's catalytic activity.

Materials:

  • Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl.

  • Enzyme: Purified recombinant Carbonic Anhydrase (e.g., 5 nM final concentration).

  • Substrate: CO₂ (can be supplied via a sodium bicarbonate solution that lowers pH upon enzymatic conversion).

  • Detection Reagent: pH-sensitive fluorescent probe (e.g., BCECF).

  • Compound Plates: 384-well plates with sulfonamide derivatives arrayed at 10 mM in DMSO.

  • Controls: Acetazolamide (positive control), DMSO (negative control).

Step-by-Step Methodology:

  • Compound Transfer (Nanoliter Dispensing):

    • Using an acoustic liquid handler, dispense 10 nL of each sulfonamide derivative from the compound plates into the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 10 µL final volume.

    • Dispense 10 nL of Acetazolamide (10 mM stock) into positive control wells.

    • Dispense 10 nL of DMSO into negative control and sample wells.

  • Enzyme Addition:

    • Prepare a working solution of Carbonic Anhydrase in Assay Buffer.

    • Using a multi-channel liquid handler, dispense 5 µL of the enzyme solution into all wells of the assay plate.

  • Pre-incubation:

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.[22]

    • Incubate the plates at room temperature for 15 minutes to allow compounds to bind to the enzyme.

  • Initiation and Detection:

    • Prepare a working solution of the substrate and fluorescent probe in Assay Buffer.

    • Dispense 5 µL of the substrate/probe solution to all wells to initiate the reaction. The final volume is 10 µL.[22]

  • Signal Measurement:

    • Immediately transfer the plate to a kinetic-enabled fluorescence plate reader.

    • Measure the change in fluorescence over 10 minutes. The rate of fluorescence change is proportional to enzyme activity.

Pillar 3: Data Analysis and Hit Validation

Raw HTS data is voluminous and requires systematic analysis to identify true hits while discarding false positives.[23][24]

Data Normalization and Hit Identification
  • Normalization: Raw data from each plate is normalized to the plate's internal controls to minimize plate-to-plate variation.[25] A common method is calculating the percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Selection: A statistical cutoff, often based on the z-score, is used to define a "hit." The z-score measures how many standard deviations a compound's signal is from the mean of the sample population. z-score = (Signal_compound - Mean_samples) / SD_samples A common threshold for hit selection is a z-score ≤ -3 (for inhibitors) or ≥ 3 (for activators).

Sulfonamide_MOA cluster_enzyme Enzyme Active Site cluster_ligands Ligands ActiveSite Active Site (e.g., Zn²⁺ in CA) Product Product (e.g., HCO₃⁻) ActiveSite->Product Catalyzes Substrate Natural Substrate (e.g., CO₂) Substrate->ActiveSite Binds Sulfonamide Sulfonamide Inhibitor (-SO₂NH₂ group) Sulfonamide->ActiveSite Competitively Binds & Inhibits

Caption: Competitive inhibition by a sulfonamide derivative.

Hit Validation: Separating True Signals from Artifacts

A primary HTS hit is not a validated lead. A rigorous validation cascade is essential to eliminate false positives arising from assay interference or non-specific activity.[26][27]

The Hit Validation Cascade:

  • Hit Confirmation: Re-test the primary hits in the original assay to confirm activity.[23]

  • Dose-Response Analysis: Test confirmed hits over a range of concentrations to determine their potency (IC₅₀/EC₅₀). This helps prioritize the most potent compounds.

  • Orthogonal Assays: Validate hits using a secondary assay with a different detection technology or biological principle.[26] This crucial step helps eliminate compounds that interfere with the primary assay's technology (e.g., autofluorescent compounds).

  • Counter-Screens & Selectivity Profiling: Screen hits against related targets to assess their selectivity. For example, a carbonic anhydrase inhibitor should be tested against multiple CA isozymes.[5]

  • Preliminary SAR Analysis: Analyze the structure-activity relationship (SAR) of the validated hits.[20] Clustering compounds by chemical structure can reveal scaffolds that are more promising for further optimization.[26]

Troubleshooting Common HTS Issues

Even well-designed screens can encounter problems. A systematic approach to troubleshooting is key.[21][28]

IssuePotential Cause(s)Corrective Action(s)
Low Z'-Factor (<0.5) Reagent degradation; incorrect reagent concentrations; high variability in liquid handling.Verify reagent stability and preparation. Calibrate pipettes and dispensers. Optimize control concentrations.[28]
High Plate-to-Plate Variation Inconsistent incubation times/temperatures; reagent instability over the screen's duration; edge effects.Ensure uniform incubation conditions (avoid stacking plates). Prepare fresh batches of critical reagents. Randomize plate layouts.[23][29]
High False Positive Rate Assay interference (e.g., autofluorescence); compound aggregation; non-specific reactivity.Implement orthogonal and counter-screens early in the validation cascade. Include detergents like Triton X-100 to mitigate aggregation.[26]
High False Negative Rate Insufficient compound concentration; low assay sensitivity; compound instability or insolubility.Re-screen at a higher concentration. Re-optimize assay to improve signal-to-background. Check compound solubility in assay buffer.[28]

References

  • Application Notes and Protocols for High-Throughput Screening Assays Utilizing Naphthalene-Sulfonamide Derivatives. Benchchem.
  • A Comparative Guide to High-Throughput Screening of Sulfonamide Derivative Libraries. Benchchem.
  • Z-factors. BIT 479/579 High-throughput Discovery.
  • Inhibitor HTS Kits - Biochemical/Cell-based Assays, Reagents & HTS Kits. Cambridge Bioscience.
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.
  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix.
  • Assay performance and the Z'-factor in HTS. Drug Target Review.
  • Biochemical assays in drug discovery and development. Celtarys Research.
  • The Z prime value (Z´). BMG LABTECH.
  • Plate Quality Control. CDD Support - Collaborative Drug Discovery.
  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health (NIH).
  • On HTS: Z-factor.
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health (NIH).
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review.
  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI.
  • High-throughput screening. Wikipedia.
  • HTS Assay Validation. NCBI Bookshelf.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • Assay Development and High‐Throughput Screening. ResearchGate.
  • Analysis of HTS data. Cambridge MedChem Consulting.
  • Data Quality Assurance and Statistical Analysis of High Throughput Screenings for Drug Discovery. Bentham Science Publisher.
  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health (NIH).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed.
  • How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse.
  • Assay Troubleshooting. MB - About.
  • Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. ResearchGate.
  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
  • SuFEx-enabled high-throughput medicinal chemistry. ChemRxiv.
  • Customs Ruling NY 863817 - The tariff classification of Sulfamethoxazole. CustomsMobile.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed.
  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.
  • US HS Code List of Sulfonamides - Heading 2935. Export Genius.
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. ResearchGate.
  • Sulfonamide Imports Under HS Code 29350090. Zauba.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
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Troubleshooting & Optimization

Technical Support Center: Optimizing 1,2-Dimethylimidazole-4-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-dimethylimidazole-4-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthesis, ensuring high yield and purity. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process. First, 1,2-dimethylimidazole undergoes electrophilic substitution with a chlorosulfonating agent to yield the key intermediate, 1,2-dimethylimidazole-4-sulfonyl chloride. This intermediate is then subsequently aminated to form the desired sulfonamide. Careful control of reaction conditions in both steps is paramount for success.

Synthesis_Workflow A 1,2-Dimethylimidazole (Starting Material) B Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid (ClSO3H) Temp: 0-5°C A->B C 1,2-Dimethylimidazole-4-sulfonyl Chloride (Intermediate) B->C D Step 2: Amination Reagent: Ammonium Hydroxide (NH4OH) Temp: 0-10°C C->D E This compound (Final Product) D->E

Caption: General two-step synthesis pathway for this compound.

Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Part 1: Yield Optimization

Question 1: My overall yield is consistently low (<40%). What are the most critical factors in the initial chlorosulfonation step (Step 1)?

Answer: Low yield in the chlorosulfonation step is a frequent issue, often stemming from two primary sources: hydrolysis of reactive species and improper temperature control.

  • Hydrolysis: The reagent, chlorosulfonic acid (ClSO₃H), reacts violently with water. The product, 1,2-dimethylimidazole-4-sulfonyl chloride, is also highly sensitive to moisture and can readily hydrolyze to the corresponding and unreactive sulfonic acid.[1][2] This side reaction is often the single largest contributor to yield loss.

    • Solution: Implement strict anhydrous conditions. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity bottle of chlorosulfonic acid.

  • Temperature Control: This reaction is highly exothermic. A rapid increase in temperature can lead to the formation of undesired isomers and degradation of the imidazole ring.

    • Solution: The addition of 1,2-dimethylimidazole to chlorosulfonic acid (or vice-versa, depending on the protocol) must be performed slowly and dropwise, ideally using a syringe pump for a consistent rate. Maintain the reaction temperature rigorously between 0-5°C using an ice-salt bath.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or excess unreacted starting material, complicating purification.

    • Solution: A slight excess of the chlorosulfonating agent is sometimes used to drive the reaction to completion. However, a large excess can promote side reactions. Start with a molar ratio of approximately 1:1.1 of imidazole to chlorosulfonic acid and optimize from there.

Question 2: My amination step (Step 2) seems inefficient, with low conversion of the sulfonyl chloride intermediate. What's going wrong?

Answer: Inefficiency in the amination step typically points to either the degradation of the sulfonyl chloride intermediate before it can react or suboptimal reaction conditions for the amination itself.

  • Intermediate Instability: 1,2-dimethylimidazole-4-sulfonyl chloride is a reactive intermediate that should be used immediately after synthesis or stored under strictly anhydrous conditions at low temperature.[3] Any exposure to atmospheric moisture during workup or transfer will lead to hydrolysis, reducing the amount of active electrophile available for amination.

    • Solution: Proceed to the amination step as quickly as possible after the workup of Step 1. If the intermediate is isolated, ensure it is thoroughly dried and stored under an inert atmosphere.

  • Insufficient Nucleophile: The concentration of the ammonia source is critical.

    • Solution: Use a concentrated solution of ammonium hydroxide and ensure a sufficient molar excess (e.g., 3-5 equivalents) to favor the reaction kinetics towards the desired sulfonamide product. The reaction is typically performed at a low temperature (0-10°C) to minimize side reactions.[4]

  • pH Control: The reaction generates HCl, which will protonate the ammonia, rendering it non-nucleophilic.

    • Solution: The use of excess ammonium hydroxide also serves as a base to neutralize the HCl byproduct, maintaining a sufficient concentration of free ammonia to act as the nucleophile.

Troubleshooting_Low_Yield start Low Yield Observed check_step1 Investigate Step 1: Chlorosulfonation start->check_step1 check_step2 Investigate Step 2: Amination start->check_step2 cause1a Moisture Present? (Hydrolysis) check_step1->cause1a cause1b Poor Temp Control? check_step1->cause1b cause2a Intermediate Degraded? check_step2->cause2a cause2b Insufficient NH3? check_step2->cause2b sol1a Solution: Use Oven-Dried Glassware, Inert Atmosphere cause1a->sol1a Yes sol1b Solution: Slow, Dropwise Addition at 0-5°C cause1b->sol1b Yes sol2a Solution: Use Intermediate Immediately cause2a->sol2a Yes sol2b Solution: Use Concentrated & Excess Ammonium Hydroxide cause2b->sol2b Yes

Caption: Troubleshooting workflow for diagnosing sources of low yield.

Part 2: Purity and Side Reactions

Question 3: After the amination workup, my final product is difficult to purify and appears to be contaminated with a highly polar, water-soluble impurity. What is this and how can I avoid it?

Answer: The impurity is almost certainly 1,2-dimethylimidazole-4-sulfonic acid. This is the hydrolysis product of the sulfonyl chloride intermediate.[1][2] Its high polarity and acidity make it challenging to remove from the desired, more neutral sulfonamide product using standard silica gel chromatography.

  • Prevention is Key: The most effective strategy is to prevent its formation. This reiterates the critical need for anhydrous conditions during Step 1 and the prompt use of the sulfonyl chloride intermediate in Step 2.

  • Purification Strategy: If hydrolysis has occurred, a modified workup can be effective.

    • After the amination is complete, carefully adjust the pH of the aqueous solution to be slightly basic (pH 8-9).

    • At this pH, the desired sulfonamide is typically less soluble and may precipitate or be extractable with an organic solvent like ethyl acetate.

    • The sulfonic acid impurity will remain in the aqueous layer as its corresponding salt.

    • Thoroughly wash the organic extracts with a saturated sodium bicarbonate solution and then brine to remove any remaining acidic impurities.

Question 4: My reaction monitoring (TLC/LC-MS) shows multiple product spots after the chlorosulfonation step. What are the likely side products?

Answer: Besides the desired 1,2-dimethylimidazole-4-sulfonyl chloride, several side products can form. The imidazole ring can be susceptible to sulfonation at other positions, although the 4-position is generally favored. Additionally, issues with the starting material or reaction conditions can lead to other impurities.

  • Isomeric Products: While the methyl groups direct the sulfonation, small amounts of other isomers (e.g., 5-sulfonyl) can form, especially if the temperature is not well-controlled.

  • Di-sulfonated Products: Under harsh conditions or with a large excess of chlorosulfonic acid, di-sulfonation of the imidazole ring could potentially occur.

  • Starting Material Impurities: Ensure the purity of the starting 1,2-dimethylimidazole. Commercially available material is generally of high purity, but verification is good practice.[5]

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required based on your specific lab conditions and reagent purity.

Protocol 1: Synthesis of 1,2-Dimethylimidazole-4-sulfonyl Chloride (Step 1)
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Reagent Loading: In the flask, add chlorosulfonic acid (1.1 eq). Cool the flask to 0°C in an ice-salt bath.

  • Reactant Addition: Dissolve 1,2-dimethylimidazole (1.0 eq) in an anhydrous, inert solvent like dichloromethane (DCM). Add this solution to the dropping funnel.

  • Reaction: Add the imidazole solution dropwise to the stirred chlorosulfonic acid over 45-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, very carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.

  • Isolation: Filter the solid product quickly using a Buchner funnel. Wash the solid with a small amount of ice-cold water to remove any residual acid. Dry the product under high vacuum.

  • Crucial Note: Use the isolated 1,2-dimethylimidazole-4-sulfonyl chloride immediately in the next step to prevent hydrolysis.

Protocol 2: Synthesis of this compound (Step 2)
  • Setup: In a clean, dry flask, suspend the crude 1,2-dimethylimidazole-4-sulfonyl chloride (1.0 eq) from Step 1 in a suitable solvent like THF or dioxane.

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Amination: Add concentrated ammonium hydroxide (3-5 eq) dropwise to the stirred suspension. A noticeable exotherm may occur. Maintain the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (as monitored by TLC/LC-MS).

  • Workup: If a precipitate has formed, filter the solid product. If not, remove the organic solvent under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[1] Alternatively, if acidic impurities are present, perform the pH-adjusted extraction described in Question 3 before crystallization.

Data Summary for Optimization

The following table summarizes key parameters and their expected impact on the synthesis.

ParameterConditionExpected Effect on YieldExpected Effect on PurityRationale
Temperature (Step 1) 0-5°COptimal High Minimizes side reactions and degradation.
> 10°CDecreased Decreased Promotes formation of isomers and decomposition.
Moisture AnhydrousHigh High Prevents hydrolysis of sulfonyl chloride intermediate.[1][2]
Trace H₂OSignificantly Decreased Decreased Forms inactive sulfonic acid impurity.
NH₄OH Stoichiometry (Step 2) 1-2 equivalentsLow Moderate Incomplete reaction, unreacted sulfonyl chloride remains.
3-5 equivalentsHigh High Drives the reaction to completion and neutralizes HCl.[4]
Intermediate Handling Use ImmediatelyHigh High Avoids degradation and hydrolysis of the sulfonyl chloride.
Store > 1 hour (ambient)Decreased Decreased Prone to decomposition upon exposure to air/moisture.

References

  • Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments.Journal of Organic Chemistry, 2014.
  • Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides.MDPI, 2021.
  • Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments.Organic Chemistry Portal.
  • Synthesis and properties of the sulfonyl analogues of 4(5)-aminoimidazole-5(4)-carboxamide, 4(5)-(formylamino)imidazole-5(4).Journal of Medicinal Chemistry, 1980.
  • Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiprolifer
  • Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole.
  • The Role of 1,2-Dimethylimidazole-4-sulfonyl Chloride in Advanced Organic Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
  • The stucture of the product of chlorosulfonation of 1-methylimidazole.
  • Common issues in sulfonamide synthesis and solutions.BenchChem.
  • 1,2-Dimethylimidazole synthesis.ChemicalBook.
  • Technical Support Center: Synthesis of Sulfonamide Deriv
  • Synthesis of imidazolesulfonyl chloride.PrepChem.com.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.BenchChem.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.PMC - NIH.
  • Preparation method for 1,2-dimethylimidazole.
  • Amination of the p-acetaminobenzene sulfonyl chloride.University of Missouri–St. Louis.
  • Modular Two-Step Route to Sulfondiimidamides.
  • 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds.
  • Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts.PMC - NIH.
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions.Journal of the American Chemical Society, 2024.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents.PMC - NIH.
  • 1,2-Dimethylimidazole 97%.Sigma-Aldrich.
  • 1 2 Dimethylimidazole 98%.Sarchem Labs.
  • A convenient synthetic route to sulfonimidamides
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Technical Support Center: Synthesis of 1,2-Dimethylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-Dimethylimidazole-4-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to purity during the synthesis of this important heterocyclic building block. We will move beyond simple procedural steps to explore the chemical principles behind common issues, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Section 1: Synthesis Overview and Critical Control Points

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to minimize side-product formation. The general pathway involves the preparation of the 1,2-dimethylimidazole core, followed by electrophilic sulfonation and subsequent amidation.

A typical synthetic approach can be visualized as follows:

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination A 2-Methylimidazole B 1,2-Dimethylimidazole A->B  Dimethyl Carbonate  or Methyl Iodide   C 1,2-Dimethylimidazole-4-sulfonyl Chloride B->C  Chlorosulfonic Acid (ClSO3H)  Anhydrous Conditions   D This compound C->D  Ammonium Hydroxide (NH4OH)  or Ammonia Gas  

Caption: General synthetic workflow for this compound.

Expert Insight: Each step in this sequence presents unique challenges. The N-methylation must be selective to avoid quaternization. The chlorosulfonation is highly sensitive to moisture and can generate isomeric impurities. Finally, the amination must be controlled to prevent side reactions with the reactive sulfonyl chloride intermediate.

Section 2: Troubleshooting Guide

This section addresses specific purity-related problems in a question-and-answer format.

Question 1: My final product shows two distinct spots on TLC/HPLC with very similar retention factors. What is the likely cause and how can I resolve it?

Answer: This is a classic and frequently encountered issue, most likely stemming from the formation of a constitutional isomer during the chlorosulfonation step (Step 2).

  • Causality: The electrophilic substitution of the 1,2-dimethylimidazole ring with chlorosulfonic acid can occur at either the C4 or C5 position. While the C4 position is generally favored, reaction conditions such as temperature and reaction time can influence the regioselectivity, leading to the formation of the undesired 1,2-Dimethylimidazole-5-sulfonamide isomer. These isomers often have very similar polarities, making them difficult to separate.

  • Identification Protocol:

    • LC-MS/MS Analysis: This is the most definitive method. While both isomers will have the same parent mass, their fragmentation patterns may differ. More importantly, their distinct retention times on a validated LC method will confirm the presence of an isomeric mixture.[1][2]

    • ¹H NMR Spectroscopy: Careful analysis of the aromatic region in the ¹H NMR spectrum can distinguish between the two isomers. The C4-substituted product will show a singlet for the C5-proton, while the C5-substituted product will show a singlet for the C4-proton. The chemical shifts of these protons will be different due to the varying electronic environments.

  • Resolution Strategies:

    • Reaction Optimization: Lowering the temperature of the chlorosulfonation reaction (e.g., to 0°C or below) and ensuring slow, controlled addition of the imidazole to the chlorosulfonic acid can significantly improve the regioselectivity and favor the formation of the desired C4 isomer.

    • Fractional Recrystallization: This technique can be effective if a solvent system is identified where the two isomers have sufficiently different solubilities. This often requires screening various solvents and solvent mixtures (e.g., isopropanol/water, ethanol/hexane).

    • Preparative Chromatography: While challenging on a large scale, flash column chromatography using a high-resolution silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in dichloromethane or heptane) can effectively separate the isomers.

Question 2: The yield of my amination step (Step 3) is very low, and I've isolated a water-soluble byproduct. What went wrong?

Answer: This issue points directly to the hydrolysis of the key intermediate, 1,2-dimethylimidazole-4-sulfonyl chloride.

  • Causality: Sulfonyl chlorides are highly reactive electrophiles.[3] They readily react with nucleophiles, and water is a potent one. If the sulfonyl chloride intermediate is exposed to moisture during workup, storage, or even during the amination reaction itself (if using aqueous ammonia), it will hydrolyze to form the corresponding 1,2-dimethylimidazole-4-sulfonic acid . This sulfonic acid is highly polar, water-soluble, and will not react further to form the desired sulfonamide, thus drastically reducing the yield.

  • Preventative Measures & Protocol:

    • Strict Anhydrous Conditions: Ensure all glassware for the chlorosulfonation step is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable.

    • Immediate Use of Intermediate: The 1,2-dimethylimidazole-4-sulfonyl chloride intermediate should ideally be used immediately in the next step without prolonged storage. If storage is necessary, it must be under strictly anhydrous and inert conditions.

    • Controlled Amination: When using aqueous ammonium hydroxide, the reaction should be performed at a low temperature (e.g., 0-5°C) to minimize hydrolysis. The sulfonyl chloride should be added slowly to the cold ammonia solution. Alternatively, using anhydrous ammonia gas bubbled through an anhydrous solvent containing the sulfonyl chloride can eliminate the risk of hydrolysis.

G A 1,2-Dimethylimidazole-4-sulfonyl Chloride (Reactive Intermediate) B Desired Product: This compound A->B  Reaction with NH3  (Desired Pathway)   C Side Product: 1,2-Dimethylimidazole-4-sulfonic Acid A->C  Reaction with H2O  (Hydrolysis - Competing Pathway)  

Caption: Competing reaction pathways for the sulfonyl chloride intermediate.

Question 3: My final product is discolored (yellow or brown). How can I obtain a clean, white solid?

Answer: Discoloration is typically caused by trace amounts of highly conjugated impurities or degradation products formed during the reaction.

  • Causality:

    • Reaction Conditions: Overheating during any of the reaction steps, particularly the chlorosulfonation which uses a strong acid, can lead to minor degradation of the imidazole ring.

    • Starting Material Quality: Impurities in the initial 2-methylimidazole or 1,2-dimethylimidazole can carry through and degrade under the harsh reaction conditions.[4]

    • Aerial Oxidation: Some impurities may be susceptible to oxidation upon exposure to air during workup or drying.

  • Purification Protocol:

    • Charcoal Treatment: During recrystallization, add a small amount (typically 1-2% by weight) of activated charcoal to the hot, dissolved solution of your crude product.

    • Hot Filtration: Boil the solution with the charcoal for 5-10 minutes to allow for adsorption of the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

    • Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization. This process should yield a significantly purer and whiter product.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the single most critical parameter for ensuring high purity in this synthesis? A: Without question, it is the rigorous exclusion of moisture during and after the chlorosulfonation step. The sulfonyl chloride intermediate is the lynchpin of the synthesis, and its stability dictates the success of the subsequent amination.[3] Preventing its hydrolysis is paramount to achieving both high yield and high purity.

Q: What is the recommended method for monitoring reaction progress? A: Thin Layer Chromatography (TLC) is excellent for monitoring the consumption of the starting imidazole in steps 1 and 2. For the final amination step, High-Performance Liquid Chromatography (HPLC) is superior as it can better resolve the sulfonyl chloride intermediate, the sulfonamide product, and the sulfonic acid byproduct. A simple HPLC-UV method is often sufficient for routine monitoring.

Q: Can I use a different methylating agent besides dimethyl carbonate for Step 1? A: Yes, other methylating agents like methyl iodide or dimethyl sulfate can be used. However, dimethyl carbonate is often preferred for industrial applications as it is less toxic and more environmentally friendly.[5] Be aware that reagents like methyl iodide are more reactive and may require careful temperature control to avoid the formation of quaternary imidazolium salts.

Section 4: Key Experimental Protocols

Protocol 1: Recrystallization for Final Product Purification

This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally on a small scale first. A propanol/water system is often effective for sulfonamides.[6]

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water) at room temperature and at boiling. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot primary solvent (e.g., isopropanol) required to fully dissolve the solid.

  • Decolorization (if needed): If the solution is colored, add 1-2% w/w activated charcoal and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, the flask can be cooled further in an ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by HPLC

This method provides a baseline for developing a quality control analysis.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 220 nm and 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg of sample in 10 mL of 50:50 Acetonitrile/Water

References

  • Google Patents. (2016). CN106045912A - Preparation method for 1,2-dimethylimidazole.
  • ResearchGate. (n.d.). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. Retrieved from [Link]

  • Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 04(01), 001–015. Retrieved from [Link]

  • Maas, A., et al. (2017). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS. Analytical and Bioanalytical Chemistry, 409(3), 835-843. Retrieved from [Link]

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • Doughty, D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (2016). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
  • Google Patents. (2009). CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity.

Sources

Technical Support Center: Derivatization Reactions with 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of DMISC in derivatization reactions for analytical applications, primarily focusing on enhancing detection in liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) and what are its primary applications?

A1: 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) is a chemical reagent used for derivatization. Its primary function is to react with specific functional groups in an analyte molecule to improve its analytical detection, particularly in LC-MS. The imidazole and sulfonyl chloride groups in DMISC's structure make it a versatile reagent.[1][2] The most common application of DMISC is the derivatization of phenolic compounds to enhance their ionization efficiency and fragmentation in electrospray ionization mass spectrometry (ESI-MS).[3][4][5] This results in the formation of dimethylimidazolesulfonyl (DMIS) derivatives that are stable in aqueous solutions and produce strong signals in the mass spectrometer.[3][4] It has been successfully used for the analysis of various phenolic compounds, including steroidal estrogens and the anesthetic propofol.[4][6]

Q2: What functional groups does DMISC react with?

A2: DMISC is highly selective for phenolic hydroxyl groups.[4] It can also react with secondary amines, but it is generally unreactive towards aliphatic hydroxyl groups.[4][5] This selectivity is advantageous when analyzing complex molecules with multiple potential reaction sites.

Q3: What are the storage and handling recommendations for DMISC?

A3: DMISC is a sulfonyl chloride, which is a class of compounds sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition.[1][7] Protective gloves, clothing, and eye protection should be worn when handling the reagent.[1]

Troubleshooting Guide

This section addresses common issues encountered during derivatization reactions with DMISC in a question-and-answer format.

Reaction Issues

A4: Low or no product yield is a common issue in derivatization reactions. The underlying causes can be multifaceted, ranging from reagent quality to reaction conditions.

Possible Causes & Solutions:

  • DMISC Degradation: DMISC is susceptible to hydrolysis. If the reagent has been improperly stored or is old, it may have degraded.

    • Solution: Use a fresh bottle of high-purity DMISC. Ensure the reagent is stored under anhydrous conditions.

  • Suboptimal Reaction pH: The derivatization of phenols with sulfonyl chlorides is pH-dependent. The reaction is typically carried out under basic conditions to deprotonate the phenolic hydroxyl group, making it a better nucleophile.[8]

    • Solution: Optimize the pH of the reaction mixture. A common starting point is a pH of 9-10 using a non-nucleophilic buffer like sodium carbonate or borate buffer.[8]

  • Insufficient Reaction Time or Temperature: The reaction kinetics may be slow under the current conditions.

    • Solution: Increase the reaction time or temperature. Optimization studies are recommended to find the ideal balance, as excessive heat can lead to degradation of the analyte or reagent.[9]

  • Analyte Degradation: The analyte itself might be unstable under the derivatization conditions.

    • Solution: Analyze a sample of the underivatized analyte to check for degradation. If degradation is observed, milder reaction conditions (lower temperature, shorter time) may be necessary.

Side Product Formation

A5: The formation of side products can complicate data analysis and reduce the yield of the desired derivative.

Common Side Products & Mitigation Strategies:

  • Hydrolyzed DMISC: The most common side product is the hydrolyzed form of DMISC, 1,2-dimethylimidazole-4-sulfonic acid. This occurs when the reagent reacts with water in the sample or solvent.[10]

    • Mitigation: Use anhydrous solvents and minimize the exposure of the reaction mixture to air.

  • Reaction with Other Nucleophiles: If your sample matrix is complex, DMISC may react with other nucleophilic species present.

    • Mitigation: A sample clean-up step prior to derivatization, such as solid-phase extraction (SPE), can remove interfering compounds.[11]

  • Analyte Degradation Products: As mentioned previously, harsh reaction conditions can lead to the degradation of the target analyte.

    • Mitigation: Optimize reaction conditions to be as mild as possible while still achieving complete derivatization.

Analytical & Purification Issues

A6: While DMIS derivatives are generally reported to be stable, instability can occur under certain conditions.[3]

Troubleshooting Derivative Stability:

  • pH of the Final Solution: The stability of the sulfonate ester bond can be pH-dependent.

    • Solution: After derivatization, adjust the pH of the sample to a neutral or slightly acidic range before analysis or storage.

  • Storage Conditions: Improper storage of the derivatized sample can lead to degradation.

    • Solution: Store derivatized samples at low temperatures (e.g., 4°C or -20°C) and protect them from light, especially if the analyte is light-sensitive.[12]

A7: Purification is often necessary to remove excess reagent and byproducts before analysis.

Purification Strategies:

  • Liquid-Liquid Extraction (LLE): After derivatization, LLE can be used to extract the more hydrophobic derivative into an organic solvent, leaving behind the more polar unreacted reagent and byproducts in the aqueous phase.[6]

  • Solid-Phase Extraction (SPE): SPE can be a highly effective method for purifying the derivatized product. A reverse-phase SPE cartridge can be used to retain the derivatized analyte, while unreacted DMISC and other polar impurities are washed away. The purified derivative is then eluted with an organic solvent.[11]

Experimental Protocols & Data

General Derivatization Protocol for Phenolic Compounds

This is a starting point protocol that should be optimized for your specific analyte and matrix.

  • Sample Preparation: Prepare a solution of your analyte in a suitable solvent (e.g., acetonitrile).

  • pH Adjustment: Add a basic buffer (e.g., 0.1 M sodium carbonate, pH 10) to the analyte solution.

  • Derivatization: Add a solution of DMISC in an organic solvent (e.g., acetone or acetonitrile) to the reaction mixture. The molar ratio of DMISC to analyte should be optimized, but a 10-fold excess is a good starting point.

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding a small amount of an acid (e.g., formic acid) to neutralize the mixture.

  • Purification: Purify the derivatized sample using LLE or SPE as described in Q7.

  • Analysis: Analyze the purified sample by LC-MS.

Recommended Reaction Conditions
ParameterRecommended RangeRationale
pH 9 - 11Facilitates deprotonation of phenolic hydroxyl groups for nucleophilic attack.
Temperature 40 - 70 °CBalances reaction rate with potential for analyte/reagent degradation.
Time 15 - 60 minShould be optimized to ensure complete reaction without byproduct formation.
DMISC:Analyte Ratio 5:1 to 50:1 (molar)A significant excess of DMISC drives the reaction to completion.
Solvent Acetonitrile, AcetoneAprotic solvents are preferred to minimize hydrolysis of DMISC.

Visualizations

Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_cleanup Workup & Analysis Sample Analyte in Solution pH_Adjust Adjust pH (9-11) Sample->pH_Adjust Add_DMISC Add DMISC Reagent pH_Adjust->Add_DMISC Incubate Incubate (e.g., 60°C, 30 min) Add_DMISC->Incubate Quench Quench Reaction Incubate->Quench Purify Purify (LLE or SPE) Quench->Purify Analyze LC-MS Analysis Purify->Analyze

Caption: A typical workflow for the derivatization of analytes with DMISC.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Low/No Product? Check_Reagent Is DMISC fresh? Start->Check_Reagent Check_pH Is pH optimal (9-11)? Check_Reagent->Check_pH Yes Solution_Reagent Use fresh DMISC Check_Reagent->Solution_Reagent No Check_Conditions Time/Temp sufficient? Check_pH->Check_Conditions Yes Solution_pH Optimize pH Check_pH->Solution_pH No Check_Analyte Analyte stable? Check_Conditions->Check_Analyte Yes Solution_Conditions Increase time/temp Check_Conditions->Solution_Conditions No Solution_Analyte Use milder conditions Check_Analyte->Solution_Analyte No End Problem Solved Check_Analyte->End Yes Solution_Reagent->End Solution_pH->End Solution_Conditions->End Solution_Analyte->End

Caption: A decision tree for troubleshooting low derivatization yield.

References

  • Carlson, R.M., et al. (1984). Phenol Analysis Using 2-Fluorenesulfonyl Chloride as a UV-Fluorescent Derivatizing Agent. Journal of Chromatographic Science. Available at: [Link]

  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents.
  • Al-Kindy, S.M.Z., et al. (2011). Microfluidic Precolumn Derivatization of Environmental Phenols with Coumarin-6-Sulfonyl Chloride and HPLC Separation. Journal of Chromatographic Science. Available at: [Link]

  • Carlson, R.M., et al. (1984). Phenol Analysis Using 2-Fluorenesulfonyl Chloride as a UV-Fluorescent Derivatizing Agent. Journal of Chromatographic Science. Available at: [Link]

  • Guo, Y., et al. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Journal of Chromatography B. Available at: [Link]

  • Robertson, R.E., & Laughton, P.M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • King, J.F., et al. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Carey, J.S., et al. (2006). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Chocholouš, P., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Available at: [Link]

  • King, J.F., & Hillhouse, J.H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. Available at: [Link]

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Available at: [Link]

  • Socher, G., et al. (2001). Sulfonated Compounds by RP (IP) LC-MS. Chromatographia. Available at: [Link]

  • Lasekan, O., & Lasekan, O. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods. Available at: [Link]

  • Chromatography Online. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Available at: [Link]

  • Socher, G., et al. (2001). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Journal of Chromatography A. Available at: [Link]

  • Maas, A., et al. (2017). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • ResearchGate. (2019). A) Derivatization of complex sulfonamides through the parent sulfonyl chloride. Available at: [Link]

  • D'Ascenzo, G., et al. (2002). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of AOAC International. Available at: [Link]

  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Bahrami, K., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry. Available at: [Link]

  • Iancu, V., & Vlase, L. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Tse, F.L.S., & Welling, P.G. (1982). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Li, Y., et al. (2021). A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. Analytica Chimica Acta. Available at: [Link]

  • Wang, Y., et al. (2022). and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Organic Letters. Available at: [Link]

  • Guo, Y., et al. (2007). 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine. Journal of Chromatography B. Available at: [Link]

  • Guo, Y., et al. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. Journal of Chromatography B. Available at: [Link]

  • KapMtr, et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Available at: [Link]

  • Organic Chemistry Explained. (2020). Alcohols to Alkyl Chlorides, Part 6. YouTube. Available at: [Link]

  • Prentice, B.M., et al. (2014). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Journal of Visualized Experiments. Available at: [Link]

  • Krupcík, J., et al. (1990). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,2-Dimethylimidazole-4-sulfonyl Chloride in Advanced Organic Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of the novel derivatization reagent (1,2-dimethylimidazole-5-sulfonyl chloride), estradiol, and two previously reported sulfonyl chloride reagents. Available at: [Link]

  • Li, X., et al. (2020). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. The Journal of Organic Chemistry. Available at: [Link]

  • Drug Discovery and Development. (2012). Testing Drug Stability for Long-Term Storage. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. YouTube. Available at: [Link]

  • ChemHelp ASAP. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Available at: [Link]

Sources

Technical Support Center: Enhancing Ionization Efficiency with 1,2-Dimethylimidazole-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 1,2-Dimethylimidazole-4-sulfonamide derivatives in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the ionization efficiency and overall performance of their analytical methods for compounds that are otherwise challenging to detect. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure your success in utilizing these powerful derivatizing agents.

PART 1: CORE DIRECTIVE - A Guide to Enhanced Analyte Response

The use of 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) to form this compound (DMIS) derivatives represents a significant advancement in the analysis of compounds with poor ionization efficiency, particularly phenolics and other molecules with active hydrogens.[1][2][3] The primary challenge with these analytes in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is often their low proton affinity or their tendency to form adducts that are not easily detectable. Derivatization with DMISC addresses this by introducing a permanently charged moiety, the dimethylimidazole group, which significantly enhances the analyte's response in positive-ion ESI-MS.[1][2]

The underlying principle of this technique is the conversion of a poorly ionizable functional group (e.g., a hydroxyl group on a phenol or a primary/secondary amine) into a derivative that is readily protonated. The DMIS derivative, once formed, carries a basic dimethylimidazole group that has a high affinity for protons, leading to the formation of intense [M+H]⁺ ions.[1][2] This not only improves the signal intensity but can also lead to more predictable and structurally informative fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in compound identification and quantification.[1][4]

Frequently Asked Questions (FAQs)

Q1: What types of compounds are suitable for derivatization with 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC)?

A1: DMISC is particularly effective for compounds containing phenolic hydroxyl groups.[1][3] This includes a wide range of environmentally and biologically relevant molecules such as chloro-, aryl-, and alkylphenols, steroidal estrogens, and hydroxy-polycyclic aromatic hydrocarbons (OHPAHs).[1] Additionally, it has been successfully applied to the anesthetic agent propofol.[2] While primarily targeting phenols, DMISC can also react with secondary amines.[3] However, it is reported to be selective for phenols in the presence of aliphatic alcohols.[3]

Q2: What are the main advantages of using DMISC for derivatization?

A2: The key advantages include:

  • Enhanced Ionization Efficiency: The DMIS derivatives produce intense [M+H]⁺ ions in positive-ion ESI-MS, significantly improving detection limits.[1][2]

  • Improved Chromatographic Properties: The resulting derivatives often exhibit excellent chromatographic behavior.[1]

  • Stable Derivatives: The formed dimethylimidazolesulfonyl (DMIS) derivatives are stable in aqueous solutions, which is beneficial for sample handling and analysis.[1][3]

  • Facile Derivatization Procedure: The reaction is typically straightforward to perform.[1]

Q3: How does derivatization with DMISC affect the fragmentation in MS/MS analysis?

A3: The fragmentation of DMIS derivatives is often predictable and provides valuable structural information. For simple phenols, the product ion spectra are typically dominated by ions corresponding to the DMIS and dimethylimidazole moieties.[1] In the case of larger molecules like OHPAHs with multiple aromatic rings, prominent ArO⁺ ions can be observed, with their relative intensity increasing with the number of rings.[1] This predictable fragmentation is highly advantageous for developing multiple reaction monitoring (MRM) methods for quantitative analysis.

Q4: Can I use DMISC for quantitative analysis?

A4: Absolutely. The derivatization method has been successfully validated for the quantitative analysis of 1-hydroxypyrene in human urine and propofol in serum samples.[1][2] The enhanced signal intensity and reliable fragmentation patterns allow for the development of sensitive and robust LC-ESI-MS/MS methods with low limits of quantification (LLoQ) and detection (LoD).[2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound derivatives.

Problem Potential Causes Troubleshooting Steps & Explanations
Low or No Derivatization Product Detected 1. Incomplete Reaction: Insufficient reaction time, temperature, or reagent concentration. 2. pH of the reaction mixture is not optimal. 3. Degradation of DMISC reagent. 4. Analyte degradation. 1. Optimize Reaction Conditions: Systematically vary the reaction time, temperature, and the molar excess of DMISC to find the optimal conditions for your specific analyte. 2. Adjust pH: The derivatization reaction is pH-dependent. Ensure the reaction buffer maintains the optimal pH for the reaction to proceed efficiently. For phenolic compounds, a basic pH is generally required to deprotonate the hydroxyl group, making it a better nucleophile. 3. Verify Reagent Quality: DMISC is a sulfonyl chloride and can be sensitive to moisture. Use fresh reagent and store it under anhydrous conditions. 4. Assess Analyte Stability: Confirm that your analyte is stable under the derivatization conditions.
High Background Noise or Contamination Peaks 1. Excess Derivatization Reagent: Unreacted DMISC and its hydrolysis products can contribute to background noise. 2. Contaminants in Solvents or Reagents: Impurities in the solvents or other reagents can interfere with the analysis.[5] 3. Sample Matrix Effects: Components of the biological or environmental matrix can cause ion suppression or enhancement.[6]1. Sample Cleanup Post-Derivatization: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step after the derivatization to remove excess reagent and byproducts.[2] 2. Use High-Purity Reagents: Always use LC-MS grade solvents and high-purity reagents to minimize contamination.[7] 3. Optimize Sample Preparation: Develop a robust sample preparation protocol to remove interfering matrix components before derivatization.[8][9]
Poor Peak Shape or Splitting Peaks 1. Chromatographic Issues: Incompatible mobile phase, column degradation, or inappropriate gradient.[10] 2. Injector Problems: Partial clogging or improper sample injection.[11] 3. Presence of Isomers or Tautomers: The analyte itself or the derivative may exist in multiple forms.1. Optimize Chromatography: Adjust the mobile phase composition, gradient profile, and column temperature to improve peak shape. Ensure the mobile phase is compatible with the derivatized analyte. 2. Maintain the LC System: Regularly clean and maintain the injector and autosampler to ensure proper functioning.[11] 3. Investigate Isomers: If isomers are suspected, consider using a higher resolution column or modifying the chromatographic conditions to achieve separation.
Unexpected Fragmentation Patterns 1. In-source Fragmentation: High source temperature or cone voltage can cause premature fragmentation of the derivative.[5] 2. Formation of Adducts: The derivatized analyte may still form adducts with salts or solvents in the mobile phase.[12] 3. Presence of Impurities: Co-eluting impurities can contribute to the observed fragmentation pattern.1. Optimize MS Source Parameters: Reduce the source temperature and cone/fragmentor voltage to minimize in-source fragmentation and maximize the abundance of the [M+H]⁺ precursor ion. 2. Modify Mobile Phase: Reduce the concentration of salts in the mobile phase or switch to a more volatile buffer system to minimize adduct formation. 3. Improve Chromatographic Separation: Enhance the chromatographic resolution to separate the analyte of interest from any co-eluting impurities.

Experimental Protocols & Visualizations

General Derivatization Protocol for Phenolic Compounds

This protocol provides a general workflow for the derivatization of phenolic compounds with DMISC. It is essential to optimize the specific conditions for your analyte of interest.

  • Sample Preparation:

    • Extract the analyte from the sample matrix using an appropriate method (e.g., LLE or SPE).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable aprotic solvent (e.g., acetonitrile).

  • Derivatization Reaction:

    • To the reconstituted sample, add a basic catalyst (e.g., triethylamine or potassium carbonate) to facilitate the deprotonation of the phenolic hydroxyl group.

    • Add a solution of DMISC in an aprotic solvent. A molar excess of DMISC is typically used.

    • Incubate the reaction mixture at an optimized temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

  • Reaction Quenching and Sample Cleanup:

    • Quench the reaction by adding a small amount of aqueous solution.

    • Perform a cleanup step (e.g., LLE with n-hexane or SPE) to remove excess reagent and byproducts.[2]

  • LC-MS/MS Analysis:

    • Evaporate the final extract and reconstitute in the initial mobile phase.

    • Inject an aliquot into the LC-MS/MS system for analysis.

Visualizing the Derivatization Workflow

DerivatizationWorkflow Derivatization Workflow with DMISC cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Cleanup cluster_analysis Analysis start Start with Sample Matrix extraction Analyte Extraction (LLE/SPE) start->extraction drydown1 Solvent Evaporation extraction->drydown1 reconstitute1 Reconstitute in Aprotic Solvent drydown1->reconstitute1 add_base Add Basic Catalyst reconstitute1->add_base add_dmisc Add DMISC Solution add_base->add_dmisc incubate Incubate (e.g., 60°C, 30 min) add_dmisc->incubate quench Quench Reaction incubate->quench cleanup Post-Reaction Cleanup (LLE/SPE) quench->cleanup drydown2 Final Evaporation cleanup->drydown2 reconstitute2 Reconstitute in Mobile Phase drydown2->reconstitute2 analysis LC-MS/MS Analysis reconstitute2->analysis

Caption: A typical workflow for the derivatization of analytes using DMISC.

Mechanism of Ionization Enhancement

IonizationMechanism Mechanism of Enhanced Ionization cluster_analyte Poorly Ionizable Analyte cluster_reagent Derivatizing Agent cluster_product Highly Ionizable Derivative cluster_ms Mass Spectrometry Analyte Phenolic Compound (Ar-OH) Derivative DMIS Derivative (Ar-O-SO2-DMIS) Analyte->Derivative Derivatization Reaction DMISC DMISC DMISC->Derivative Protonated Intense [M+H]⁺ Ion Derivative->Protonated Electrospray Ionization (ESI)

Caption: The conversion of a poorly ionizable analyte to a highly ionizable derivative.

References

  • Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Journal of Chromatography B, 855(2), 159-165. [Link]

  • Maas, A., Wirtz, S., Piper, T., Thevis, M., & Schänzer, W. (2017). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS. Analytical and bioanalytical chemistry, 409(4), 1039–1046. [Link]

  • Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. ResearchGate. [Link]

  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. [Link]

  • Wang, R., & Cole, R. B. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(12), 1833–1843. [Link]

  • LCGC. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. LCGC. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • ACG Publications. (n.d.). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis. [Link]

  • Keller, B. O., & Li, L. (2001). Interferences and contaminants encountered in modern mass spectrometry. Analytical and bioanalytical chemistry, 369(1), 27–37. [Link]

  • Kingston Mass Spectrometry Facility. (n.d.). Things to avoid in Mass spectrometry (MS). Kingston Mass Spectrometry Facility. [Link]

Sources

Technical Support Center: Stability of 1,2-Dimethylimidazole-4-sulfonamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Dimethylimidazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. While specific stability data for this compound is not extensively published, this document synthesizes information on the stability of related sulfonamide and imidazole compounds to offer field-proven insights and best practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors: pH, temperature, and light exposure.

  • pH: Sulfonamides can undergo acid- or base-catalyzed hydrolysis.[1] Extreme pH values (highly acidic or alkaline) are likely to accelerate the degradation of the sulfonamide bond. The imidazole ring is generally stable but can be affected by strong acids and bases.

  • Temperature: Elevated temperatures typically increase the rate of chemical degradation, including hydrolysis. For long-term storage, solutions should be kept at recommended low temperatures.

  • Light: Many sulfonamide-containing compounds are susceptible to photodegradation, especially when exposed to UV light.[2][3][4] This can lead to the formation of various degradation products.

Q2: What are the recommended solvents for dissolving and storing this compound?

A2: While specific solubility data is limited, based on its structure, this compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols (e.g., ethanol, methanol). For aqueous solutions, the use of buffers is recommended to maintain a stable pH. The related compound 1,2-Dimethylimidazole is soluble in water.[5]

Q3: How should I store solutions of this compound to ensure maximum stability?

A3: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but this should be verified for your specific application.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: If in an aqueous solution, use a buffer to maintain a pH close to neutral (pH 6-8), as sulfonamides are generally more stable in this range.[1]

  • Inert Atmosphere: For sensitive applications, consider purging the solution with an inert gas like nitrogen or argon to prevent oxidative degradation.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound solutions.

Problem Potential Cause Troubleshooting Steps
Unexpected loss of compound activity or concentration. Chemical Degradation: The compound may be degrading due to improper storage conditions (pH, temperature, light).1. Verify Storage Conditions: Ensure the solution is stored at the correct temperature, protected from light, and at an appropriate pH. 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from a solid stock. 3. Perform a Stability Study: Conduct a small-scale stability study under your experimental conditions to determine the degradation rate (see Experimental Protocols section).
Precipitation of the compound from the solution. Low Solubility: The concentration of the compound may exceed its solubility in the chosen solvent, especially at lower temperatures. pH Shift: A change in pH can affect the ionization state and solubility of the compound.1. Check Solubility Limits: You may need to use a lower concentration or a different solvent system. 2. Control pH: Ensure the pH of your solution is maintained, especially when mixing with other reagents. 3. Gentle Warming and Sonication: Briefly warm the solution or sonicate to help redissolve the precipitate. However, be cautious of potential temperature-induced degradation.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation Products: The new peaks are likely degradation products resulting from hydrolysis or photodegradation. Contamination: The solution may be contaminated.1. Analyze a Freshly Prepared Sample: Compare the chromatogram of the problematic sample with that of a freshly prepared solution. 2. Characterize Unknown Peaks: If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks to infer their structure and relation to the parent compound. 3. Review Handling Procedures: Ensure all glassware and solvents are clean to avoid contamination.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in an amber vial at -20°C or below.

Protocol 2: Recommended Procedure for Conducting a Short-Term Stability Study

This protocol will help you determine the stability of this compound under your specific experimental conditions.

  • Solution Preparation: Prepare a solution of this compound in your experimental buffer or solvent at the working concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze a sample of the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration. This will serve as your baseline.

  • Incubation: Aliquot the remaining solution into several amber vials and store them under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C in an incubator).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove one aliquot and analyze it using the same analytical method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.

Visualizing Potential Degradation Pathways

While specific degradation products of this compound are not well-documented, we can postulate potential pathways based on the known chemistry of sulfonamides.

Hydrolytic Cleavage

Hydrolysis is a common degradation pathway for sulfonamides, which can occur under acidic or basic conditions, leading to the cleavage of the sulfur-nitrogen bond.

This compound This compound 1,2-Dimethylimidazole-4-sulfonic acid 1,2-Dimethylimidazole-4-sulfonic acid This compound->1,2-Dimethylimidazole-4-sulfonic acid Hydrolysis (Acidic/Basic) Ammonia Ammonia This compound->Ammonia Hydrolysis (Acidic/Basic)

Caption: Potential hydrolytic degradation of this compound.

Photodegradation Pathway

Photodegradation can proceed through various mechanisms, including the cleavage of the S-N bond and modifications to the imidazole ring.

This compound This compound Reactive Oxygen Species Reactive Oxygen Species This compound->Reactive Oxygen Species UV Light Degradation Products Degradation Products Reactive Oxygen Species->Degradation Products Oxidation

Caption: Generalized photodegradation pathway for this compound.

References

  • Maas, A., et al. (2017). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS. Analytical and Bioanalytical Chemistry, 409(3), 835-843. Available from: [Link]

  • Lin, T. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. Available from: [Link]

  • Stolarczyk, A., et al. (2006). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Przeglad Lekarski, 63 Suppl 3, 16-19. Available from: [Link]

  • Yadav, S., & Singh, S. (2022). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 21(6), 1-10. Available from: [Link]

  • Felczak, A., et al. (2022). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 23(12), 6753. Available from: [Link]

  • Barceló, D., & Petrovic, M. (2007). Studies on sulfonamide degradation products. TrAC Trends in Analytical Chemistry, 26(1), 2-11. Available from: [Link]

  • Prebihal, M. E., et al. (2012). 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine. Analytical Chemistry, 84(21), 9477-9484. Available from: [Link]

  • Akhtar, J., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 282. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(5), 554-559. Available from: [Link]

  • Li, D., et al. (2022). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 12(1), 6393. Available from: [Link]

  • Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424(Pt B), 127661. Available from: [Link]

  • Slideshare. (2016). Analysis of sulfonamides. Available from: [Link]

  • BIOFOUNT. (n.d.). This compound. Available from: [Link]

  • Prebihal, M. E., et al. (2012). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. Analytical Chemistry, 84(21), 9477-9484. Available from: [Link]

  • Loftin, K. A., et al. (2008). Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. Journal of Environmental Quality, 37(2), 378-386. Available from: [Link]

  • Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Available from: [Link]

  • AquaPlasmid. (n.d.). 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride. Available from: [Link]

  • Awad, S., et al. (2021). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Journal of Environmental Management, 290, 112599. Available from: [Link]

  • Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 642, 149-159. Available from: [Link]

  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences, S0022-3549(24)00412-9. Available from: [Link]

  • Aydin, F., & Buyukserin, F. (2018). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter, 14(38), 7846-7856. Available from: [Link]

  • Loftin, K. A., et al. (2008). Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. Journal of Environmental Quality, 37(2), 378-386. Available from: [Link]

  • PubChem. (n.d.). 1H-imidazole-2-sulfonamide. Available from: [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-imidazole-4-sulfonamide (C4H7N3O2S). Available from: [Link]

  • Li, X., et al. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. Food Chemistry, 361, 130094. Available from: [Link]

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Overcoming matrix effects in sulfonamide analysis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Overcoming Matrix Effects in Sulfonamide Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and practical solutions for overcoming matrix effects in the quantitative analysis of sulfonamides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to develop robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding matrix effects.

Q1: What are matrix effects and why are they a significant problem in sulfonamide analysis?

A1: The "matrix" refers to all components in a sample apart from the analyte of interest[1]. In sulfonamide analysis, this could include proteins, lipids, salts, and other endogenous compounds from matrices like plasma, milk, or tissue[1]. Matrix effects are the alteration (suppression or enhancement) of the analyte's signal response due to the presence of these co-extracted components.[2][3] This is particularly problematic in methods using electrospray ionization (ESI) for mass spectrometry, where co-eluting matrix components can compete with sulfonamide analytes for ionization, leading to inaccurate quantification.[1][4][5]

Q2: What is the primary cause of matrix effects in LC-MS/MS?

A2: The most common cause is ion suppression . During the ESI process, the analyte and co-eluting matrix components are present in the same droplet. They compete for the limited available charge and access to the droplet surface for release into the gas phase.[1][4] If matrix components are more surface-active or have a higher proton affinity, they can preferentially ionize, reducing the number of charged analyte ions that reach the mass spectrometer detector.[1][4] This leads to a lower-than-expected signal, compromising the accuracy and sensitivity of the analysis.[6]

Q3: Can matrix effects enhance the analyte signal?

A3: Yes, although less common than ion suppression, ion enhancement can occur. Certain matrix components can, under specific conditions, improve the ionization efficiency of the analyte.[1][2][4] However, like suppression, this effect is often unpredictable and variable between samples, leading to inaccurate results.

Q4: Are all sample matrices the same?

A4: No. The complexity and composition of the matrix have a direct impact on the severity of matrix effects. For example, matrices like plasma and tissue are generally more complex than urine due to higher concentrations of proteins and lipids. Food matrices such as milk, honey, or meat also present unique challenges due to their diverse compositions.

Q5: Is there a single method that completely eliminates matrix effects?

A5: Unfortunately, there is no universal solution. The most effective strategy often involves a combination of approaches, including efficient sample preparation, optimized chromatographic separation, and appropriate calibration techniques.[3][6] The "gold standard" for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) for each analyte.[4]

Part 2: Troubleshooting and Mitigation Strategies

This section provides detailed, actionable guidance for addressing matrix effects at each stage of your analytical workflow.

Strategy 1: Optimizing Sample Preparation

The most effective way to combat matrix effects is to remove interfering components before analysis.[1] The choice of technique depends on the matrix complexity and the physicochemical properties of the sulfonamides.

The following decision tree can guide your choice of an appropriate sample preparation technique.

SamplePrep_Decision_Tree cluster_legend Legend start Start: Sample Matrix matrix_type High Protein/Fat? (e.g., Plasma, Tissue, Milk) start->matrix_type simple_matrix Low Protein/Fat? (e.g., Urine, Water) matrix_type->simple_matrix No ppt Protein Precipitation (PPT) matrix_type->ppt Yes, quick & dirty lle Liquid-Liquid Extraction (LLE) matrix_type->lle Yes, cleaner spe Solid-Phase Extraction (SPE) matrix_type->spe Yes, cleanest quechers QuEChERS matrix_type->quechers Yes, for food/tissue simple_matrix->spe Yes, for trace levels dilute Dilute & Shoot simple_matrix->dilute Yes l1 Decision Point l2 Less Selective Method l3 More Selective Method

Caption: Decision tree for selecting a sample preparation method.

  • Protein Precipitation (PPT):

    • When to Use: A fast, high-throughput method for biological fluids like plasma or serum.

    • Causality: PPT uses an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to denature and precipitate large protein molecules. While effective at removing proteins, it is a non-selective method and may leave behind other matrix components like phospholipids, which are notorious for causing ion suppression.

    • Protocol:

      • Pipette 100 µL of plasma into a microcentrifuge tube.

      • Add 300 µL of ice-cold acetonitrile containing the internal standard.

      • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

      • Centrifuge at >10,000 x g for 10 minutes at 4°C.

      • Carefully transfer the supernatant to a new tube for analysis.

  • Liquid-Liquid Extraction (LLE):

    • When to Use: When a cleaner extract than PPT is required. It is effective for separating analytes based on their differential solubility in two immiscible liquids.

    • Causality: LLE partitions the sulfonamides from the aqueous sample matrix into an immiscible organic solvent (e.g., ethyl acetate).[7] By adjusting the pH of the aqueous phase, the ionization state of the sulfonamides can be controlled to maximize their transfer into the organic phase, leaving polar interferences behind.

    • Protocol:

      • To 1 mL of sample, add an appropriate internal standard.

      • Adjust the pH of the sample according to the pKa of the target sulfonamides.

      • Add 3 mL of ethyl acetate.

      • Vortex for 2 minutes, then centrifuge to separate the layers.

      • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in the mobile phase for injection.

  • Solid-Phase Extraction (SPE):

    • When to Use: For complex matrices or when low detection limits are required. SPE provides the cleanest extracts by combining analyte retention with matrix interference removal.[1]

    • Causality: SPE utilizes a solid sorbent to selectively retain the sulfonamides while matrix components are washed away. The choice of sorbent (e.g., reversed-phase C18, ion-exchange) is critical and should be tailored to the properties of the sulfonamides and the matrix.

    • Protocol (Reversed-Phase SPE):

      • Condition the SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.

      • Load 1 mL of the pre-treated sample onto the cartridge.

      • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

      • Elute the sulfonamides with 1 mL of methanol or acetonitrile.

      • Evaporate the eluate and reconstitute as in the LLE protocol.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • When to Use: Widely used for multi-residue analysis in complex food and environmental samples like fruits, vegetables, and meat.[8][9][10]

    • Causality: QuEChERS is a two-step process. First, an extraction and partitioning step using acetonitrile and salts separates the analytes from the bulk matrix.[8] The second step, dispersive SPE (d-SPE), uses a combination of sorbents (e.g., PSA to remove fatty acids, C18 to remove non-polar interferences) to clean up the extract.[8][11]

    • Protocol (for Chicken Muscle): [9]

      • Weigh 2 g of homogenized sample into a 50 mL centrifuge tube.

      • Add 8 mL of water and 10 mL of 1% acetic acid in acetonitrile.

      • Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium acetate).

      • Shake vigorously for 1 minute and centrifuge.

      • Transfer a 6 mL aliquot of the supernatant to a d-SPE tube containing PSA and C18 sorbents.

      • Shake for 1 minute and centrifuge.

      • The final supernatant is ready for LC-MS/MS analysis.

TechniqueSelectivityThroughputCostTypical Recovery (%)Matrix Effect Reduction
Dilute & Shoot Very LowVery HighVery Low~100%Minimal
PPT LowHighLow85-100%Low to Moderate
LLE ModerateModerateModerate70-95%Moderate to High
SPE HighLowHigh80-110%High
QuEChERS HighHighModerate80-110%[8]High
Strategy 2: Chromatographic Optimization

Even with good sample cleanup, chromatographic separation is key to resolving analytes from any remaining matrix components.

  • Q: My sulfonamide peak is showing significant suppression. How can I improve my chromatography?

    • A: Shift the Retention Time: The majority of matrix interferences, especially phospholipids from plasma, tend to elute in the earlier part of a reversed-phase chromatogram. By modifying your gradient, you can aim to elute your sulfonamide analytes in a "cleaner" region of the chromatogram.

    • A: Change Column Selectivity: If co-elution persists, switch to a column with a different stationary phase. If you are using a standard C18 column, consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These offer different retention mechanisms (e.g., pi-pi interactions) that can alter the elution order of analytes and interferences.

    • A: Use a Smaller Particle Size (UHPLC): Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with sub-2 µm particles. This results in sharper, narrower peaks. Narrower peaks have a lower probability of co-eluting with matrix interferences, thereby reducing the temporal overlap in the ion source.

Strategy 3: Calibration and Quantification Strategies

Your choice of calibration method is the final and most critical step in ensuring accurate quantification in the presence of unavoidable matrix effects.

Calib_Strategy start Is a Stable Isotope-Labeled Internal Standard (SIL-IS) a match for EACH analyte available? sil_is Use SIL-IS with Solvent-Based Calibration start->sil_is Yes (Ideal) no_sil_is Is the matrix consistent across all samples? start->no_sil_is No matrix_matched Use Matrix-Matched Calibration no_sil_is->matrix_matched Yes std_add Use Standard Addition (for few samples or highly variable matrix) no_sil_is->std_add No

Caption: Decision workflow for selecting a calibration strategy.

  • The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

    • Causality: A SIL-IS is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte.[4] It will co-elute with the analyte and experience the exact same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively normalized, leading to highly accurate and precise results.

    • When to Use: This is the best available option and should be used whenever possible, especially for regulated bioanalysis.[4]

  • Matrix-Matched Calibration

    • Causality: This method involves preparing calibration standards in a blank matrix that is identical to the study samples.[12][13][14] By doing so, the standards and the unknown samples experience similar matrix effects. This allows for more accurate quantification compared to standards prepared in a pure solvent, as the slope of the calibration curve will account for the consistent signal suppression or enhancement.[13][15]

    • Protocol:

      • Obtain a pooled batch of blank matrix (e.g., drug-free plasma).

      • Spike this blank matrix with known concentrations of sulfonamide standards to create a series of calibrators.[15]

      • Process these matrix-matched calibrators using the exact same sample preparation procedure as the unknown samples.

      • Construct the calibration curve by plotting the analyte response against the concentration.

  • Standard Addition

    • Causality: In this method, the calibration curve is generated within each individual sample. This makes it a powerful tool when the matrix varies significantly from sample to sample, or when a representative blank matrix is unavailable.[4]

    • Protocol:

      • Divide each unknown sample into several (e.g., four) aliquots.

      • Leave one aliquot as is. Spike the remaining aliquots with increasing, known amounts of the analyte.

      • Analyze all aliquots and plot the instrument response versus the concentration of the added analyte.

      • The concentration of the analyte in the original, unspiked sample is determined by extrapolating the linear regression line to the x-intercept.

Part 3: Method Validation

Any method developed to overcome matrix effects must be rigorously validated according to established guidelines, such as those from the FDA or ICH.[16][17][18]

Key Validation Parameters:

  • Selectivity: Demonstrate that the method can differentiate and quantify the analytes from endogenous matrix components.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) on different days.

  • Matrix Effect Quantification: A quantitative assessment should be performed by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solvent.

    • Formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

  • Recovery: Evaluates the efficiency of the extraction procedure.

    • Formula: Recovery (%) = (Peak Area of Pre-extraction Spiked Sample / Peak Area of Post-extraction Spiked Sample) * 100

References

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Preprints.org. Available at: [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 905, 64-71. Available at: [Link]

  • Simpkins, S. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]

  • Fahmy, T., & El-Labban, M. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Chromatographic Science, 48(8), 633-639. Available at: [Link]

  • Souza, I., et al. (2014). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. In Liquid Chromatography - Applications. IntechOpen. Available at: [Link]

  • Baranowska, I., & Koper, M. (2018). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? Critical Reviews in Analytical Chemistry, 48(2), 119-126. Available at: [Link]

  • Dolan, J. (2001). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 19(7), 672-675. Available at: [Link]

  • Marinou, E., et al. (2018). Evaluation of matrix effects in LC–MS/MS. Calibration curves were... ResearchGate. Available at: [Link]

  • Ko, D. H., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 68(9), 1133-1141. Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Available at: [Link]

  • Xu, Y., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition, 10(12), 4335-4345. Available at: [Link]

  • Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. Available at: [Link]

  • Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Available at: [Link]

  • Parab, S. R., & Amritkar, P. N. (2012). Development and validation of a procedure for determination of sulfonamide residues in pasteurized milk using modified QuEChERS method and liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 95(5), 1528-1533. Available at: [Link]

  • Melsbach, A., et al. (2018). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 410(20), 4947-4956. Available at: [Link]

  • Shefa, A. A., et al. (2022). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 27(15), 4991. Available at: [Link]

  • Whiteaker, J. R., et al. (2019). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of Proteome Research, 18(9), 3425-3435. Available at: [Link]

  • Gasilova, N., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(8), 1636-1644. Available at: [Link]

  • de Castro, P. A., et al. (2017). QuEChERS-HPLC-DAD method for sulphonamides in chicken breast. Food Additives & Contaminants: Part A, 34(4), 538-546. Available at: [Link]

  • Feign, A. M., et al. (2019). Quantification of five sulfonamides using internal standard normalization from simultaneous precursor ion scans acquired from a benchtop mass spectrometer. Analytical Methods, 11(35), 4534-4541. Available at: [Link]

  • Płotka-Wasylka, J., & Namieśnik, J. (2019). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. TrAC Trends in Analytical Chemistry, 116, 293-310. Available at: [Link]

  • Wang, J., et al. (2020). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. Analytical Methods, 12(40), 4885-4894. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Horwitz, W. (1977). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal - Association of Official Analytical Chemists, 60(5), 1014-1044. Available at: [Link]

  • La-Rue, B. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. Available at: [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 8-10. Available at: [Link]

  • Shimadzu Asia Pacific. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. Available at: [Link]

  • D'Hud, N. V., et al. (2021). Late‐Stage O Labeling of Primary Sulfonamides via a Degradation–Reconstruction Pathway. Angewandte Chemie International Edition, 60(33), 18076-18081. Available at: [Link]

Sources

Technical Support Center: Optimization and Troubleshooting for DMIS Derivatives in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 1,2-dimethylimidazole-4-sulfonyl (DMIS) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and validated protocols for optimizing your LC-MS/MS workflow. Our goal is to move beyond simple procedural lists and explain the underlying principles, empowering you to make informed decisions and overcome common analytical challenges.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational questions regarding the use of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) as a derivatizing agent.

Q1: What is the primary purpose of using DMISC for derivatization in LC-MS/MS?

A1: The primary purpose is to enhance the detection of phenolic and steroidal compounds. Many of these molecules, such as environmental phenols or steroidal estrogens, exhibit poor ionization efficiency in their native state, leading to low sensitivity in mass spectrometry. Derivatization with DMISC converts these analytes into DMIS derivatives, which have significantly improved ionization properties.[1][2]

The key to this enhancement lies in the dimethylimidazole group. This group has a pKa of 8.0, which means it is readily protonated under the acidic mobile phase conditions typically used in reversed-phase LC-MS.[1] This pre-formed positive charge dramatically increases ionization efficiency in positive-ion electrospray ionization (ESI), resulting in intense [M+H]⁺ ions and, consequently, lower detection limits.[1]

Q2: How does derivatization with DMISC compare to other common reagents like dansyl chloride?

A2: DMISC offers distinct advantages over reagents like dansyl chloride.

  • Superior Ionization Efficiency: The pKa of the dimethylimidazole group (8.0) is significantly higher than that of the dansyl group (approx. 3.3).[1] This means that at typical LC-MS pH ranges (e.g., pH 3-5), a DMIS derivative will have a much higher degree of protonation and ionization efficiency compared to a dansyl derivative, leading to better sensitivity.[1]

  • Favorable Fragmentation: In tandem mass spectrometry (MS/MS), DMIS derivatives of simple phenols reliably produce dominant product ions corresponding to the DMIS and dimethylimidazole moieties.[1] This predictable fragmentation is ideal for creating highly specific and sensitive Multiple Reaction Monitoring (MRM) methods.

Q3: Which ionization source, ESI or APCI, is recommended for DMIS derivatives?

A3: Electrospray ionization (ESI) in positive ion mode is the recommended source for DMIS derivatives. The derivatization is specifically designed to add a readily protonated site to the analyte, a feature that ESI capitalizes on for efficient ion generation.[1][3] Atmospheric Pressure Chemical Ionization (APCI) is generally better suited for less polar, more volatile compounds that are thermally stable, which may not be the optimal choice for the typically polar DMIS derivatives.[3][4]

Section 2: Experimental Protocols & Workflows

A successful analysis begins with a robust and reproducible protocol. The following sections provide detailed, step-by-step guidance.

Workflow Overview: From Sample to Signal

The diagram below illustrates the complete analytical workflow for the analysis of DMIS derivatives from a biological matrix.

DMIS_Workflow Figure 1: General Analytical Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction Deriv Reaction with DMISC Extraction->Deriv Clean Extract Cleanup Post-Reaction Cleanup (e.g., LLE) Deriv->Cleanup LC LC Separation Cleanup->LC Final Sample MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Data Processing & Quantification MS->Data Data Acquisition

Caption: General Analytical Workflow for DMIS Derivatives.

Protocol 2.1: DMISC Derivatization of Phenolic Compounds in Extracted Samples

This protocol is a generalized procedure. Optimal conditions, such as reagent concentration and incubation time, should be empirically determined for each specific analyte.[5]

Materials:

  • Dried sample extract

  • DMISC reagent solution (e.g., 1 mg/mL in anhydrous acetonitrile)

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 9.0)

  • Quenching solution (e.g., formic acid)

  • Anhydrous acetonitrile

  • Vortex mixer

  • Incubator or heating block (set to 60°C)

Procedure:

  • Reconstitution: Reconstitute the dried sample extract in 100 µL of the reaction buffer. Vortex briefly to ensure the residue is fully dissolved.

  • Reagent Addition: Add 50 µL of the DMISC reagent solution to the sample.

    • Expert Insight: The use of anhydrous acetonitrile is critical as DMISC is moisture-sensitive and can hydrolyze, reducing its derivatization efficiency.

  • Incubation: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes.

    • Causality: The elevated temperature accelerates the reaction kinetics between the sulfonyl chloride group of DMISC and the phenolic hydroxyl group of the analyte.

  • Quenching: After incubation, cool the sample to room temperature. Add 10 µL of formic acid to quench the reaction by consuming any excess DMISC reagent.

  • Final Preparation: The sample is now ready for direct injection or a subsequent cleanup step (e.g., Liquid-Liquid Extraction with n-hexane) to remove excess reagent before LC-MS/MS analysis.[2]

  • Validation Check: To confirm reaction completion, analyze a high-concentration standard. The peak for the underivatized analyte should be absent or significantly diminished (>90% reduction).[1]

Section 3: Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Troubleshooting Diagram: Low Signal Intensity

Low or no signal is one of the most common issues. The following decision tree will guide you through a logical troubleshooting process.

Troubleshooting_Low_Signal Figure 2: Troubleshooting Low Signal Intensity Start Low or No Signal Detected CheckDeriv Step 1: Verify Derivatization Start->CheckDeriv DerivOK Derivatization is Complete CheckDeriv->DerivOK Yes DerivFail Incomplete Derivatization CheckDeriv->DerivFail No CheckLC Step 2: Check LC Performance DerivOK->CheckLC DerivActions Troubleshoot Reaction: - Check DMISC reagent age/storage - Verify buffer pH - Optimize incubation time/temp - Ensure sample is dry before reaction DerivFail->DerivActions LCOK Chromatography is Good (Sharp, Symmetrical Peaks) CheckLC->LCOK Yes LCFail Poor Chromatography CheckLC->LCFail No CheckMS Step 3: Check MS/MS Parameters LCOK->CheckMS LCActions Troubleshoot LC: - Check for leaks - Confirm mobile phase composition - Flush or replace column - Check for analyte adsorption LCFail->LCActions MSOK MS is Tuned & Calibrated CheckMS->MSOK Yes MSFail MS Sensitivity is Low CheckMS->MSFail No MatrixEffect Consider Matrix Effects MSOK->MatrixEffect MSActions Troubleshoot MS: - Infuse standard to check sensitivity - Clean ion source - Optimize source parameters (gas, temp, voltage) - Verify MRM transitions MSFail->MSActions

Caption: A step-by-step guide for diagnosing low signal intensity.

Q&A: Common Troubleshooting Scenarios

Q4: My derivatization reaction is incomplete. What are the likely causes?

A4: Several factors can lead to poor derivatization efficiency:

  • Reagent Degradation: DMISC is sensitive to moisture. Ensure it is stored in a desiccator and that anhydrous solvents are used for preparing the reagent solution. Old or improperly stored reagent is a primary cause of failure.

  • Incorrect pH: The reaction requires a basic environment (pH ~9) to deprotonate the phenolic hydroxyl group, making it nucleophilic enough to attack the sulfonyl chloride. Verify the pH of your buffer.

  • Sample Matrix Interference: Residual water or other nucleophilic compounds in your extracted sample can consume the DMISC reagent. Ensure your sample extract is completely dry before reconstitution.[6]

  • Suboptimal Conditions: The reaction time and temperature may need to be optimized for your specific analyte. Some sterically hindered phenols may require longer incubation or higher temperatures.

Q5: I'm observing significant peak tailing and/or splitting in my chromatograms. What should I investigate?

A5: Poor peak shape is typically an issue with the chromatography.[7]

  • Secondary Interactions: DMIS derivatives can have residual silanol interactions with the stationary phase. Try a column with high-purity silica and robust end-capping. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can help suppress these interactions.

  • Column Contamination or Void: If the problem develops over time, your column may be contaminated or have a void at the inlet.[7] Try flushing the column according to the manufacturer's instructions or reversing it (if permissible) to wash the inlet frit. If this fails, replace the column.

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[7] If possible, the final sample diluent should be as close in composition to the starting mobile phase as possible.

Q6: My results are inconsistent and show poor reproducibility, especially in biological samples. What is the cause?

A6: This is a classic symptom of matrix effects , where co-eluting endogenous compounds from the biological sample interfere with the ionization of your target analyte.[8][9] This can cause either ion suppression (lower signal) or enhancement (higher signal), leading to inaccurate and irreproducible quantification.[10]

How to Diagnose and Mitigate Matrix Effects:

  • Post-Column Infusion: This is a qualitative test where you infuse a constant flow of your analyte standard into the MS source while injecting a blank, extracted matrix sample. Dips or spikes in the baseline signal at certain retention times indicate regions of ion suppression or enhancement.[11]

  • Quantitative Assessment: A more common approach is to compare the peak area of an analyte spiked into a post-extraction blank matrix sample with the peak area of the same analyte in a neat solvent. A significant difference indicates the presence of matrix effects.[9]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use a more selective sample preparation technique, like Solid-Phase Extraction (SPE), to better remove interfering compounds.[6][12]

    • Optimize Chromatography: Adjust the LC gradient to chromatographically separate your analyte from the interfering region.[10]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable correction during data processing.[10][13]

Section 4: Parameter Optimization Tables

The following tables provide starting points for your method development. These parameters should be optimized for your specific instrument and analyte.[14][15]

Table 1: Example MS/MS Parameters for 1-Hydroxypyrene-DMIS Derivative [1]

ParameterSettingRationale
Polarity PositiveThe DMIS group is designed to be readily protonated.
Precursor Ion [M+H]⁺ m/z 377Corresponds to the protonated DMIS derivative of 1-hydroxypyrene.
Product Ion m/z 217A stable, high-intensity fragment ion representing the DMIS moiety.
Collision Gas NitrogenStandard collision gas for fragmentation.
Dwell Time 150 msA good starting point for balancing scan speed and signal intensity.
Q1/Q3 Resolution UnitStandard resolution for quantitative MRM analysis.

Table 2: General LC Gradient Starting Conditions (Reversed-Phase C18)

Time (min)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile)
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955

References

  • Title: 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Derivatization in Sample Preparation for LC‐MS Bioanalysis Source: ResearchGate URL: [Link]

  • Title: Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols Source: MDPI URL: [Link]

  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Online URL: [Link]

  • Title: Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance Source: ResearchGate URL: [Link]

  • Title: Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development and validation of a Chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites Isosorbide 2-Mononitrate and Isosorbide 5-Mononitrate of Isosorbide dinitrate in rat and human plasma Source: ResearchGate URL: [Link]

  • Title: A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions Source: LCGC URL: [Link]

  • Title: Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ESI vs APCI. Which ionization should I choose for my application? Source: YouTube URL: [Link]

  • Title: Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry Source: Separation Science URL: [Link]

  • Title: Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) Source: PubMed URL: [Link]

  • Title: The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS Source: Agilent URL: [Link]

  • Title: Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography Source: Technology Networks URL: [Link]

Sources

Technical Support Center: Analysis of Sulfonamide Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of sulfonamide impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in sulfonamide drug substances and products. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to Sulfonamide Impurity Analysis

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine.[1][2] The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[3] Therefore, robust and reliable analytical methods are crucial for their detection and quantification.[4] This guide will focus on practical challenges and solutions related to the analysis of these impurities, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

General

Q1: What are the common sources of impurities in sulfonamides?

Impurities in sulfonamides can originate from various stages of the drug development and manufacturing process. These include:

  • Synthesis-related impurities: Byproducts, intermediates, and unreacted starting materials from the chemical synthesis process.[5][6]

  • Degradation products: Formed due to exposure of the drug substance or product to stress conditions like heat, light, humidity, acid, base, and oxidation.[7][8][9]

  • Contaminants: Extraneous substances introduced from raw materials, solvents, or the manufacturing environment.[10]

  • Reagent-related impurities: Residual reagents or catalysts used during synthesis.[10]

Q2: What are the regulatory guidelines I should follow for sulfonamide impurity analysis?

Several international guidelines provide a framework for the control of impurities in pharmaceuticals. Key guidelines include:

  • ICH Q3A(R2): Impurities in New Drug Substances.[11]

  • ICH Q3B(R2): Impurities in New Drug Products.[12]

  • ICH Q2(R1): Validation of Analytical Procedures.

  • EMA Guidelines: The European Medicines Agency provides specific guidelines on the control of impurities.[13]

These guidelines detail the thresholds for reporting, identification, and qualification of impurities.[11]

Sample Preparation

Q3: My sulfonamide sample is in a complex matrix (e.g., animal tissue, milk). What is the best sample preparation technique?

For complex matrices, the goal is to extract the sulfonamides and their impurities while minimizing interferences.[1] Common and effective techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids.[2][5] It is often used to remove unreacted starting materials.[5]

  • Solid-Phase Extraction (SPE): SPE is a highly selective method for sample clean-up and concentration. It involves passing the sample through a solid sorbent that retains the analytes of interest, which are then eluted with a suitable solvent.[1]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and efficient sample preparation method, particularly for multi-residue analysis in food and environmental samples.[1][14] It typically involves an extraction with a buffered solvent followed by a dispersive SPE clean-up step.[14][15]

The choice of technique depends on the specific matrix, the physicochemical properties of the sulfonamides and their impurities, and the analytical method being used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and LC-MS analysis of sulfonamide impurities.

HPLC Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Secondary interactions: Silanol groups on the silica-based column can interact with basic sulfonamides, causing peak tailing.

    • Column overload: Injecting too much sample can lead to peak fronting.

    • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.

    • Column degradation: Loss of stationary phase or voids in the column packing.

  • Solutions:

    • Modify mobile phase: Add a competing base (e.g., triethylamine) or use a buffer at a pH that suppresses the ionization of the analytes.

    • Use a different column: Consider a column with end-capping to block silanol groups or a polymer-based column.

    • Reduce injection volume or sample concentration: This can help prevent column overload.

    • Check column performance: Regularly perform system suitability tests to monitor column health.

Issue 2: Co-elution of Impurities with the Main Peak or Other Impurities

  • Possible Causes:

    • Insufficient chromatographic resolution: The chosen column and mobile phase are not providing adequate separation.[16]

    • Similar physicochemical properties: The impurities and the main compound have very similar polarities.

  • Solutions:

    • Optimize mobile phase composition: Adjust the organic solvent ratio, try a different organic modifier (e.g., methanol instead of acetonitrile), or alter the pH. A gradient elution is often necessary for separating complex mixtures.[17]

    • Change the stationary phase: Use a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18).

    • Adjust temperature: Lowering or raising the column temperature can sometimes improve resolution.

    • Employ 2D-LC: For extremely complex samples, two-dimensional liquid chromatography can provide enhanced separation.

Issue 3: Low Sensitivity for Trace Impurities

  • Possible Causes:

    • Inadequate detector wavelength: The selected UV wavelength may not be the optimum for the impurity of interest.

    • Low concentration of the impurity: The impurity is present at a level below the detection limit of the method.

    • Poor sample preparation: Inefficient extraction or significant sample loss during clean-up.

  • Solutions:

    • Use a Photo-Diode Array (PDA) detector: A PDA detector allows for the monitoring of a range of wavelengths simultaneously, ensuring the optimal wavelength is used for each impurity.[17]

    • Increase injection volume: This can increase the signal for low-level impurities, but be mindful of potential peak distortion.

    • Concentrate the sample: Use SPE or other techniques to concentrate the sample before injection.

    • Switch to a more sensitive detector: For very low-level impurities, LC-MS/MS offers significantly higher sensitivity and selectivity.[2][18]

LC-MS Troubleshooting

Issue 4: Ion Suppression or Enhancement

  • Possible Causes:

    • Matrix effects: Co-eluting matrix components can compete with the analytes for ionization in the MS source, leading to a decrease (suppression) or increase (enhancement) in the signal.[19]

    • High salt concentration in the mobile phase: Non-volatile salts can build up in the MS source and suppress ionization.

  • Solutions:

    • Improve sample clean-up: Utilize more effective sample preparation techniques like SPE or QuEChERS to remove interfering matrix components.[1][14]

    • Optimize chromatography: Adjust the chromatographic conditions to separate the analytes from the interfering matrix components.

    • Use an isotopically labeled internal standard: This can help to compensate for matrix effects as the internal standard will be affected similarly to the analyte.

    • Use a volatile mobile phase additive: Replace non-volatile buffers (e.g., phosphate) with volatile ones (e.g., ammonium formate or ammonium acetate).

Issue 5: Difficulty in Identifying Unknown Impurities

  • Possible Causes:

    • Lack of reference standards: The impurity is not a known compound, and no standard is available for comparison.

    • Insufficient mass spectral information: The mass spectrum does not provide enough information for structural elucidation.

  • Solutions:

    • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF-MS provide accurate mass measurements, which can be used to determine the elemental composition of the impurity.

    • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion and analyzing the resulting product ions can provide valuable structural information.[20]

    • Forced Degradation Studies: Deliberately degrading the drug substance under various stress conditions (acid, base, oxidation, heat, light) can help to generate potential degradation products and aid in their identification.[7][8][9][21]

    • Isolation and NMR: For critical impurities, preparative HPLC can be used to isolate a sufficient quantity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[22]

Experimental Protocols

Protocol 1: General HPLC Method for Sulfonamide Impurity Profiling

This protocol provides a starting point for developing an HPLC method for the analysis of sulfonamide impurities. Optimization will be required based on the specific sulfonamide and its potential impurities.

  • Instrumentation: HPLC with UV/PDA detector.[17]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

Time (min)%A%B
0955
254060
301090
351090
36955
40955
  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 270 nm (or scan with PDA).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sulfonamide sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[7][8][9][21]

  • Acid Degradation:

    • Dissolve the sulfonamide in a 50:50 mixture of acetonitrile and 0.1 M HCl.

    • Heat at 60 °C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Degradation:

    • Dissolve the sulfonamide in a 50:50 mixture of acetonitrile and 0.1 M NaOH.

    • Heat at 60 °C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Dissolve the sulfonamide in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place the solid sulfonamide powder in a hot air oven at 105 °C for 24 hours.

    • Dissolve the stressed sample in a suitable diluent for analysis.

  • Photolytic Degradation:

    • Expose the solid sulfonamide powder to UV light (254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Dissolve the stressed sample in a suitable diluent for analysis.

Visualizations

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subgraph "cluster_0" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Sample" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Extraction" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Clean-up" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sample" -> "Extraction" [label="LLE, SPE, QuEChERS"]; "Extraction" -> "Clean-up"; }

subgraph "cluster_1" { label="Analytical Separation"; style="filled"; color="#F1F3F4"; "HPLC" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "LC-MS" [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label="Detection & Identification"; style="filled"; color="#F1F3F4"; "UV_PDA" [label="UV/PDA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MS" [label="MS/MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HRMS" [label="HRMS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_3" { label="Data Analysis & Reporting"; style="filled"; color="#F1F3F4"; "Quantification" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Identification" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reporting" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }

"Clean-up" -> "HPLC"; "Clean-up" -> "LC-MS"; "HPLC" -> "UV_PDA"; "LC-MS" -> "MS"; "MS" -> "HRMS"; "UV_PDA" -> "Quantification"; "MS" -> "Quantification"; "HRMS" -> "Identification"; "Quantification" -> "Reporting"; "Identification" -> "Reporting"; } enddot

Caption: Workflow for Sulfonamide Impurity Analysis.

dot digraph "Forced_Degradation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Drug_Substance" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="Drug Substance/Product"];

subgraph "cluster_stress" { label="Stress Conditions"; style="filled"; color="#F1F3F4"; "Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Base" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thermal" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Photolytic" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Stability-Indicating\nMethod (HPLC/LC-MS)"]; "Evaluation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="Evaluate Degradation\n& Identify Products"];

"Drug_Substance" -> "Acid"; "Drug_Substance" -> "Base"; "Drug_Substance" -> "Oxidation"; "Drug_Substance" -> "Thermal"; "Drug_Substance" -> "Photolytic";

"Acid" -> "Analysis"; "Base" -> "Analysis"; "Oxidation" -> "Analysis"; "Thermal" -> "Analysis"; "Photolytic" -> "Analysis";

"Analysis" -> "Evaluation"; } enddot

Caption: Forced Degradation Study Workflow.

References

  • Pumirat, P., & Charoenraksa, N. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Analytica Chimica Acta, 850, 6-25. [Link]

  • ResearchGate. (2025). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review | Request PDF. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Journal of the Association of Official Analytical Chemists. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • PubMed Central. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • PubMed. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • PubMed. (n.d.). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. [Link]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. [Link]

  • Agilent. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]

  • ResearchGate. (n.d.). (PDF) Simultaneous determination of 31 Sulfonamide residues in various livestock matrices using liquid chromatography-tandem mass spectrometry. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. [Link]

  • Pharmaffiliates. (n.d.). Pharmaffiliates Sulfonamide-impurities. [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • PubMed. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Journal of Pharmaceutical and Allied Sciences. (n.d.). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combination. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. [Link]

  • Waters. (n.d.). Impurities Application Notebook. [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. [Link]

Sources

Navigating the Nuances of Sulfonamide Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method validation for these widely used synthetic antibacterial agents. As sulfonamide residues in food products and environmental samples are under strict regulation, robust and reliable analytical methods are paramount.[1] This resource provides in-depth, experience-driven insights and troubleshooting strategies to ensure your analytical methods are not only compliant but also scientifically sound.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantitative determination of sulfonamides in the specified matrix.[3]

Core Principles of Method Validation

The foundation of a robust analytical method lies in its validation. Key parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), must be rigorously assessed.[2][4][5][6] These parameters ensure that the method is not only accurate and precise but also specific and stable under varied conditions.[7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the validation of quantitative methods for sulfonamide analysis.

Sample Preparation

Question: My sulfonamide recovery is consistently low and variable. What are the likely causes and how can I improve it?

Answer: Low and inconsistent recovery is a frequent hurdle, often stemming from the sample preparation stage. The complexity of matrices like animal tissues, milk, and honey necessitates an efficient extraction and cleanup process.[8]

  • Causality: Sulfonamides can bind to matrix components like proteins and fats, hindering their extraction. The choice of extraction solvent and cleanup technique is therefore critical. Inefficient extraction fails to liberate all analyte molecules, while inadequate cleanup leaves behind interfering substances that can suppress the analytical signal.[9]

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Acetonitrile is a common choice for its ability to precipitate proteins and efficiently extract sulfonamides.[10] For complex matrices, consider acidified acetonitrile (e.g., with 1% acetic acid or formic acid) to improve the extraction of these slightly acidic compounds.[10]

    • Evaluate Extraction Technique: While liquid-liquid extraction (LLE) is traditional, modern techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) offer superior cleanup and can significantly improve recovery rates.[8][11][12]

    • SPE Sorbent Selection: For sulfonamides, which are weakly acidic, anion exchange or polymeric reversed-phase SPE cartridges are often effective. The choice depends on the specific sulfonamides and the matrix.

    • QuEChERS Modification: The standard QuEChERS protocol, often used for pesticide analysis, may require modification for sulfonamides in animal-derived matrices.[12] Experiment with different salt combinations to optimize the phase separation and analyte partitioning.

    • Evaporation and Reconstitution: After extraction and cleanup, the solvent is often evaporated and the residue reconstituted in a mobile phase-compatible solvent. Ensure complete drying to remove the extraction solvent, but avoid excessive heat which can degrade the analytes. The reconstitution solvent should be strong enough to fully dissolve the residue but not so strong that it causes chromatographic peak distortion.

Question: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I identify and mitigate them?

Answer: Matrix effects, particularly ion suppression or enhancement in LC-MS/MS, are a major concern as they can lead to inaccurate quantification.[13][14] They are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte.[13][14]

  • Identification:

    • Post-Column Infusion: This is a classic experiment where a constant flow of the analyte solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the analyte's signal at the retention time of interest indicates ion suppression or enhancement, respectively.

    • Matrix Factor Calculation: A more quantitative approach involves comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a clean solvent at the same concentration.[14]

  • Mitigation Strategies:

    • Improve Sample Cleanup: As discussed above, more effective sample preparation using SPE or QuEChERS is the first line of defense.[15]

    • Chromatographic Separation: Optimize the HPLC/UHPLC method to chromatographically separate the sulfonamides from the interfering matrix components. This might involve adjusting the gradient, changing the column chemistry, or using a longer column.[1]

    • Dilution: A simple yet effective strategy can be to dilute the sample extract. This reduces the concentration of matrix components, but care must be taken to ensure the analyte concentration remains above the limit of quantitation (LOQ).

    • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for each analyte is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[1]

    • Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for consistent matrix effects.[16]

Chromatography and Detection

Question: I'm having trouble separating all the sulfonamides in my multi-residue method. What chromatographic parameters should I focus on?

Answer: Achieving baseline separation for a suite of sulfonamides can be challenging due to their similar structures and physicochemical properties.

  • Causality: Co-elution occurs when two or more compounds have very similar retention times on the chromatographic column. This can be due to insufficient selectivity of the stationary phase or a non-optimized mobile phase gradient.

  • Troubleshooting Steps:

    • Column Selection: A C18 column is a good starting point for reversed-phase HPLC. However, for closely related sulfonamides, consider columns with different selectivities, such as a phenyl-hexyl or a polar-embedded phase.

    • Mobile Phase Optimization:

      • pH: The pH of the aqueous mobile phase is critical as it affects the ionization state of the sulfonamides. A slightly acidic mobile phase (e.g., using 0.1% formic acid) is commonly used to ensure good peak shape and retention.[17]

      • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Sometimes a combination of both can provide unique selectivity.

      • Gradient Optimization: A shallow gradient elution program will provide better resolution for complex mixtures than an isocratic method.[17] Experiment with the initial and final organic percentages, as well as the gradient slope, to maximize separation.

    • Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but it may also alter selectivity. It's a parameter worth investigating.

Question: My calibration curve is non-linear, especially at higher concentrations. What could be the cause?

Answer: A non-linear calibration curve can arise from several factors, from sample preparation to detector saturation.

  • Causality:

    • Detector Saturation: In UV or fluorescence detection, at high concentrations, the detector response may no longer be proportional to the analyte concentration. In MS detection, the ion source or detector can become saturated.

    • Extraction Inefficiency: The extraction efficiency may not be consistent across the entire concentration range.

    • Analyte Adsorption: At low concentrations, the analyte may adsorb to vials, tubing, or the column itself, leading to a negative deviation from linearity.

  • Troubleshooting Steps:

    • Extend the Dilution Range: If detector saturation is suspected, simply dilute the higher concentration standards and re-inject.

    • Check for Contamination: Ensure that the blank samples are truly blank and that there is no carryover from previous injections.

    • Evaluate the Calibration Model: A linear regression model with a 1/x or 1/x² weighting may be more appropriate if the variance is not constant across the concentration range. In some cases, a quadratic fit may be justified, but this should be used with caution and properly validated.

    • Assess Extraction Recovery at Different Concentrations: Perform recovery experiments at low, medium, and high concentrations to ensure consistency.

Experimental Protocols

Protocol 1: Generic QuEChERS-based Extraction for Sulfonamides in Fish Tissue

This protocol is a starting point and should be optimized and validated for your specific application.

  • Homogenization: Homogenize 100g of fish flesh using a blender to obtain a uniform ground meat consistency.[16]

  • Sample Weighing: Weigh 5g of the homogenized fish sample into a 50 mL centrifuge tube.[16]

  • Extraction:

    • Add 10 mL of acetonitrile and 5 mL of water to the tube.[16]

    • Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).[16]

    • Vortex vigorously for 10 minutes.[16]

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.[16]

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., PSA, C18, and magnesium sulfate).

    • Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: Take the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Protocol 2: Validation of Accuracy and Precision

Accuracy (trueness) and precision are fundamental validation parameters.

  • Prepare Quality Control (QC) Samples: Spike a blank matrix with the sulfonamide standards at a minimum of three concentration levels:

    • Low QC (LQC): ~3 times the Limit of Quantitation (LOQ)

    • Medium QC (MQC): Mid-point of the calibration range

    • High QC (HQC): ~75-85% of the Upper Limit of Quantitation (ULOQ)

  • Intra-day (Repeatability) Analysis:

    • Analyze five replicates of each QC level (LQC, MQC, HQC) on the same day, under the same conditions.

    • Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each level. The %CV should typically be ≤15% (≤20% for LLOQ).

    • Calculate the accuracy as the percentage of the measured mean concentration to the nominal concentration. It should typically be within 85-115% (80-120% for LLOQ).

  • Inter-day (Intermediate Precision) Analysis:

    • Repeat the analysis of the QC samples on at least three different days.

    • Calculate the overall mean, SD, and %CV for each QC level across all days. The acceptance criteria are generally the same as for intra-day precision.

Data Presentation

Table 1: Example Acceptance Criteria for Method Validation Parameters

Validation ParameterAcceptance CriteriaReference
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy (Trueness) 85-115% of nominal value (80-120% at LLOQ)
Precision (Repeatability & Intermediate) %CV ≤ 15% (≤ 20% at LLOQ)
Limit of Quantitation (LOQ) Analyte response is at least 5-10 times the response of the blank
Recovery Consistent, precise, and reproducible
Stability Analyte concentration within ±15% of initial concentration

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful method validation.

MethodValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Core Validation cluster_application Phase 3: Application Dev Method Development (LC & MS Optimization) Proto Protocol Definition Dev->Proto Spec Specificity & Selectivity Proto->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision (Intra & Inter-day) Lin->AccPrec LODLOQ LOD & LOQ AccPrec->LODLOQ Rec Recovery LODLOQ->Rec Stab Stability (Freeze-thaw, Bench-top, etc.) Rec->Stab Sample Routine Sample Analysis Stab->Sample Report Final Report Sample->Report

Caption: A generalized workflow for analytical method validation.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. [Link]

  • Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer - YouTube. [Link]

  • Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. [Link]

  • Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC - PubMed. [Link]

  • Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC - NIH. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]

  • Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) - Journal of Food and Drug Analysis. [Link]

  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry - NUCLEUS information resources. [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS - ACG Publications. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]

  • A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid | Request PDF - ResearchGate. [Link]

  • Bioanalytical Method Validation. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: 1,2-Dimethylimidazole-4-sulfonamide vs. Dansyl Chloride for Analyte Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of small molecules is paramount. Many analytes, particularly those containing primary and secondary amine or phenolic hydroxyl groups, present analytical challenges due to poor ionization efficiency in mass spectrometry (MS) or lack of a native chromophore/fluorophore for optical detection. Chemical derivatization is a powerful pre-analytical strategy to overcome these limitations. This guide provides an in-depth technical comparison of two sulfonyl chloride-based derivatization reagents: the well-established dansyl chloride and the more recently introduced 1,2-dimethylimidazole-4-sulfonamide (DMISC).

The "Why" of Derivatization: Enhancing Analytical Performance

The core principle of derivatization is to chemically modify an analyte to improve its analytical properties. For liquid chromatography-mass spectrometry (LC-MS) applications, the primary goals are:

  • Increased Ionization Efficiency: The introduction of a readily ionizable moiety, such as a tertiary amine, can significantly enhance the signal intensity in electrospray ionization (ESI)-MS, often by orders of magnitude.

  • Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase columns.

  • Enhanced Specificity and Reduced Matrix Effects: By shifting the analyte to a different mass-to-charge (m/z) region and altering its chromatographic properties, derivatization can help to mitigate interference from co-eluting matrix components.

  • Introduction of a Fluorophore: For fluorescence detection, a fluorescent tag is introduced, enabling highly sensitive quantification.

The Incumbent: A Deep Dive into Dansyl Chloride

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, has been a workhorse in bioanalytical chemistry for decades. It reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable, highly fluorescent sulfonamide or sulfonate ester adducts.

Reaction Mechanism and Specificity

The derivatization reaction with dansyl chloride is a nucleophilic attack of the deprotonated amine or phenol on the electrophilic sulfur of the sulfonyl chloride, proceeding optimally under alkaline conditions (pH 9-10.5).[1] The dimethylamino group on the naphthalene ring serves a dual purpose: it is a key component of the fluorophore and it provides a site for efficient protonation in positive mode ESI-MS, significantly boosting the signal.[1][2]

Dansyl Chloride Derivatization cluster_reactants Reactants Analyte Analyte (R-NH2 or R-OH) Derivative Dansylated Derivative (Fluorescent & MS-active) Analyte->Derivative Nucleophilic Attack DansylCl Dansyl Chloride DansylCl->Derivative Alkaline Alkaline Buffer (pH 9-10.5) Alkaline->Analyte Deprotonation DMISC Derivatization cluster_reactants_dmisc Reactants Analyte_DMISC Analyte (R-OH or R2-NH) Derivative_DMISC DMIS Derivative (MS-active) Analyte_DMISC->Derivative_DMISC Nucleophilic Attack DMISC DMISC DMISC->Derivative_DMISC Alkaline_DMISC Alkaline Buffer Alkaline_DMISC->Analyte_DMISC Deprotonation

Caption: Workflow for DMISC derivatization.

Performance Characteristics of DMISC
FeatureDescription
Target Analytes Primarily Phenols; also reported to react with Secondary Amines. [3][4]
Detection Methods LC-MS(/MS) [5]
MS Signal Enhancement Significant enhancement for phenolic compounds. [5]
Fluorescence Fluorescence properties of DMIS derivatives are not well-characterized in the literature.
Derivative Stability DMIS derivatives of phenols are reported to be stable in aqueous solution. [3]Stability of DMIS-amine adducts requires further investigation.

Head-to-Head Comparison: The Current State of Knowledge

ParameterDansyl ChlorideThis compound (DMISC)
Analyte Scope Broad: Primary/secondary amines, phenols.Primarily demonstrated for phenols, with some evidence for secondary amines. Reactivity with primary amines is less clear.
Primary Advantage Dual enhancement: strong fluorescence and MS signal.High MS signal enhancement for phenols due to the proton-affine imidazole moiety.
MS Fragmentation Well-characterized, often with a dominant fragment at m/z 171 (dimethylaminonaphthalene).For phenols, fragmentation is dominated by ions representing the DMIS and dimethylimidazole moieties. [3]Fragmentation of DMIS-amines is not extensively documented.
Derivative Stability Moderate; can be prone to hydrolysis and photodecomposition.DMIS-phenol derivatives are reported to be stable in aqueous solutions. [3]
Matrix Effects Can be significant, but the use of isotopically labeled dansyl chloride can mitigate this.Limited data available on matrix effects, but derivatization is a general strategy to reduce such interferences.

Experimental Protocols

Dansyl Chloride Derivatization of Amino Acids (General Protocol)

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation: Dissolve the amino acid standard or sample in a suitable buffer, such as 100 mM sodium bicarbonate, pH 9.5.

  • Derivatization: Add a 5-fold molar excess of dansyl chloride (dissolved in acetone or acetonitrile) to the sample solution.

  • Incubation: Incubate the reaction mixture at 60°C for 30-60 minutes in the dark.

  • Quenching: Add a small amount of a primary amine solution (e.g., methylamine) to quench the excess dansyl chloride.

  • Analysis: The sample is ready for dilution and injection into the LC-MS system.

This compound (DMISC) Derivatization of Phenols (General Protocol)

This protocol is adapted from the literature and may require optimization. [3]

  • Sample Preparation: Evaporate the sample or standard to dryness under a stream of nitrogen.

  • Reconstitution: Re-dissolve the residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 10.5).

  • Derivatization: Add 100 µL of a 1.0 mg/mL solution of DMISC in acetone.

  • Incubation: Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Analysis: The reaction mixture can be directly injected or further processed prior to LC-MS/MS analysis.

Expert Recommendations and Future Outlook

The choice between dansyl chloride and DMISC will largely depend on the specific analytical challenge at hand.

Choose Dansyl Chloride when:

  • Your analytes include a mix of primary and secondary amines, for which dansylation is a well-validated method.

  • High sensitivity is required, and you have access to a fluorescence detector.

  • A well-established and robust protocol is preferred.

Consider DMISC when:

  • Your primary targets are phenolic compounds, and you are seeking to maximize their signal in positive mode ESI-MS.

  • You are analyzing secondary amines and wish to explore an alternative to dansylation.

Gaps in the Current Knowledge:

The full potential of DMISC as a derivatization agent for a broader range of analytes, particularly primary amines, remains to be fully explored. Head-to-head studies directly comparing the reaction kinetics, derivatization efficiency, MS signal enhancement, and derivative stability of DMISC and dansyl chloride for a diverse set of amines and phenols would be of great value to the analytical community. Furthermore, a thorough investigation into the fluorescence properties of DMIS derivatives is warranted to determine if it can offer a dual-mode detection advantage similar to dansyl chloride.

As new analytical challenges emerge in drug development and life sciences research, the continued exploration and comparative evaluation of novel derivatization reagents like DMISC will be crucial for pushing the boundaries of sensitivity and specificity in chemical analysis.

References

  • Analysis of catecholamines and related compounds in one whole metabolic pathway with high performance liquid chromatography based on derivatization. (2025). ResearchGate. [Link]

  • Targeted quantification of amino acids by dansylation. (n.d.). PMC. [Link]

  • Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. (n.d.). PMC. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Hindawi. [Link]

  • In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. (2020). ACS Publications. [Link]

  • Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. (2011). PubMed. [Link]

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A Comparative Guide to the Validation of Analytical Methods Utilizing 1,2-Dimethylimidazole-4-sulfonamide Chemistry for Enhanced Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of analytical methods that leverage the derivatization chemistry of 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a precursor to 1,2-Dimethylimidazole-4-sulfonamide derivatives, against alternative analytical approaches. We will explore the causality behind experimental choices and present supporting data to demonstrate the robustness and advantages of this methodology in a bioanalytical context.

The validation of a bioanalytical method is a critical process to ensure its suitability for its intended purpose.[1] Regulatory bodies such as the European Medicines Agency (EMA), the U.S. Food and Drug Administration (FDA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines for the validation of analytical procedures.[2][3][4][5][6] These guidelines emphasize the importance of demonstrating specificity, accuracy, precision, linearity, and robustness to ensure the integrity of the data generated.[7][8][9][10][11]

The Challenge of Analyzing Poorly Ionizing Compounds

In liquid chromatography-mass spectrometry (LC-MS), the efficiency of ionization is paramount for achieving high sensitivity. Many pharmaceutical compounds and their metabolites, particularly phenolic and hydroxyl-containing molecules, exhibit poor ionization efficiency in their native state, leading to challenges in achieving the low limits of detection required for pharmacokinetic and toxicokinetic studies.[12] This is where derivatization with reagents like 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) becomes a powerful strategy.

Mechanism of Action: DMISC Derivatization

DMISC is a novel derivatizing agent that reacts with phenolic hydroxyl groups and secondary amines to form stable dimethylimidazolesulfonyl (DMIS) derivatives.[13][14] This derivatization significantly enhances the ionization efficiency of the target analyte in positive-ion electrospray ionization (ESI) LC-MS/MS analysis. The resulting DMIS derivatives produce intense protonated molecules ([M+H]+), which then fragment to yield characteristic and abundant product ions, such as the dimethylimidazole moiety, making them ideal for sensitive and selective quantification using Multiple Reaction Monitoring (MRM).[12][13]

Comparative Analysis: DMISC Derivatization vs. Alternative Methods

To illustrate the practical advantages of DMISC derivatization, we will compare the validation of an LC-MS/MS method for the anesthetic agent propofol, a notoriously difficult compound to analyze due to its poor ionization and fragmentation, using DMISC against a direct analysis approach.[12]

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of an LC-MS/MS method for propofol analysis with and without DMISC derivatization.

Validation Parameter Direct Injection LC-MS/MS (Negative Ion Mode) LC-MS/MS with DMISC Derivatization (Positive Ion Mode) ICH Q2(R2) Guideline Reference
Linearity (r²) ≥ 0.995≥ 0.999Linearity should be evaluated by visual inspection of a plot of signals as a function of analyte concentration or content.[5][8]
Range 25 - 2000 ng/mL5 - 1000 ng/mLThe range is the interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[5][8][15]
Limit of Quantitation (LOQ) ~25 ng/mL5 ng/mLThe quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][8]
Accuracy (% Recovery) 88 - 105%95 - 108%Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[7][10][16]
Precision (%RSD) < 15%< 10%Precision should be assessed using a minimum of 9 determinations covering the specified range or a minimum of 6 determinations at 100% of the test concentration.[7][10][11]
Specificity Potential for matrix interferenceHigh, due to specific MRM transitions of the derivativeThe ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[10][17]

As the data indicates, the DMISC derivatization method offers a significant improvement in the limit of quantitation and a wider dynamic range at the lower end, which is critical for pharmacokinetic studies where drug concentrations can be very low.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of Propofol in Human Serum

This protocol describes the extraction of propofol from a serum matrix and subsequent derivatization with DMISC.

Materials:

  • Human serum

  • Propofol standard solution

  • Acetonitrile (ACN)

  • 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) solution (1 mg/mL in ACN)

  • n-Hexane

  • Sodium bicarbonate buffer (0.1 M, pH 9)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Protein Precipitation: To 100 µL of serum sample, add 200 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Derivatization: Add 50 µL of DMISC solution and 50 µL of sodium bicarbonate buffer to the supernatant.

  • Incubation: Vortex briefly and incubate at 60°C for 15 minutes.

  • Liquid-Liquid Extraction: Add 500 µL of n-hexane, vortex for 1 minute, and centrifuge at 5,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of DMIS-Propofol Derivative

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: Monitor the specific precursor-to-product ion transition for the DMIS-propofol derivative.

  • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Visualization of the Validation Workflow

The following diagram illustrates the key stages in the validation of an analytical method utilizing DMISC derivatization, in accordance with ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Sample Analysis MD1 Analyte & Matrix Selection MD2 Derivatization Optimization (DMISC concentration, pH, temp) MD1->MD2 MD3 LC & MS Parameter Optimization MD2->MD3 V1 Specificity / Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) & Limit of Quantitation (LOQ) V4->V5 V6 Robustness V5->V6 V7 Stability V6->V7 SA1 Routine Sample Analysis V7->SA1 SA2 Incurred Sample Reanalysis SA1->SA2

Caption: Workflow for analytical method development and validation using DMISC derivatization.

Trustworthiness: A Self-Validating System

The protocols and validation parameters described herein are designed to create a self-validating system. For instance, the use of an internal standard (a stable isotope-labeled version of the analyte is recommended) throughout the sample preparation and analysis process corrects for variability in extraction efficiency, derivatization yield, and instrument response. Furthermore, the validation experiments for accuracy and precision, when performed across the specified range and on different days, provide a high degree of confidence in the method's performance.[7][11] The robustness testing, where small, deliberate changes are made to the method parameters, ensures that the method is reliable under normal usage.[7]

Conclusion

The use of 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) for the derivatization of poorly ionizing compounds like propofol offers a significant advantage in bioanalytical method development. The resulting DMIS derivatives provide enhanced sensitivity and specificity in LC-MS/MS analysis, allowing for more robust and reliable quantification at lower concentrations. While the derivatization step adds to the sample preparation workflow, the improvements in method performance, as demonstrated through rigorous validation against ICH guidelines, justify its application for challenging analytes in drug development and clinical research. The principles and methodologies discussed in this guide can be adapted for a wide range of phenolic and hydroxyl-containing compounds, providing a valuable tool for the modern bioanalytical laboratory.

References

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A Senior Application Scientist's Guide to Cross-Validation of Sulfonamide Detection in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Sulfonamide Monitoring

Sulfonamides, a class of synthetic antimicrobial agents, are extensively used in veterinary medicine for therapeutic and prophylactic purposes.[1][2] However, their use can lead to the presence of drug residues in food products of animal origin, such as milk, honey, eggs, and meat.[3][4][5] These residues pose potential health risks to consumers, including allergic reactions in hypersensitive individuals and the proliferation of antibiotic-resistant bacteria.[5] Consequently, regulatory bodies worldwide, such as the European Union and the U.S. Food and Drug Administration (FDA), have established Maximum Residue Limits (MRLs) for sulfonamides in various foodstuffs to ensure consumer safety.[6][7][8]

The accurate quantification of these residues is paramount, yet it presents significant analytical challenges. Biological matrices are inherently complex, containing a multitude of endogenous compounds like proteins, lipids, and salts that can interfere with analysis.[9][10] This phenomenon, known as the "matrix effect," can lead to the suppression or enhancement of the analytical signal, compromising the accuracy and reliability of the results.[11][12]

Therefore, a robust cross-validation strategy is not merely a procedural formality but a scientific necessity. It ensures that the chosen analytical method is fit for its intended purpose, providing reliable data for regulatory compliance and risk assessment. This guide provides an in-depth comparison of the principal analytical techniques used for sulfonamide detection and outlines a comprehensive framework for their cross-validation in complex biological matrices.

Core Analytical Techniques: A Comparative Overview

The choice of an analytical method is a critical decision, balancing sensitivity, specificity, throughput, and cost. The three most prevalent techniques for sulfonamide analysis are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Enzyme-Linked Immunosorbent Assay (ELISA).

TechniquePrincipleKey AdvantagesKey LimitationsBest Suited For
LC-MS/MS Separates compounds by chromatography, followed by detection based on mass-to-charge ratio.[13]High sensitivity and specificity (confirmatory method).[5] Capable of multi-residue analysis.[14]Susceptible to matrix effects.[10][11] Higher equipment and operational cost.Confirmatory analysis and precise quantification at trace levels.
HPLC-FLD Separates compounds by chromatography, followed by fluorescence detection after pre- or post-column derivatization.[1][15]Good sensitivity and robustness. Widely available and cost-effective.[16]Requires a derivatization step. Less specific than MS/MS.Routine quantification and screening in quality control labs.
ELISA Utilizes antigen-antibody binding for detection.High throughput, rapid, and cost-effective. Requires minimal sample cleanup.Prone to cross-reactivity, leading to false positives. Generally provides semi-quantitative or qualitative results.[17]Rapid screening of a large number of samples.

The Central Challenge: Navigating the Matrix Effect

The matrix effect is the single most critical variable in the analysis of sulfonamides in biological samples.[10][11] It arises from co-eluting endogenous components that interfere with the ionization of the target analyte in the mass spectrometer source, leading to either ion suppression or enhancement. The severity of the matrix effect is highly dependent on the complexity of the matrix (e.g., liver tissue vs. milk) and the efficiency of the sample preparation protocol.[11]

Strategies to mitigate matrix effects are fundamental to method validation:

  • Efficient Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are designed to remove interfering components.[1][3][9][18]

  • Chromatographic Separation: Optimizing the HPLC method to separate analytes from matrix components is crucial.

  • Isotope Dilution: The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for compensating for matrix effects in LC-MS/MS, as the SIL-IS and the native analyte are affected identically.[12]

Designing a Robust Cross-Validation Protocol

Cross-validation serves to objectively compare the performance of two or more analytical methods. A typical scenario involves validating a high-throughput screening method (e.g., ELISA or HPLC-FLD) against a confirmatory "gold standard" method like LC-MS/MS.

The following workflow outlines the essential steps for a comprehensive cross-validation study.

Caption: A generalized workflow for the cross-validation of two analytical methods for sulfonamide detection.

Experimental Protocol: Cross-Validation of HPLC-FLD vs. LC-MS/MS for Sulfonamides in Milk

This protocol details a self-validating system for comparing two common chromatographic techniques.

1. Preparation of Fortified Samples:

  • Obtain certified sulfonamide-free raw bovine milk to use as a blank matrix.

  • Prepare a mixed sulfonamide stock solution (e.g., sulfadiazine, sulfamethazine, sulfadimethoxine) in methanol at 100 µg/mL.

  • Create working spiking solutions by diluting the stock solution.

  • Fortify aliquots of blank milk to achieve final concentrations corresponding to 0.5x, 1.0x, and 1.5x the established MRL (e.g., 100 µg/kg).[19][20] Prepare at least five replicates for each concentration level.

2. Sample Extraction (Solid-Phase Extraction - SPE):

  • To 5 mL of each milk sample, add 10 mL of a suitable extraction solvent (e.g., acetonitrile with 1% formic acid).[21]

  • Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Condition an SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol followed by water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with water to remove polar interferences.

  • Elute the sulfonamides with a small volume of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for analysis.[19]

3. HPLC-FLD Analysis:

  • Derivatization: Prior to injection, mix the reconstituted sample with a fluorescamine solution and allow it to react. Fluorescamine reacts with the primary amine group of sulfonamides to form a fluorescent derivative.[1][15]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
    • Mobile Phase: Gradient elution using a binary system of acetate buffer and methanol/acetonitrile.[1][22]
    • Detection: Fluorescence detector set to excitation and emission wavelengths of approximately 405 nm and 495 nm, respectively.[15]

4. LC-MS/MS Analysis (Confirmatory Method):

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[19]
    • Mobile Phase: Gradient elution using a binary system of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[19]
  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization in positive ion mode (ESI+).
    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring at least two specific precursor-product ion transitions for each sulfonamide for unambiguous identification and quantification.[14][19]

Performance Characteristics: The Pillars of Validation

The performance of each method must be rigorously evaluated using a set of defined parameters. These parameters form the basis of the comparison and determine the fitness-for-purpose of each technique.

Caption: Logical relationships between core validation concepts and their derived experimental parameters.

Comparative Data Summary

The following tables summarize typical performance data gathered from various studies, illustrating the expected outcomes of a cross-validation experiment.

Table 1: Method Sensitivity (µg/kg or ppb)

SulfonamideMatrixHPLC-FLD (LOQ)LC-MS/MS (LOQ)Reference(s)
SulfamethazineMuscle1.30 ng/g (1.3 ppb)1 - 19 ng/g (1-19 ppb)[1][14]
SulfadiazineMilk1 µg/L (1 ppb)0.003 - 0.2 µg/L (0.003-0.2 ppb)[23][24]
SulfadimethoxineHoneyN/A0.5 - 10 ppb[25]
Multiple SAsAnimal Tissues3 - 14 ppb3.3 - 10 ppb[23][26]
Multiple SAsEggsN/A0.01 - 0.28 µg/kg[21]

Table 2: Accuracy and Precision

| Method | Matrix | Fortification Level | Recovery (%) | Precision (RSD %) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | HPLC-FLD | Chicken Muscle | 50 - 150 ng/g | 76.8 - 95.2% | 1.5 - 4.7% |[1] | | HPLC-FLD | Feed | 200 - 2000 µg/kg | 79.3 - 114.0% | 2.7 - 9.1% (Repeatability) |[22] | | LC-MS/MS (ID) | Milk | 1 - 20 µg/kg | 96.8 - 103.8% | N/A |[12] | | LC-MS/MS | Porcine Liver | 0.5x - 1.5x MRL | >70% | <15% (Intermediate) |[20] | | LC-MS/MS | Livestock Tissues | N/A | 85 - 109% | <22% |[14] |

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; ID: Isotope Dilution

Conclusion: An Integrated Approach to Method Validation

The cross-validation of analytical methods for sulfonamide detection is a cornerstone of ensuring food safety and regulatory compliance. There is no single "best" method; rather, the optimal choice is dictated by the specific application.

  • LC-MS/MS stands as the unequivocal reference method for confirmation and accurate quantification due to its superior sensitivity and specificity.[5][13] Its ability to be coupled with isotope dilution techniques makes it the most powerful tool for overcoming complex matrix effects.[12]

  • HPLC-FLD offers a robust, reliable, and cost-effective alternative for routine quantitative analysis in quality control settings where the matrix is well-characterized and the highest sensitivity is not required.[16][22]

  • Immunoassays like ELISA serve as excellent high-throughput screening tools, enabling the rapid processing of numerous samples to identify potential positives that can then be subjected to confirmatory analysis.[17]

A successful validation strategy integrates these methods logically. Screening with a rapid method, followed by confirmation and quantification with a highly specific method, provides a scientifically sound, efficient, and cost-effective workflow. This guide has provided the framework and technical rationale to design and execute such a cross-validation study, empowering researchers and analysts to generate data that is not only accurate but also defensible, trustworthy, and ultimately protective of public health.

References

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  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. (2014, November 19). PubMed. Retrieved January 17, 2026, from [Link]

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  • SGS VETERINARY DRUG RESIDUE TESTING. (n.d.). SGS. Retrieved January 17, 2026, from [Link]

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  • Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Detection frequency distribution of total sulfonamides. LOQ limit of quantification. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

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  • Comparison of four methods for the determination of sulphonamide concentrations in human plasma. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. Retrieved January 17, 2026, from [Link]

  • Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

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  • Are LOD and LOQ Reliable Parameters for Sensitivity Evaluation of Spectroscopic Methods?. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • (PDF) Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. (2021, September 9). ResearchGate. Retrieved January 17, 2026, from [Link]

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Navigating the Proteome: A Comparative Guide to 1,2-Dimethylimidazole-4-sulfonamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of proteomics, the ability to accurately quantify and identify proteins across different biological states is paramount. This pursuit has led to the development of a diverse arsenal of chemical tools, each with its own set of strengths and limitations. This guide introduces 1,2-Dimethylimidazole-4-sulfonamide, a reagent with potential applications in chemical proteomics, and provides a comprehensive comparison with established labeling methodologies. As Senior Application Scientists, our goal is to offer not just a protocol, but a deeper understanding of the causality behind experimental choices, enabling researchers to make informed decisions for their specific research needs.

The Principle of Amine-Reactive Probes in Proteomics

At the heart of many quantitative proteomics experiments lies the covalent labeling of proteins or their constituent peptides. This process introduces a unique chemical or isotopic tag that facilitates identification and quantification by mass spectrometry. A common strategy is to target nucleophilic functional groups on amino acid side chains that are readily accessible. Primary amines, present at the N-terminus of all proteins and on the side chain of lysine residues, are abundant and often targeted for their reactivity.

This compound (DMIS-Cl) , hereafter referred to as DMIS-Cl, is a compound featuring a sulfonyl chloride (-SO₂Cl) functional group.[1] Sulfonyl chlorides are known to be reactive towards primary and secondary amines, forming stable sulfonamide bonds.[2][3] This reactivity profile suggests the potential of DMIS-Cl as an amine-reactive chemical probe for proteomics applications. The imidazole moiety of DMIS-Cl could potentially enhance ionization efficiency in mass spectrometry, a desirable characteristic for improving detection sensitivity.[4]

Proposed Mechanism of Action for DMIS-Cl Labeling

The proposed mechanism involves the nucleophilic attack of a primary amine (from a lysine residue or a peptide N-terminus) on the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a stable sulfonamide bond and the release of hydrochloric acid.

Caption: Proposed reaction of DMIS-Cl with a primary amine on a protein.

Comparative Analysis of Quantitative Proteomics Reagents

The selection of a labeling reagent is a critical decision in the design of a quantitative proteomics experiment. The choice depends on factors such as the desired level of multiplexing, the nature of the biological samples, and the required depth of proteome coverage. Here, we compare the projected performance of DMIS-Cl with established labeling strategies: Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

FeatureThis compound (DMIS-Cl) (Projected)Tandem Mass Tags (TMT)iTRAQSILAC
Target Moiety Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)In vivo incorporation into all newly synthesized proteins
Labeling Principle Chemical (Pre-digestion or post-digestion)Chemical (Isobaric)Chemical (Isobaric)Metabolic
Multiplexing Capacity 1-plex (unless isotopically labeled versions are synthesized)Up to 18-plex with TMTpro[5]4-plex and 8-plex[5][6]2-plex or 3-plex typically[5]
Quantification Level MS1 (Precursor ion-based)MS2/MS3 (Reporter ion-based)[7]MS2 (Reporter ion-based)[7][8]MS1 (Precursor ion-based)[7]
Accuracy & Precision Potentially high at MS1, but susceptible to co-elution interferenceHigh precision due to multiplexing, potential for ratio compression at MS2High precision, similar ratio compression issues as TMTHigh accuracy, considered a "gold standard"
Proteome Coverage Potentially reduced if labeling efficiency is low or solubility is affectedHigh, as all peptides are labeledHigh, similar to TMTCan be lower for low-turnover proteins
Advantages Simple chemical synthesis, potential for improved ionizationHigh multiplexing capacity, increased throughputWell-established methodologyHigh accuracy, reflects true biological state
Disadvantages Not isobaric, limited multiplexing, potential for altered peptide chromatographyRatio compression, higher cost per sampleLower multiplexing than TMTpro, ratio compressionNot applicable to all organisms or primary tissues, high cost of labeled media

Experimental Workflows: A Head-to-Head Comparison

To provide a practical context, we outline a projected experimental workflow for DMIS-Cl and compare it with a standard TMT labeling protocol.

Projected Workflow for Protein Labeling with DMIS-Cl

This hypothetical protocol is based on standard procedures for amine-reactive labeling.

DMIS-Cl_Workflow cluster_prep Sample Preparation cluster_labeling DMIS-Cl Labeling cluster_analysis LC-MS/MS Analysis Protein_Extraction 1. Protein Extraction Reduction_Alkylation 2. Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Protein_Digestion 3. Tryptic Digestion Reduction_Alkylation->Protein_Digestion Labeling 4. Peptide Labeling with DMIS-Cl Protein_Digestion->Labeling Quenching 5. Quench Reaction Labeling->Quenching Cleanup 6. Peptide Cleanup (e.g., C18) Quenching->Cleanup LC_MS 7. LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis 8. Data Analysis (MS1 Quantification) LC_MS->Data_Analysis

Caption: Projected experimental workflow for DMIS-Cl labeling in proteomics.

Step-by-Step Protocol:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable buffer (e.g., 8 M urea).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Digest proteins into peptides using trypsin.

  • Peptide Labeling with DMIS-Cl:

    • Resuspend dried peptides in a basic buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).

    • Add DMIS-Cl (dissolved in an organic solvent like acetonitrile) to the peptide solution. The optimal molar excess of DMIS-Cl to peptide needs to be empirically determined.

    • Incubate for 1 hour at room temperature.

  • Quenching and Cleanup:

    • Quench the reaction by adding a primary amine-containing buffer, such as hydroxylamine or Tris.

    • Acidify the sample with trifluoroacetic acid (TFA).

    • Desalt and concentrate the labeled peptides using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantification is performed at the MS1 level by comparing the precursor ion intensities of the same peptide across different runs.

Standard Workflow for TMT Labeling

This protocol follows a well-established procedure for isobaric tagging.

TMT_Workflow cluster_prep_tmt Sample Preparation cluster_labeling_tmt TMT Labeling cluster_analysis_tmt LC-MS/MS Analysis Protein_Extraction_TMT 1. Protein Extraction (up to 18 samples) Reduction_Alkylation_TMT 2. Reduction & Alkylation Protein_Extraction_TMT->Reduction_Alkylation_TMT Protein_Digestion_TMT 3. Tryptic Digestion Reduction_Alkylation_TMT->Protein_Digestion_TMT Labeling_TMT 4. Peptide Labeling with distinct TMT reagents Protein_Digestion_TMT->Labeling_TMT Pooling 5. Combine all labeled samples Labeling_TMT->Pooling Cleanup_TMT 6. Peptide Cleanup & Fractionation Pooling->Cleanup_TMT LC_MS_TMT 7. LC-MS/MS Analysis (MS2/MS3 Quantification) Cleanup_TMT->LC_MS_TMT Data_Analysis_TMT 8. Data Analysis (Reporter Ion Quantification) LC_MS_TMT->Data_Analysis_TMT

Caption: Standard experimental workflow for TMT labeling in proteomics.

Step-by-Step Protocol:

  • Protein Extraction and Digestion:

    • Same as for the DMIS-Cl protocol, but performed in parallel for up to 18 samples.

  • TMT Labeling:

    • Resuspend each peptide sample in a basic buffer.

    • Add the corresponding TMT reagent to each sample.

    • Incubate for 1 hour at room temperature.

  • Quenching and Pooling:

    • Quench the reaction with hydroxylamine.

    • Combine all labeled samples into a single tube.

  • Cleanup and Fractionation:

    • Desalt the pooled sample using C18 SPE.

    • For complex proteomes, perform high-pH reversed-phase fractionation to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS.

    • Quantification is performed at the MS2 or MS3 level by measuring the intensities of the reporter ions generated upon fragmentation of the precursor ion.[7][8]

Concluding Remarks and Future Outlook

This compound presents an interesting chemical scaffold for potential development as a proteomics reagent due to its amine-reactive sulfonyl chloride group. However, in its current, non-isobaric form, its utility is limited to MS1-level quantification, which is susceptible to issues of reproducibility and accuracy compared to established methods.[9] The true power of modern quantitative proteomics lies in multiplexing, as offered by isobaric tags like TMT and iTRAQ, which allow for the simultaneous comparison of multiple samples, thereby reducing experimental variability and increasing throughput.[6][8]

For DMIS-Cl to become a viable alternative, the development of isotopically labeled versions would be necessary to enable multiplexed, MS1-based quantification, similar to dimethyl labeling.[8] Further research would be required to characterize its labeling efficiency, specificity, and any potential chromatographic effects. While DMIS-Cl may not currently compete with the high-plex capabilities of TMT, it serves as a valuable case study in the fundamental principles of chemical probe design and the continuous search for novel tools to explore the proteome.

References

  • ACD/Labs. (2023). 1,2-Dimethylimidazole-4-sulfonyl chloride. [Link]

  • Jiang, H., & Qu, J. (2017). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Methods in molecular biology (Clifton, N.J.), 1549, 109–121. [Link]

  • Maas, A., Wirtz, S., & Piper, T. (2017). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS. Analytical and bioanalytical chemistry, 409(6), 1547–1554. [Link]

  • Ning, X., & Li, L. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(4), 237-248. [Link]

  • SILANTES. (2023). Quantitative Proteomics: Label-Free versus Label-Based Methods. [Link]

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  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of 1,2-Dimethylimidazole-4-sulfonyl Chloride in Advanced Organic Synthesis. [Link]

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A Comparative Guide to the Biological Activity of Sulfonamide Analogs: From Antibacterials to Anticancer and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide scaffold, a cornerstone of medicinal chemistry, has given rise to a remarkable diversity of therapeutic agents. From the initial discovery of their antibacterial properties to their more recent applications in oncology and inflammation, the versatility of this chemical motif is undeniable. This guide provides an in-depth comparative analysis of the biological activities of various sulfonamide analogs, supported by experimental data and an exploration of their structure-activity relationships (SAR). We will delve into the key therapeutic areas where sulfonamides have made a significant impact: as antibacterial, anticancer, and anti-inflammatory agents.

Antibacterial Activity: The Classic Application

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and they function by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This pathway is essential for the production of nucleotides, and its disruption leads to a bacteriostatic effect.[2] Mammalian cells are unaffected as they obtain folic acid from the diet.[2]

Structure-Activity Relationship (SAR) for Antibacterial Sulfonamides

The antibacterial efficacy of sulfonamides is significantly influenced by their physicochemical properties, particularly their acid dissociation constant (pKa). The degree of ionization plays a dominant role in their antimicrobial activity.[4] The general structure of an antibacterial sulfonamide consists of a para-aminobenzenesulfonamide core. Key SAR points include:

  • The amino group (-NH2) at the para position of the benzene ring is crucial for activity. Its presence mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[5]

  • The sulfonamide nitrogen (N1) can be substituted with various heterocyclic rings to modulate the pKa and pharmacokinetic properties of the drug.[5] Electron-withdrawing substituents on the heterocyclic ring generally increase the acidity of the sulfonamide proton, which can enhance activity.[6]

  • Substitutions on the aniline nitrogen (N4) generally lead to a loss of antibacterial activity.[5]

Comparative Antibacterial Activity of Sulfonamide Analogs

The in vitro efficacy of sulfonamide analogs is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for several common sulfonamide analogs against representative Gram-positive and Gram-negative bacteria.

Sulfonamide AnalogTarget OrganismMIC (µg/mL)Reference(s)
Sulfamethoxazole Staphylococcus aureus16 - >1000[7]
Escherichia coli8 - 512[7]
Pseudomonas aeruginosa>1000[7]
Sulfadiazine Staphylococcus aureus64 - 128[7]
Escherichia coli31.25[7]
Pseudomonas aeruginosa1 - 64[7]
Sulfacetamide Staphylococcus aureus6.25 - 50[7]
FQ5 Staphylococcus aureus32[8][9]
Pseudomonas aeruginosa16[8][9]
Escherichia coli16[8][9]
Bacillus subtilis16[8][9]
FQ6, FQ7, FQ12 Pseudomonas aeruginosa128[8][9]
Escherichia coli128[8][9]
Staphylococcus aureus256[8][9]
Bacillus subtilis256[8][9]

Note: MIC values can vary depending on the bacterial strain and the specific experimental conditions.

Anticancer Activity: A Modern Frontier

The anticancer properties of sulfonamides stem from various mechanisms of action, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[10][11] Certain sulfonamide derivatives have shown significant antitumor activity in both in vitro and in vivo models.[10]

Carbonic Anhydrase Inhibition and Anticancer Effects

Many solid tumors overexpress carbonic anhydrase IX (CA IX), a transmembrane enzyme that helps maintain a neutral intracellular pH in the acidic tumor microenvironment, thereby promoting cancer cell survival and proliferation.[12] Sulfonamides are potent inhibitors of CA IX, and this inhibition can lead to a decrease in tumor growth and metastasis.[5][13]

Structure-Activity Relationship (SAR) for Carbonic Anhydrase IX Inhibitors:

The development of selective CA IX inhibitors is an active area of research. Key SAR observations for ureido-substituted benzenesulfonamides include:

  • The sulfonamide group is essential for binding to the zinc ion in the active site of the enzyme.

  • The ureido linker and the terminal phenyl ring contribute to isoform selectivity. Substitutions on the phenyl ring can significantly impact binding affinity and selectivity for CA IX over other isoforms like CA II.[14] For instance, certain halogenated substituents on the terminal phenyl ring of N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamides have been shown to enhance inhibitory activity against CA IX.[7]

Comparative Anticancer Activity of Sulfonamide Analogs

The cytotoxic effects of sulfonamide analogs on cancer cells are often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The following table presents the IC50 values of selected sulfonamide derivatives against various human cancer cell lines.

Sulfonamide AnalogCancer Cell LineIC50 (µM)Reference(s)
Celecoxib U251 (Glioblastoma)11.7[15]
HCT-116 (Colon)26.9[15]
HepG2 (Liver)32.5[15]
MCF-7 (Breast)35.8[15]
HeLa (Cervical)37.2[15]
Compound 3a HCT-116 (Colon)5.58[6]
HepG-2 (Liver)4.82[6]
MCF-7 (Breast)11.15[6]
Compound 6 HCT-116 (Colon)3.25[6]
HepG-2 (Liver)2.98[6]
MCF-7 (Breast)5.14[6]
Compound 15 HCT-116 (Colon)4.12[6]
HepG-2 (Liver)3.75[6]
MCF-7 (Breast)6.33[6]

Anti-inflammatory Activity: Targeting COX-2

A significant class of non-steroidal anti-inflammatory drugs (NSAIDs) is based on the sulfonamide scaffold. These drugs, known as coxibs, are selective inhibitors of cyclooxygenase-2 (COX-2).[16] COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[17] By selectively inhibiting COX-2, these sulfonamide analogs can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17]

Structure-Activity Relationship (SAR) for COX-2 Inhibitors

The selectivity of sulfonamide-based NSAIDs for COX-2 over the constitutively expressed COX-1 isoform is attributed to specific structural features. The active site of COX-2 has a larger hydrophobic side pocket compared to COX-1. The bulky sulfonamide-containing side chains of coxibs can fit into this pocket, leading to selective inhibition.

Comparative Anti-inflammatory Activity of Sulfonamide Analogs

The potency and selectivity of COX-2 inhibitors are determined by their IC50 values against both COX-1 and COX-2 enzymes. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates a greater preference for COX-2 inhibition.

Sulfonamide AnalogCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Celecoxib 150.04375[17]
COX-2-IN-43 0.9830.2473.98[17]
Meloxicam --2[9]
Diclofenac --3[9]
Indomethacin --0.4[9]

Note: IC50 and selectivity values can vary based on the assay conditions.

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways affected by sulfonamide analogs is crucial for rational drug design and development. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Bacterial Folate Synthesis Inhibition Pathway

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalyzes DHFR Dihydrofolate Reductase DHP->DHFR THF Tetrahydrofolic Acid (Folate) DHFR->THF Catalyzes Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamides Sulfonamide Analogs Sulfonamides->DHPS Competitively Inhibits

Caption: Sulfonamides competitively inhibit DHPS, blocking bacterial folate synthesis.

Celecoxib's Anticancer Signaling Pathways

Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 Inhibits Apoptosis Apoptosis Celecoxib->Apoptosis Induces PGE2 Prostaglandin E2 COX2->PGE2 Produces NFkB NF-κB Pathway PGE2->NFkB Activates Wnt Wnt/β-catenin Pathway PGE2->Wnt Activates Proliferation Cell Proliferation NFkB->Proliferation Promotes Angiogenesis Angiogenesis NFkB->Angiogenesis Promotes Wnt->Proliferation Promotes cluster_0 In Vitro Assays cluster_1 Analysis & Interpretation Compound Sulfonamide Analog Assay Biological Assay (MIC, MTT, COX-2, CA-IX) Compound->Assay Data Quantitative Data (MIC, IC50) Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Mechanism Mechanism of Action Elucidation SAR->Mechanism

Caption: Workflow for evaluating the biological activity of sulfonamide analogs.

Experimental Protocols

Detailed, step-by-step methodologies are essential for the reproducible evaluation of sulfonamide analogs. Below are protocols for the key assays discussed in this guide.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the MIC of an antimicrobial agent against bacteria. [2]

  • Preparation of Sulfonamide Stock Solution: Dissolve the sulfonamide analog in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The medium should have a low concentration of thymidine, as it can interfere with sulfonamide activity. [2]3. Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. [2]4. Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted sulfonamide. Include a positive control well (broth with bacteria, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2). [19]2. Compound Treatment: Treat the cells with various concentrations of the sulfonamide analog for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [18]4. Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [18]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase. [20]

  • Reagent Preparation: Prepare a working solution of purified human carbonic anhydrase (e.g., CA II or CA IX), a stock solution of the substrate p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO, and serial dilutions of the sulfonamide inhibitor and a known inhibitor (e.g., acetazolamide) as a positive control. [20]2. Assay Setup: In a 96-well plate, add the assay buffer (e.g., Tris-HCl, pH 7.5), the sulfonamide inhibitor at various concentrations, and the CA enzyme solution. Incubate at room temperature for 10-15 minutes to allow for inhibitor binding. [20]3. Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes. The rate of increase in absorbance corresponds to the rate of p-nitrophenol formation.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. National Institutes of Health. Available from: [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen. Available from: [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available from: [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. MDPI. Available from: [Link]

  • Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. National Institutes of Health. Available from: [Link]

  • What are DHPS inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]

  • Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. PubMed. Available from: [Link]

  • Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. National Institutes of Health. Available from: [Link]

  • Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. Available from: [Link]

  • Full article: Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. Taylor & Francis Online. Available from: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available from: [Link]

  • Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. PubMed. Available from: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available from: [Link]

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  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. Available from: [Link]

  • Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. National Institutes of Health. Available from: [Link]

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A Senior Application Scientist's Guide to Performance Evaluation of Immunoassays for Sulfonamide Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of immunoassay technologies for the detection of sulfonamides, offering researchers, scientists, and drug development professionals a framework for selecting and validating the most appropriate assay for their needs. We will delve into the core principles of different immunoassay formats, present a detailed protocol for performance validation, and offer comparative data to support informed decision-making.

The Critical Need for Sulfonamide Detection

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat and prevent bacterial infections.[1] Their persistence in animal tissues and subsequent entry into the food chain pose potential risks to human health, including allergic reactions and the development of antibiotic resistance.[2][3] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various food products, necessitating sensitive and reliable detection methods for monitoring compliance and ensuring food safety.[4]

Immunoassays have emerged as a powerful tool for the rapid screening of sulfonamide residues due to their high sensitivity, specificity, and ease of use.[1] This guide will navigate the landscape of available immunoassay technologies, providing the technical insights required for their effective evaluation and implementation.

Understanding the Immunoassay Landscape for Sulfonamide Analysis

Immunoassays for small molecules like sulfonamides typically operate on a competitive principle. In this format, the sulfonamide in the sample competes with a labeled sulfonamide conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the sulfonamide in the sample. The primary formats utilized for sulfonamide detection are Enzyme-Linked Immunosorbent Assay (ELISA), Lateral Flow Immunoassay (LFIA), and Biosensors.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based technique that offers quantitative or semi-quantitative results and is well-suited for batch analysis. The most common format for sulfonamide detection is the competitive ELISA.

Workflow of a Competitive ELISA for Sulfonamide Detection

Competitive ELISA Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_detection Detection Plate Microtiter Plate (Coated with anti-sulfonamide antibody or antigen) Sample_Add Add Sample/Standard and Enzyme-Conjugated Sulfonamide Plate->Sample_Add Incubate Incubate (Competition Occurs) Sample_Add->Incubate Wash Wash (Remove unbound reagents) Incubate->Wash Substrate_Add Add Substrate Wash->Substrate_Add Color_Dev Color Development Substrate_Add->Color_Dev Stop Stop Reaction Color_Dev->Stop Read Read Absorbance (Spectrophotometer) Stop->Read Analyze Analyze Data (Inverse relationship between concentration and signal) Read->Analyze

Caption: Workflow of a competitive ELISA for sulfonamide detection.

Lateral Flow Immunoassay (LFIA)

LFIA, or strip tests, are rapid, single-use devices that provide qualitative or semi-quantitative results, making them ideal for on-site screening. They also operate on a competitive principle.[5]

Principle of a Competitive Lateral Flow Immunoassay

Competitive LFIA cluster_strip Lateral Flow Strip cluster_membrane SamplePad Sample Pad ConjugatePad Conjugate Pad (Gold-labeled anti-sulfonamide antibody) Membrane Nitrocellulose Membrane TestLine Test Line (Immobilized sulfonamide-protein conjugate) WickingPad Wicking Pad ControlLine Control Line (Immobilized anti-species antibody)

Caption: Components and principle of a competitive LFIA.

Biosensors

Biosensors represent a diverse and evolving class of analytical devices that convert a biological recognition event into a measurable signal. For sulfonamide detection, biosensors often utilize specific antibodies or enzymes as the biological recognition element.[6] Optical biosensors, for example, can detect changes in light properties upon binding of the target analyte.[7] While offering the potential for real-time and label-free detection, their application for routine sulfonamide analysis is less established compared to ELISA and LFIA.[8]

A Comparative Look at Performance

The choice of an immunoassay depends on the specific application, required throughput, and desired level of sensitivity and quantification.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Lateral Flow Immunoassay (LFIA)Biosensors
Principle Competitive binding in a microplate well, with an enzymatic signal.Competitive binding on a nitrocellulose membrane, with a visual (e.g., gold nanoparticle) signal.[5]Various principles (e.g., optical, electrochemical) based on the transducer used.[6]
Format 96-well microplate.[2]Single-use strip or cassette.Often a sensor chip with a reader device.[7]
Analysis Time 1-3 hours.[9]5-15 minutes.[10]Varies, can be near real-time.
Throughput High (suitable for batch testing).Low (single sample analysis).Varies, can be high with array-based systems.
Quantification Quantitative or semi-quantitative.Primarily qualitative or semi-quantitative.Can be quantitative.
Sensitivity High, often in the low ppb range.[4]Moderate, typically in the ppb range.[11]Can be very high, but varies widely with the technology.[7][12]
Instrumentation Plate reader, washer (optional).None or a simple reader for quantitative results.Specific reader device required.
Cost per Sample Low to moderate.Low.Can be high initially due to instrument cost.
Typical Application Laboratory-based screening of large sample numbers.On-site, rapid screening of individual samples.Research, potential for on-site and continuous monitoring.

The Cornerstone of Reliability: A Guide to Immunoassay Validation

The validation of an immunoassay is critical to ensure the reliability and accuracy of its results. Regulatory bodies such as the European Union have established comprehensive guidelines for the validation of screening methods for veterinary drug residues.[13][14] The following is a generic, step-by-step protocol for the validation of a competitive immunoassay for sulfonamide detection, grounded in these principles.

Key Performance Parameters
  • Specificity/Cross-Reactivity: The ability of the antibody to bind with the target sulfonamide(s) and the degree to which it binds with other structurally related or unrelated compounds.

  • Sensitivity (Detection Capability, CCβ): The smallest amount of the analyte that can be detected with a certain statistical confidence. For screening methods, the detection capability (CCβ) is a key parameter, representing the concentration at which the method can detect the analyte with a statistical certainty of 1-β (with β being the probability of false negatives, typically ≤5%).[15]

  • Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16]

  • Accuracy/Trueness: The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value.[16]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Matrix Effects: The influence of sample components, other than the analyte, on the measurement of the analyte.[5]

Experimental Protocol for Immunoassay Validation

This protocol is a generalized framework. Specific details may need to be adapted based on the immunoassay format and the laboratory's quality management system.

Objective: To validate a competitive immunoassay for the screening of a specific sulfonamide (e.g., sulfamethazine) in a particular matrix (e.g., milk).

Materials:

  • Certified sulfonamide standards.

  • Blank matrix samples (known to be free of sulfonamides).

  • Immunoassay kit and required reagents.

  • Standard laboratory equipment (pipettes, centrifuge, etc.).

  • For ELISA: microplate reader.

  • For LFIA: strip reader (for quantitative/semi-quantitative analysis).

Procedure:

Step 1: Preparation of Standards and Spiked Samples

  • Rationale: To create a calibration curve and samples with known concentrations to assess accuracy and precision.

  • Action:

    • Prepare a stock solution of the target sulfonamide in a suitable solvent.

    • Create a series of working standards by diluting the stock solution in the assay buffer.

    • Spike blank matrix samples at various concentrations, including levels around the Maximum Residue Limit (MRL). For example, spike at 0.5x, 1x, and 1.5x the MRL.[17]

Step 2: Determination of the Cut-off Value

  • Rationale: To establish a threshold for discriminating between positive and negative samples.

  • Action:

    • Analyze at least 20 different blank matrix samples.[17]

    • Calculate the mean and standard deviation (SD) of the signals obtained from the blank samples.

    • The cut-off value is typically determined as the mean signal of the blanks minus a certain number of standard deviations (e.g., 3xSD for a 99% confidence level).

Step 3: Assessment of Detection Capability (CCβ)

  • Rationale: To determine the lowest concentration that can be reliably detected.

  • Action:

    • Analyze at least 20 blank matrix samples spiked at the MRL (or another relevant concentration).[15]

    • The results are considered compliant if the rate of false-negative results is ≤5%.[15]

Step 4: Evaluation of Specificity and Cross-Reactivity

  • Rationale: To understand the assay's ability to differentiate the target analyte from other compounds.

  • Action:

    • Prepare solutions of other sulfonamides and potentially interfering substances at various concentrations.

    • Analyze these solutions and calculate the cross-reactivity as a percentage relative to the target sulfonamide using the IC50 values (the concentration that causes 50% inhibition of the signal).

Step 5: Assessment of Precision

  • Rationale: To evaluate the consistency of the results.

  • Action:

    • Repeatability (Intra-assay precision): Analyze multiple replicates of spiked samples at different concentrations within the same assay run.

    • Reproducibility (Inter-assay precision): Analyze multiple replicates of spiked samples at different concentrations on different days, by different analysts, or with different batches of reagents.[16]

    • Calculate the coefficient of variation (CV%) for each concentration level.

Step 6: Assessment of Accuracy (Recovery)

  • Rationale: To determine how well the assay measures the true concentration of the analyte in the matrix.

  • Action:

    • Analyze spiked samples at different concentrations.

    • Calculate the recovery at each concentration level: (Measured Concentration / Spiked Concentration) x 100%.

Step 7: Evaluation of Matrix Effects

  • Rationale: To identify and mitigate the influence of the sample matrix on the assay performance.

  • Action:

    • Prepare a calibration curve in assay buffer and another in the extract of a blank matrix.

    • Compare the slopes of the two curves. A significant difference indicates a matrix effect.

    • If matrix effects are present, sample dilution or matrix-matched calibration should be implemented.[18]

Making an Informed Choice: A Decision-Making Framework

The selection of the most suitable immunoassay requires a careful consideration of the analytical needs and practical constraints.

Decision Tree for Selecting a Sulfonamide Immunoassay

Immunoassay Selection Start Start: Need for Sulfonamide Detection High_Throughput High Sample Throughput? Start->High_Throughput On_Site On-Site/Rapid Screening? High_Throughput->On_Site No ELISA ELISA High_Throughput->ELISA Yes Quantitative Quantitative Data Required? On_Site->Quantitative No LFIA Lateral Flow Immunoassay (LFIA) On_Site->LFIA Yes Real_Time Real-Time Monitoring? Quantitative->Real_Time No Quantitative->ELISA Yes Real_Time->LFIA No Biosensor Biosensor Real_Time->Biosensor Yes

Caption: Decision tree for selecting an appropriate sulfonamide immunoassay.

Conclusion: A Path to Confident Sulfonamide Analysis

The selection and validation of an immunoassay for sulfonamide detection is a critical process that underpins the reliability of food safety monitoring programs. By understanding the principles of different immunoassay formats, conducting a thorough performance evaluation, and adhering to established validation guidelines, researchers and analysts can confidently implement these powerful screening tools. This guide provides a foundational framework to navigate these complexities, ensuring the generation of accurate and defensible data in the vital task of safeguarding our food supply.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Dimethylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 1,2-Dimethylimidazole-4-sulfonamide. As a compound combining the structural features of a substituted imidazole and a sulfonamide, it requires careful handling and adherence to hazardous waste protocols. This guide is built on the precautionary principle, treating the substance as hazardous due to the known risks associated with its constituent chemical classes. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain full compliance with environmental regulations.

The core of this guidance is rooted in the standards set by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] All procedures must be executed in the context of your institution's specific Chemical Hygiene Plan (CHP), a mandatory written program that outlines the policies and procedures for protecting workers from chemical hazards.[3][4]

Hazard Profile and Incompatibilities

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by analyzing its primary functional groups:

  • 1,2-Dimethylimidazole Moiety: This class of compound is known to be hazardous. The parent compound, 1,2-dimethylimidazole, is classified as harmful if swallowed, a skin irritant, and capable of causing serious eye damage.[5] It is often treated as a corrosive material.[6]

  • Sulfonamide Moiety: Sulfonamide-based compounds can cause skin and respiratory irritation.[7]

Based on this composite profile, this compound must be handled as a hazardous substance. To prevent dangerous reactions, it is critical to segregate this waste from incompatible materials, which include:[8][9][10]

  • Strong Oxidizing Agents

  • Acids

  • Acid Anhydrides

  • Acid Chlorides

Table 1: Summary of Inferred Hazards and Control Measures

Hazard Classification (Inferred) Required Personal Protective Equipment (PPE) Required Engineering Controls
Acute Oral Toxicity, Category 4 Standard lab attire (fully buttoned lab coat) Chemical Fume Hood
Skin Corrosion/Irritation, Category 2 Chemical-resistant nitrile gloves Emergency Shower
Serious Eye Damage, Category 1 Chemical safety goggles and/or full face-shield Eyewash Station

| Respiratory System Irritation | N/A (Handled by engineering controls) | Local exhaust ventilation |

Detailed Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its collection by certified professionals. Adherence to this sequence is crucial for safety and compliance.

Experimental Protocol: Waste Management Workflow

  • Step 1: Waste Characterization and Segregation

    • Identify Waste Streams: All materials contaminated with this compound are to be considered hazardous waste. This includes:

      • Unused or expired pure compound.

      • Solutions containing the compound.

      • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, vials).

      • Spill cleanup materials.

    • Segregate at the Source: Immediately place this waste into a designated hazardous waste container. This is the most critical step in preventing accidental mixing with incompatible chemicals.[11][12] Never mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Step 2: Proper Containerization

    • Select a Compatible Container: Use a container made of a material that will not react with or degrade from contact with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[8][13]

    • Ensure Container Integrity: The container must be in good condition, free of cracks or leaks, and have a lid that seals tightly to prevent the release of vapors.[13] Do not use food-grade containers like beverage bottles or jars.[13]

    • Manage Headspace: Fill the container to no more than 90% of its capacity to allow for expansion of contents due to temperature changes.[2][13]

  • Step 3: Accurate and Compliant Labeling

    • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[9]

    • Complete All Fields: The label must, at a minimum, include the following information as required by the EPA:[14]

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." List all other components of the waste solution.

      • The specific hazard characteristics (e.g., "Corrosive," "Irritant").

      • The accumulation start date (the date the first waste was added).

  • Step 4: Safe Accumulation and Storage

    • Use a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[13][14] This area must be at or near the point of generation and under the control of laboratory personnel.[2]

    • Keep Containers Closed: The waste container must remain sealed at all times except when waste is being added.[13]

    • Utilize Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin to contain any potential leaks or spills.

    • Store Away from Drains: Ensure the SAA is not located near a sink or floor drain to prevent accidental environmental release.

  • Step 5: Arrange for Final Disposal

    • Contact EHS: Follow your institution’s established procedure to request a waste pickup from the EHS department or their designated hazardous waste contractor. Do not attempt to dispose of the chemical waste through standard trash or down the drain.[15]

Spill Management Protocol

In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Remove Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[6]

  • Don PPE: Before attempting cleanup, don the appropriate PPE as listed in Table 1, including a respirator if significant dust is generated.[9]

  • Contain the Spill: For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne. For liquid spills, surround the area with an absorbent material.

  • Clean Up: Carefully scoop or sweep the material into a designated hazardous waste container. Avoid dry sweeping, which can create dust.[6] Decontaminate the area with an appropriate cleaning solution.

  • Dispose of Cleanup Materials: All materials used for cleanup must be placed in the hazardous waste container and disposed of according to the protocol in Section 2.[9]

  • Report the Incident: Report the spill to your supervisor and EHS department as required by your institution's policy.

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the safe and compliant disposal of this compound waste.

G Disposal Workflow for this compound Start Waste Generation (e.g., expired chemical, contaminated labware) Segregate Step 1: Segregate Waste at Point of Generation Start->Segregate Container Step 2: Select Compatible & Sealed Waste Container Segregate->Container Label Step 3: Attach & Complete Hazardous Waste Label Container->Label Store Step 4: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Full Is Container Full or Max Time Reached? Store->Full Full->Store No Pickup Step 5: Arrange for Pickup by EHS or Licensed Vendor Full->Pickup Yes End Compliant Disposal Pickup->End

Figure 1: Step-by-step decision workflow for safe disposal.

By implementing this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific Chemical Hygiene Plan and consult your EHS department with any questions.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling 1,2-Dimethylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the toxicological profiles of analogous compounds, 1,2-Dimethylimidazole-4-sulfonamide should be presumed to be:

  • Harmful if swallowed: Oral toxicity is a common characteristic of substituted imidazoles.[1][2][3]

  • A skin irritant: Direct contact may cause redness, itching, and inflammation.[1][3]

  • A cause of serious eye damage/irritation: Contact with eyes can lead to severe irritation and potential long-term damage.[1][2][3][4]

  • Potentially harmful if inhaled: While specific data is unavailable, dust or aerosols may irritate the respiratory tract.[4]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to ensure the safety of all laboratory personnel.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required for handling this compound. The selection of specific PPE should always be informed by a risk assessment of the specific procedures being undertaken.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles with side shields or a full-face shield.[4][5]To protect against splashes and airborne particles. A face shield offers broader protection, especially when handling larger quantities or during procedures with a high splash risk.
Hands Chemical-resistant gloves (Nitrile recommended).[5]To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.
Body A laboratory coat or chemical-resistant gown.To protect skin and personal clothing from contamination.
Feet Closed-toe shoes.To protect feet from spills and falling objects.

Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Procedure
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully buttoned or tied.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing Procedure
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Gown/Lab Coat: Remove the lab coat by unbuttoning or untying and rolling it outwards, avoiding contact with the contaminated exterior.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow for this compound cluster_planning Planning and Assessment cluster_selection PPE Selection cluster_procedure Handling Procedure cluster_disposal Disposal A Review Chemical Hazards (Based on Analogs) B Assess Experimental Procedure (e.g., weighing, dissolution) A->B C Select Eye/Face Protection (Goggles/Face Shield) B->C D Select Hand Protection (Nitrile Gloves) B->D E Select Body Protection (Lab Coat) B->E F Respiratory Protection Needed? (Dust/Aerosol Generation) B->F H Don PPE Correctly C->H D->H E->H G Select Respirator (e.g., N95) F->G Yes F->H No G->H I Perform Experiment in Ventilated Area H->I J Doff PPE Correctly I->J L Dispose of Chemical Waste According to Regulations I->L K Dispose of Contaminated PPE as Hazardous Waste J->K K->L

Caption: Workflow for PPE selection and use.

Operational and Disposal Plans

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when handling powders or creating solutions.[5]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[4]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Disposal of Contaminated PPE and Chemical Waste
  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with this compound must be disposed of as hazardous chemical waste.[1] It should be collected in a designated, labeled, and sealed container.

  • Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed, and compatible waste container.[7] Do not mix with other waste streams unless compatibility has been confirmed.[1] Disposal must be carried out in accordance with all local, state, and federal regulations.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. [Link]

  • University of Washington. (2025, February 28). Imidazole - Standard Operating Procedure. [Link]

  • Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Imidazole. [Link]

Sources

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